molecular formula C7H16O2 B092796 2,2,3-Trimethylbutane-1,3-diol CAS No. 16343-75-2

2,2,3-Trimethylbutane-1,3-diol

Cat. No.: B092796
CAS No.: 16343-75-2
M. Wt: 132.2 g/mol
InChI Key: FWRDQCHWQGNXNZ-UHFFFAOYSA-N
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Description

2,2,3-Trimethylbutane-1,3-diol is a useful research compound. Its molecular formula is C7H16O2 and its molecular weight is 132.2 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2,3-trimethylbutane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16O2/c1-6(2,5-8)7(3,4)9/h8-9H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWRDQCHWQGNXNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)C(C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00381664
Record name 2,2,3-trimethylbutane-1,3-diol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16343-75-2
Record name 2,2,3-trimethylbutane-1,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00381664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2,2,3-Trimethylbutane-1,3-diol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of scientifically robust synthetic strategies for the preparation of 2,2,3-trimethylbutane-1,3-diol. As a sterically hindered 1,3-diol, its synthesis presents unique challenges that necessitate a careful selection of reagents and reaction conditions. This document is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis. We will explore two primary and highly effective synthetic pathways: a route commencing with an Aldol addition followed by a diastereoselective reduction, and an alternative approach utilizing the Reformatsky reaction. Each method is discussed in detail, elucidating the underlying chemical principles, causality behind procedural choices, and step-by-step experimental protocols.

Introduction: The Significance of Sterically Hindered 1,3-Diols

The 1,3-diol motif is a cornerstone in the architecture of numerous natural products and pharmaceutical agents. The specific stereochemical arrangement of the hydroxyl groups profoundly influences the biological activity and physicochemical properties of these molecules. This compound, with its characteristic t-butyl group adjacent to a tertiary alcohol, represents a sterically demanding synthetic target. The synthesis of such hindered diols is crucial for the development of novel chemical entities with tailored properties, including potential applications as chiral auxiliaries, building blocks in total synthesis, and components of advanced materials. This guide aims to provide a detailed and practical framework for the synthesis of this challenging yet valuable molecule.

Retrosynthetic Analysis of this compound

A retrosynthetic approach to this compound suggests several potential disconnections. The most logical strategies involve the formation of the C-C bond between C3 and C4, or the introduction of the hydroxyl groups at a later stage. This analysis leads to two principal synthetic routes that will be the focus of this guide.

G This compound This compound β-Hydroxy Ketone 4-Hydroxy-4,5,5-trimethyl-2-hexanone This compound->β-Hydroxy Ketone Reduction Reformatsky Adduct Ethyl 3-hydroxy-2,2,3-trimethylbutanoate This compound->Reformatsky Adduct Reduction Aldol Reaction Aldol Reaction β-Hydroxy Ketone->Aldol Reaction C-C Formation Reformatsky Reaction Reformatsky Reaction Reformatsky Adduct->Reformatsky Reaction C-C Formation Pinacolone Pinacolone Aldol Reaction->Pinacolone Acetone Acetone Aldol Reaction->Acetone Reduction Reduction Ethyl α-bromoisobutyrate Ethyl α-bromoisobutyrate Reformatsky Reaction->Ethyl α-bromoisobutyrate Pinacolone_Reformatsky Pinacolone Reformatsky Reaction->Pinacolone_Reformatsky

Caption: Retrosynthetic analysis of this compound.

Pathway I: Aldol Addition Followed by Diastereoselective Reduction

This elegant two-step approach first constructs the carbon skeleton through an aldol addition reaction to form a β-hydroxy ketone, which is then stereoselectively reduced to the target 1,3-diol.

Step 1: Synthesis of 4-Hydroxy-4,5,5-trimethyl-2-hexanone via Aldol Addition

The aldol reaction is a powerful tool for C-C bond formation.[1] In this proposed synthesis, the enolate of acetone will be added to the carbonyl of pinacolone (3,3-dimethyl-2-butanone). Pinacolone itself possesses α-hydrogens and can undergo self-condensation.[2][3] To favor the desired crossed aldol product, the reaction can be carried out under thermodynamic control or by using a pre-formed lithium enolate of acetone.

Causality of Experimental Choices:

  • Base: A strong, non-nucleophilic base such as lithium diisopropylamide (LDA) is ideal for the quantitative formation of the lithium enolate of acetone, minimizing self-condensation.

  • Solvent: Anhydrous tetrahydrofuran (THF) is the solvent of choice as it is aprotic and effectively solvates the lithium cation.

  • Temperature: Low temperatures (-78 °C) are crucial to prevent side reactions and ensure kinetic control during the enolate formation and subsequent addition to pinacolone.

G cluster_0 Aldol Addition Acetone Acetone Acetone Enolate Acetone Enolate Acetone->Acetone Enolate LDA, THF, -78 °C β-Hydroxy Ketone 4-Hydroxy-4,5,5-trimethyl-2-hexanone Acetone Enolate->β-Hydroxy Ketone Pinacolone

Caption: Workflow for the Aldol Addition step.

Experimental Protocol: Synthesis of 4-Hydroxy-4,5,5-trimethyl-2-hexanone

  • Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a nitrogen inlet, and a thermometer is assembled.

  • Enolate Formation: The flask is charged with anhydrous THF and diisopropylamine. The solution is cooled to -78 °C (dry ice/acetone bath), and n-butyllithium is added dropwise to generate LDA. The mixture is stirred for 30 minutes. Acetone is then added dropwise, and the solution is stirred for another hour to ensure complete enolate formation.

  • Aldol Addition: A solution of pinacolone in anhydrous THF is added dropwise to the enolate solution at -78 °C. The reaction mixture is stirred for 2-3 hours at this temperature.

  • Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

  • Purification: The crude β-hydroxy ketone is purified by flash column chromatography on silica gel.

Step 2: Diastereoselective Reduction of 4-Hydroxy-4,5,5-trimethyl-2-hexanone

The reduction of the β-hydroxy ketone intermediate offers a critical opportunity to control the stereochemistry of the final 1,3-diol. The choice of reducing agent and conditions will determine the relative stereochemistry of the two hydroxyl groups (syn or anti).

  • For the syn-1,3-diol: The Narasaka-Prasad reduction is a highly effective method.[4] This involves chelation of the β-hydroxy ketone with a dialkylboron triflate, followed by reduction with sodium borohydride. The chelation locks the conformation of the molecule, leading to a highly diastereoselective hydride attack.

  • For the anti-1,3-diol: The Evans-Saksena reduction, which employs tetramethylammonium triacetoxyborohydride, is a reliable method for achieving the anti diastereomer through an intramolecular hydride delivery.[5]

Causality of Experimental Choices (Narasaka-Prasad Reduction):

  • Chelating Agent: Diethylboron triflate or dibutylboron triflate effectively forms a six-membered ring chelate with the β-hydroxy ketone.

  • Reducing Agent: Sodium borohydride is a mild and effective hydride source for the reduction of the chelated ketone.

  • Solvent: A mixture of THF and methanol is typically used.

  • Temperature: Low temperatures (e.g., -78 °C) enhance the diastereoselectivity.

G β-Hydroxy Ketone 4-Hydroxy-4,5,5-trimethyl- 2-hexanone Chelation Chelation β-Hydroxy Ketone->Chelation Et2BOTf Reduction Reduction Chelation->Reduction NaBH4 syn-Diol syn-2,2,3-Trimethyl- butane-1,3-diol Reduction->syn-Diol

Caption: Workflow for the Narasaka-Prasad Reduction.

Experimental Protocol: Synthesis of syn-2,2,3-Trimethylbutane-1,3-diol

  • Apparatus Setup: A flame-dried round-bottom flask is equipped with a magnetic stirrer and a nitrogen inlet.

  • Chelation: The purified β-hydroxy ketone is dissolved in a mixture of anhydrous THF and methanol and cooled to -78 °C. Diethylboron triflate is added dropwise, and the mixture is stirred for 30 minutes.

  • Reduction: Sodium borohydride is added portion-wise, and the reaction is stirred for 3-4 hours at -78 °C.

  • Workup: The reaction is quenched by the addition of hydrogen peroxide and a buffer solution (e.g., phosphate buffer, pH 7). The mixture is stirred at room temperature until the excess borane is decomposed. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • Purification: The crude diol is purified by flash column chromatography or recrystallization.

Reaction Step Key Reagents Typical Yield Stereoselectivity
Aldol AdditionLDA, Acetone, Pinacolone60-75%N/A
Narasaka-Prasad ReductionEt₂BOTf, NaBH₄80-95%>95% syn
Evans-Saksena ReductionMe₄NHB(OAc)₃75-90%>95% anti

Pathway II: The Reformatsky Reaction

The Reformatsky reaction provides an alternative and robust method for the synthesis of β-hydroxy esters, which can then be readily reduced to the target 1,3-diol.[6][7] This reaction involves the treatment of an α-halo ester with a carbonyl compound in the presence of zinc metal.[8][9] A key advantage of the Reformatsky reaction is the lower reactivity of the intermediate organozinc enolate compared to Grignard or organolithium reagents, which prevents unwanted side reactions with the ester functionality.[10][11]

Step 1: Synthesis of Ethyl 3-hydroxy-2,2,3-trimethylbutanoate

In this step, ethyl α-bromoisobutyrate is reacted with pinacolone in the presence of activated zinc.

Causality of Experimental Choices:

  • Zinc Activation: The zinc metal needs to be activated to remove the passivating oxide layer. This can be achieved by treating it with a small amount of iodine or 1,2-dibromoethane.

  • Solvent: Anhydrous solvents such as THF, diethyl ether, or benzene are commonly used.

  • Initiation: A small crystal of iodine can be used to initiate the reaction.

G cluster_1 Reformatsky Reaction α-Bromo Ester Ethyl α-bromoisobutyrate Organozinc Reagent Reformatsky Enolate α-Bromo Ester->Organozinc Reagent Zn, I2 (cat.) β-Hydroxy Ester Ethyl 3-hydroxy-2,2,3-trimethylbutanoate Organozinc Reagent->β-Hydroxy Ester Pinacolone

Caption: Workflow for the Reformatsky Reaction step.

Experimental Protocol: Synthesis of Ethyl 3-hydroxy-2,2,3-trimethylbutanoate

  • Apparatus Setup: A flame-dried, three-necked flask is fitted with a reflux condenser, a dropping funnel, a mechanical stirrer, and a nitrogen inlet.

  • Reaction Initiation: The flask is charged with activated zinc dust and a small crystal of iodine in anhydrous THF. A small amount of the ethyl α-bromoisobutyrate is added to initiate the reaction, which is indicated by a color change and gentle reflux.

  • Addition of Reactants: A mixture of the remaining ethyl α-bromoisobutyrate and pinacolone in THF is added dropwise from the dropping funnel at a rate that maintains a gentle reflux.

  • Reaction Completion: After the addition is complete, the reaction mixture is heated at reflux for an additional 1-2 hours.

  • Workup: The mixture is cooled to room temperature and then poured into ice-cold dilute sulfuric acid. The product is extracted with diethyl ether. The organic layer is washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated.

  • Purification: The crude β-hydroxy ester is purified by vacuum distillation.

Step 2: Reduction of Ethyl 3-hydroxy-2,2,3-trimethylbutanoate

The resulting β-hydroxy ester can be reduced to the 1,3-diol using a powerful reducing agent capable of reducing esters, such as lithium aluminum hydride (LiAlH₄).

Experimental Protocol: Synthesis of this compound

  • Apparatus Setup: A flame-dried, three-necked flask is equipped with a dropping funnel, a reflux condenser, a mechanical stirrer, and a nitrogen inlet.

  • Reduction: The flask is charged with a suspension of LiAlH₄ in anhydrous diethyl ether or THF and cooled in an ice bath. A solution of the β-hydroxy ester in the same solvent is added dropwise.

  • Reaction Completion: After the addition, the mixture is stirred at room temperature for several hours or gently refluxed to ensure complete reduction.

  • Workup (Fieser method): The reaction is carefully quenched by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water. The resulting granular precipitate of aluminum salts is filtered off, and the filtrate is dried and concentrated to yield the crude diol.

  • Purification: The product is purified by recrystallization or column chromatography.

Reaction Step Key Reagents Typical Yield
Reformatsky ReactionZn, Ethyl α-bromoisobutyrate, Pinacolone70-85%
Ester ReductionLiAlH₄85-95%

Alternative Synthetic Considerations

While the two pathways detailed above are the most promising, other strategies could be considered, though they may present greater challenges.

  • Grignard Reaction with an α-hydroxy ester: The acidic proton of the hydroxyl group would need to be protected before the addition of the Grignard reagent to prevent quenching. This adds extra steps to the synthesis (protection and deprotection).

  • Dihydroxylation of a Hindered Allylic Alcohol: The synthesis of the requisite allylic alcohol, 2,2,3-trimethyl-3-buten-1-ol, could be challenging. Furthermore, the subsequent dihydroxylation of this sterically hindered alkene might require harsh conditions or specialized catalysts.[12][13]

  • Hydroboration-Oxidation of an Allylic Alcohol: While hydroboration-oxidation is an excellent method for anti-Markovnikov hydration[14][15], the synthesis of the necessary allylic alcohol precursor would still be a significant hurdle.

Conclusion

The synthesis of this compound can be effectively achieved through well-established and reliable synthetic methodologies. The choice between the Aldol/Reduction pathway and the Reformatsky route will depend on the specific requirements of the synthesis, including desired stereochemistry and available starting materials. The Aldol/Reduction sequence offers excellent control over the stereochemical outcome of the final diol. The Reformatsky reaction provides a robust and high-yielding alternative. Careful execution of the described protocols, with an understanding of the underlying chemical principles, will enable the successful preparation of this valuable and sterically demanding molecule.

References

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An In-depth Technical Guide to the Chemical Properties of 2,2,3-Trimethylbutane-1,3-diol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 2,2,3-trimethylbutane-1,3-diol (CAS No. 16343-75-2). As a sterically hindered vicinal diol, this compound presents unique characteristics relevant to polymer chemistry, synthetic lubricants, and as a building block in organic synthesis. Due to the limited availability of dedicated peer-reviewed literature on this specific molecule, this guide synthesizes data from chemical databases and extrapolates methodologies based on well-established principles for analogous polyols and sterically hindered structures. We present compiled physical data, propose a logical synthetic pathway, and outline detailed protocols for its comprehensive characterization using modern spectroscopic techniques. Furthermore, the guide explores the predicted reactivity of the diol, with a focus on acid-catalyzed rearrangements. This document is intended for researchers, chemists, and drug development professionals seeking a foundational understanding and practical framework for working with this and similar polyol compounds.

Introduction and Molecular Overview

This compound is a seven-carbon vicinal diol characterized by a high degree of steric hindrance around its hydroxyl groups. Its structure features a quaternary carbon at the C2 position and a tertiary alcohol at the C3 position, which significantly influences its physical properties and chemical reactivity. While not extensively documented in academic literature, its structure suggests potential applications as a crosslinking agent in polymers and resins, and as a building block for creating durable materials with high chemical stability and resistance to oxidation.[1] The core challenge and scientific interest in this molecule lie in understanding how its congested structure governs its synthesis, characterization, and reaction pathways.

Molecular Identifiers:

  • IUPAC Name: this compound[2]

  • CAS Number: 16343-75-2[1][2]

  • Molecular Formula: C₇H₁₆O₂[1][2]

  • Molecular Weight: 132.20 g/mol [2]

Physicochemical Properties

The physical properties of this compound are compiled from available chemical databases. These values provide a baseline for handling, purification, and experimental design.

PropertyValueSource
Molecular Weight 132.20 g/mol PubChem[2]
Appearance Colorless, odorless solidLookChem[1]
Melting Point 126-127 °CLookChem[1]
Boiling Point 199.5 °C at 760 mmHgLookChem[1]
Density 0.949 g/cm³LookChem[1]
Flash Point 83.6 °CLookChem[1]
Vapor Pressure 0.0851 mmHg at 25°CLookChem[1]
Refractive Index 1.451LookChem[1]
InChI Key FWRDQCHWQGNXNZ-UHFFFAOYSA-NPubChem[2]

Proposed Synthesis and Purification Workflow

Caption: Proposed workflow for the synthesis and purification of this compound.

Detailed Experimental Protocol: Synthesis

Objective: To synthesize this compound via catalytic osmylation of 2,3,3-trimethylbut-1-ene.

Causality: Osmium tetroxide (OsO₄) is the reagent of choice for syn-dihydroxylation, which adds two hydroxyl groups to the same face of the double bond. N-Methylmorpholine N-oxide (NMO) is used as a co-oxidant to regenerate the OsO₄ catalyst, allowing it to be used in substoichiometric amounts, which is crucial for safety and cost-effectiveness.

Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,3,3-trimethylbut-1-ene (1.0 eq) in a 10:1 mixture of acetone and water.

  • Reagent Addition: Add N-Methylmorpholine N-oxide (NMO) (1.2 eq) to the solution and stir until dissolved.

  • Catalyst Introduction: To the stirring solution, add a 2.5 wt% solution of Osmium Tetroxide (OsO₄) in tert-butanol (0.02 eq) dropwise. The solution will typically turn dark brown.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting alkene is consumed (typically 12-24 hours).

  • Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃) and stir vigorously for 30 minutes to reduce the osmate ester intermediate.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.

  • Washing & Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield the crude diol.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system, such as a hexane/ethyl acetate mixture, to afford the final product as a crystalline solid.

Structural Characterization and Analytical Workflow

A multi-technique approach is essential for the unambiguous structural elucidation and purity assessment of a novel or sparsely characterized compound.

Caption: Integrated workflow for the comprehensive characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is predicted to show distinct signals corresponding to the different proton environments. The diastereotopic protons of the CH₂OH group will likely appear as two distinct signals, each coupled to the other. The hydroxyl protons (OH) may appear as broad singlets, and their chemical shift can be concentration-dependent.

  • ¹³C NMR: The carbon spectrum will confirm the presence of seven carbon atoms. Key signals would include the primary carbon of the CH₂OH group, the quaternary C(CH₃)₂ carbon, and the tertiary C(OH) carbon.

  • DEPT (Distortionless Enhancement by Polarization Transfer): DEPT-135 and DEPT-90 experiments are crucial to differentiate between CH₃, CH₂, and CH groups, confirming the assignments made from the ¹³C spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR analysis is used to identify key functional groups. For this diol, the most prominent feature will be a strong, broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the hydrogen-bonded hydroxyl groups.[3] Additional sharp peaks in the 2850-3000 cm⁻¹ region will correspond to C-H stretching vibrations.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern.[3] Under Electron Ionization (EI), the molecular ion peak (M⁺) at m/z = 132 may be weak or absent due to the facile loss of water. Key fragmentation pathways would likely involve cleavage alpha to the oxygen atoms. Electrospray Ionization (ESI) might yield a more stable protonated molecule [M+H]⁺ at m/z = 133 or a sodiated adduct [M+Na]⁺.

Predicted Chemical Reactivity

The dense steric environment of this compound dictates its reactivity. While it undergoes typical alcohol reactions, the rates and outcomes can be significantly affected by steric hindrance.

Pinacol Rearrangement

A hallmark reaction of vicinal diols is the acid-catalyzed pinacol rearrangement, which converts the diol into a ketone or aldehyde.[4][5][6] For an unsymmetrical diol like this compound, the reaction proceeds via the formation of the more stable carbocation.[7]

Caption: Predicted mechanism for the pinacol rearrangement of this compound.

Mechanistic Rationale:

  • Protonation: In the presence of a strong acid (e.g., H₂SO₄), one of the hydroxyl groups is protonated to form a good leaving group (water).[5]

  • Carbocation Formation: The protonated tertiary hydroxyl group is more likely to leave because it forms a more stable tertiary carbocation at C3. Protonation and departure of the primary hydroxyl group would lead to a highly unstable primary carbocation and is therefore disfavored.[7]

  • Rearrangement: A 1,2-hydride shift from the adjacent carbon (C2) to the carbocation center occurs. This step is driven by the formation of a resonance-stabilized oxonium ion.

  • Deprotonation: Loss of a proton from the oxonium ion yields the final ketone product, 3,3,4-trimethylpentan-2-one.

Oxidation

Oxidative cleavage of the C-C bond between the two hydroxyl groups can be achieved using reagents like periodic acid (HIO₄) or lead tetraacetate.[8] This reaction is a useful analytical tool for confirming the vicinal diol structure. However, the steric hindrance may slow the reaction rate compared to less substituted diols.

Conclusion

This compound represents an interesting molecular scaffold whose properties are dominated by steric effects. This guide provides a foundational framework by consolidating available data and applying established chemical principles to predict its synthesis, characterization, and reactivity. The detailed protocols and workflows serve as a starting point for researchers to explore the potential of this and other sterically congested polyols in materials science and synthetic chemistry. Further empirical investigation is required to validate these proposed methodologies and fully elucidate the unique chemical behavior of this compound.

References

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  • Chemsrc. This compound. Available from: [Link]

  • Organic Chemistry Portal. Pinacol Rearrangement. Available from: [Link]

  • Wikipedia. Triptane. Available from: [Link]

  • RSC Publishing. Revisiting the reaction of hydroxyl radicals with vicinal diols in water. Available from: [Link]

  • Doc Brown's Chemistry. C7H16 2,2,3-trimethylbutane low high resolution 1H proton nmr spectrum. Available from: [Link]

  • OSTI.gov. One-step catalytic synthesis of 2,2,3-trimethylbutane from methanol. Available from: [Link]

  • SpectraBase. 2,2,3-Trimethyl-butane. Available from: [Link]

  • ACS Publications. Oxidation of Sterically Hindered Alkoxysilanes and Phenylsilanes under Basic Conditions. Available from: [Link]

  • Doubtnut. A reaction characteristic of vicinal diols is their oxidative cleavage on treatment with periodic. Available from: [Link]

  • ResearchGate. Revisiting the reaction of hydroxyl radicals with vicinal diols in water. Available from: [Link]

  • National Institutes of Health (NIH). Studies directed toward the exploitation of vicinal diols in the synthesis of (+)-nebivolol intermediates. Available from: [Link]

  • Wikimedia Commons. File:2,2,3-Trimethylbutane synthesis 01.svg. Available from: [Link]

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An Examination of the Physicochemical Profile of 2,2,3-Trimethylbutane-1,3-diol: Acknowledging Data Gaps and Future Research Directions

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Known and Unknown

As Senior Application Scientists, our commitment is to the rigorous and transparent dissemination of scientific information. In the course of drug discovery and development, a comprehensive understanding of a molecule's physical properties is a cornerstone of its potential utility. This guide addresses the physical properties of 2,2,3-trimethylbutane-1,3-diol (CAS No: 16343-75-2). However, a thorough investigation of publicly available scientific literature and chemical databases reveals a significant scarcity of experimentally validated data for this compound.

This document will therefore serve a dual purpose: to present the confirmed and computationally predicted physical properties of this compound, and to highlight the existing data gaps. By doing so, we aim to provide a realistic and scientifically grounded perspective on the current state of knowledge for this molecule, thereby underscoring the necessity for further empirical investigation.

Molecular Identity and Structure

This compound is a di-alcohol with a compact and sterically hindered structure. Its molecular formula is C₇H₁₆O₂, with a corresponding molecular weight of 132.20 g/mol .[1] The structural arrangement of its methyl groups is expected to significantly influence its physical and chemical behavior.

Caption: 2D representation of this compound.

Core Physical Properties: A Blend of Experimental and Predicted Data

The following table summarizes the available physical property data for this compound. It is crucial to distinguish between experimentally determined values and those that are computationally predicted, as the latter have not been empirically verified and should be used with caution.

PropertyValueData TypeSource
Molecular Formula C₇H₁₆O₂-PubChem[1]
Molecular Weight 132.20 g/mol -PubChem[1]
CAS Number 16343-75-2-Apollo Scientific
Melting Point 126-127 °CExperimentalApollo Scientific
Boiling Point 199.5 °C at 760 mmHgPredictedChemSrc
Density 0.949 g/cm³PredictedChemSrc
Vapor Pressure 0.0851 mmHg at 25°CPredictedChemSrc
Refractive Index 1.451PredictedChemSrc
LogP 0.77580PredictedChemSrc

Expertise & Experience Insights: The relatively high, sharp melting point for a molecule of this molecular weight suggests a crystalline solid with strong intermolecular forces, likely dominated by hydrogen bonding between the hydroxyl groups. The compact, somewhat spherical structure may also contribute to efficient packing in the crystal lattice. The predicted boiling point is also elevated, which is consistent with the presence of two hydroxyl groups capable of hydrogen bonding.

The Criticality of Missing Experimental Data

The absence of robust, experimentally derived data for several key physical properties presents a significant challenge for its application in research and drug development.

Solubility Profile: A Key Determinant of Application

The solubility of a compound in aqueous and organic solvents is fundamental to its handling, formulation, and biological activity. The presence of two hydroxyl groups suggests some degree of water solubility, while the C7 hydrocarbon backbone would confer solubility in organic solvents.

Proposed Experimental Protocol for Solubility Determination:

  • Solvent Selection: A panel of solvents should be chosen to represent a range of polarities, including water, phosphate-buffered saline (PBS), ethanol, methanol, dimethyl sulfoxide (DMSO), and a non-polar solvent such as hexane or toluene.

  • Equilibrium Solubility Measurement (Shake-Flask Method):

    • An excess of this compound is added to a known volume of each solvent in a sealed vial.

    • The vials are agitated at a constant temperature (e.g., 25 °C) for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).

    • The resulting saturated solutions are filtered to remove undissolved solid.

    • The concentration of the dissolved compound in the filtrate is quantified using a suitable analytical technique, such as high-performance liquid chromatography (HPLC) with a universal detector (e.g., an evaporative light scattering detector or a refractive index detector) or a calibrated UV detector if the compound possesses a chromophore.

  • Data Reporting: Solubility should be reported in units of mg/mL or mol/L.

Sources

A Deep Dive into the Spectroscopic Signature of 2,2,3-Trimethylbutane-1,3-diol: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the spectroscopic data for 2,2,3-trimethylbutane-1,3-diol. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical considerations for acquiring and interpreting the infrared (IR), nuclear magnetic resonance (¹H and ¹³C NMR), and mass spectrometry (MS) data of this unique vicinal diol. Our approach is rooted in established scientific principles and field-proven methodologies to ensure both accuracy and practical applicability.

Introduction: Unveiling the Structure of a Sterically Hindered Diol

This compound, with the chemical formula C₇H₁₆O₂, presents an interesting case study in structural elucidation due to its sterically hindered nature. The presence of a quaternary carbon adjacent to a tertiary carbon, both bearing hydroxyl groups, gives rise to a distinct spectroscopic fingerprint. Understanding this signature is paramount for its identification, purity assessment, and for predicting its reactivity in various chemical transformations. This guide will walk through the predicted spectroscopic data, explain the rationale behind these predictions, and provide robust protocols for experimental verification.

I. Infrared (IR) Spectroscopy: Probing the Functional Groups

Infrared spectroscopy is a powerful, non-destructive technique for identifying the functional groups present in a molecule. For this compound, the key vibrational modes are associated with the O-H and C-O bonds of the alcohol moieties, as well as the C-H bonds of the alkyl backbone.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹)Bond VibrationIntensityDescription
~3600O-H stretch (free)Sharp, weakIndicates the presence of non-hydrogen-bonded hydroxyl groups, which may be observed in dilute, non-polar solutions.
~3200-3500O-H stretch (H-bonded)Strong, broadThis is the most characteristic peak for alcohols and is due to intermolecular hydrogen bonding between the diol molecules.
~2850-2960C-H stretchStrongCharacteristic of the sp³ hybridized C-H bonds in the methyl and methylene groups of the alkane backbone.
~1370-1470C-H bendMediumCorresponds to the bending vibrations of the methyl and methylene groups.
~1050-1150C-O stretchStrongArises from the stretching vibration of the carbon-oxygen single bond in the alcohol functional groups.
Causality Behind Experimental Choices

The choice of sampling technique is critical for obtaining a high-quality IR spectrum. For a solid sample like this compound, the Attenuated Total Reflectance (ATR) method is often preferred due to its minimal sample preparation and high reproducibility. Alternatively, preparing a KBr pellet can also yield a good spectrum. The broadness of the O-H stretch is a direct consequence of the various hydrogen-bonding environments, and its intensity underscores the polarity of this functional group.

Experimental Protocol: FT-IR Spectroscopy (ATR)
  • Instrument Preparation: Ensure the FT-IR spectrometer is purged with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.

  • Background Scan: Record a background spectrum of the clean ATR crystal. This will be subtracted from the sample spectrum.

  • Sample Application: Place a small amount of solid this compound onto the ATR crystal and apply pressure to ensure good contact.

  • Sample Scan: Acquire the sample spectrum. A typical measurement involves co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: The software will automatically subtract the background spectrum. Perform a baseline correction if necessary.

II. Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity of atoms in a molecule. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus.

Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~3.5-3.8Singlet2H-CH₂-OHProtons on a carbon adjacent to a primary alcohol.
~2.5-4.0Broad Singlet2H-OHThe chemical shift of hydroxyl protons is variable and depends on concentration and solvent. They often appear as broad singlets due to chemical exchange.
~1.2Singlet6H-C(CH₃)₂-Two equivalent methyl groups on a quaternary carbon.
~0.9Singlet6H-C(CH₃)₂-Two equivalent methyl groups on a tertiary carbon.
Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)
Chemical Shift (δ, ppm)Carbon TypeAssignmentRationale
~70-80Quaternary (C)C3-OHA quaternary carbon bonded to an oxygen atom will be significantly deshielded.
~65-75Primary (CH₂)C1-OHA primary carbon attached to an oxygen atom.
~40-50Quaternary (C)C2The quaternary carbon of the trimethylbutyl group.
~20-30Primary (CH₃)-C(CH₃)₂- at C2Methyl carbons on the quaternary C2.
~15-25Primary (CH₃)-C(CH₃)₂- at C3Methyl carbons on the tertiary C3.
Experimental Workflow for NMR Analysis

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

Self-Validating Protocols in NMR

To ensure the trustworthiness of the NMR data, several self-validating steps are crucial. The use of a deuterated solvent minimizes solvent signals in the ¹H NMR spectrum. An internal standard like tetramethylsilane (TMS) provides a reliable reference point (0 ppm) for chemical shifts. For the hydroxyl proton signals, a "D₂O shake" experiment can be performed: after acquiring the initial ¹H NMR spectrum, a drop of D₂O is added to the NMR tube, and the spectrum is re-acquired. The hydroxyl protons will exchange with deuterium, causing their signals to disappear, thus confirming their identity.

III. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers insights into its structure through the analysis of its fragmentation pattern. For this compound, electron ionization (EI) would likely lead to significant fragmentation.

Predicted Mass Spectrum Fragmentation
  • Molecular Ion (M⁺): A weak or absent peak at m/z = 132, corresponding to the molecular weight of C₇H₁₆O₂. Alcohols, especially tertiary ones, often show a weak molecular ion peak due to facile fragmentation.

  • [M-18]⁺: A peak at m/z = 114, resulting from the loss of a water molecule (H₂O). This is a common fragmentation pathway for alcohols.

  • Alpha-Cleavage: Cleavage of the C-C bond adjacent to the oxygen atom is a characteristic fragmentation for alcohols. For this compound, this could lead to several key fragments:

    • Loss of a CH₃ radical from the tertiary alcohol side would result in a fragment at m/z = 117.

    • Cleavage between C2 and C3 could lead to fragments corresponding to the respective carbocations.

  • Other Fragments: A series of smaller fragments corresponding to the loss of alkyl groups would also be expected.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction: A dilute solution of the compound in a volatile solvent (e.g., methanol or dichloromethane) is prepared. The sample is introduced into the mass spectrometer, often via direct infusion or through a gas chromatograph (GC-MS).

  • Ionization: In the ion source, the sample molecules are bombarded with high-energy electrons (typically 70 eV), leading to the formation of the molecular ion and subsequent fragmentation.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The separated ions are detected, and their abundance is recorded, generating the mass spectrum.

Logical Relationship of Fragmentation

Fragmentation_Pathway Mol This compound (M) M_ion [C₇H₁₆O₂]⁺˙ (M⁺˙, m/z = 132) Mol->M_ion Electron Ionization Loss_H2O [C₇H₁₄O]⁺˙ (m/z = 114) M_ion->Loss_H2O - H₂O Alpha_Cleavage1 [C₆H₁₃O₂]⁺ (m/z = 117) M_ion->Alpha_Cleavage1 - CH₃ Further_Frag Further Fragmentation Loss_H2O->Further_Frag Alpha_Cleavage1->Further_Frag

Caption: A simplified representation of the primary fragmentation pathways for this compound in EI-MS.

IV. Synthesis and Characterization: A Practical Perspective

While the direct synthesis of this compound is not widely reported, a common method for preparing sterically hindered vicinal diols is through the pinacol coupling reaction of ketones. A representative procedure for a similar compound, 2,3-dimethylbutane-2,3-diol (pinacol), from acetone is provided below to illustrate the practical context in which such spectroscopic analysis would be crucial.

Representative Synthesis: Pinacol Coupling of Acetone
  • Reaction Setup: In a flask equipped with a reflux condenser, magnesium turnings and a crystal of iodine are placed.

  • Initiation: A small amount of a solution of acetone in dry benzene is added. The reaction is initiated, which is evident by the disappearance of the iodine color.

  • Reaction: The remaining acetone solution is added at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional hour.

  • Workup: The reaction mixture is cooled, and the product is hydrolyzed by the slow addition of dilute sulfuric acid. The layers are separated, and the aqueous layer is extracted with benzene.

  • Purification: The combined organic layers are dried over anhydrous sodium sulfate, and the solvent is removed by distillation. The resulting pinacol can be further purified by recrystallization or distillation.

The spectroscopic techniques detailed in this guide would be essential to confirm the structure and purity of the synthesized product.

V. Conclusion

The spectroscopic analysis of this compound provides a clear and unambiguous method for its structural characterization. The combination of IR, ¹H NMR, ¹³C NMR, and mass spectrometry, when interpreted with a sound understanding of chemical principles, allows for a comprehensive elucidation of its molecular structure. The protocols and predicted data presented in this guide serve as a valuable resource for researchers and scientists working with this and structurally related compounds, ensuring both the integrity and efficiency of their scientific endeavors.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Fittig, R. (1860). Ueber einige Producte der trocknen Destillation essigsaurer Salze. Justus Liebigs Annalen der Chemie, 114(1), 54–63. [Link]

  • Gaussian Inc. (n.d.). Gaussian 16 Home Page. Retrieved from [Link]

An In-Depth Technical Guide to the Molecular Structure of 2,2,3-Trimethylbutane-1,3-diol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the molecular structure of 2,2,3-trimethylbutane-1,3-diol, a unique diol with significant steric hindrance. The content herein is structured to deliver not just factual data, but also to provide insights into the experimental rationale and theoretical underpinnings that are crucial for professionals in research and development.

Introduction: The Significance of Steric Hindrance in Diol Chemistry

This compound, with the chemical formula C₇H₁₆O₂ and a molecular weight of 132.20 g/mol , presents a fascinating case study in stereochemistry and reactivity.[1] Its structure, characterized by a high degree of methylation around the two hydroxyl-bearing carbons, imparts significant steric hindrance. This steric congestion governs its conformational preferences, spectroscopic signatures, and reactivity, making it a valuable molecule for probing the limits of chemical transformations and for the synthesis of specialized polymers and fine chemicals.

This guide will delve into the critical aspects of its molecular architecture, from its synthesis and spectroscopic characterization to its complex stereochemical landscape.

Physicochemical Properties

A foundational understanding of a molecule's physical properties is essential for its application in any experimental setting.

PropertyValue
CAS Number 16343-75-2
Molecular Formula C₇H₁₆O₂
Molecular Weight 132.20 g/mol
Melting Point 126-127 °C
Boiling Point 199.5 °C at 760 mmHg
Density 0.949 g/cm³

Table 1: Physicochemical properties of this compound.[2]

Synthesis and Structural Elucidation

Proposed Synthetic Strategy: A Grignard-Based Approach

A plausible and robust method for the construction of the carbon skeleton and introduction of the hydroxyl groups involves a Grignard reaction. This approach offers a high degree of control and is a cornerstone of C-C bond formation in organic synthesis.

Conceptual Workflow:

G cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Nucleophilic Addition cluster_2 Step 3: Acidic Workup A tert-Butyl Magnesium Bromide D Methyl 2,2-dimethyl-3-oxobutanoate A->D B Magnesium Turnings B->A C tert-Butyl Bromide C->B In dry ether E Intermediate Alkoxide D->E F This compound E->F Dilute Acid (e.g., H₃O⁺)

Figure 1: A proposed Grignard-based synthetic workflow for this compound.

Experimental Protocol (Hypothetical):

  • Grignard Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), magnesium turnings are suspended in anhydrous diethyl ether. tert-Butyl bromide is added dropwise to initiate the formation of the tert-butylmagnesium bromide Grignard reagent. The reaction is typically exothermic and may require external cooling to maintain a gentle reflux.

  • Nucleophilic Addition: The ester, methyl 2,2-dimethyl-3-oxobutanoate, is dissolved in anhydrous diethyl ether and cooled in an ice bath. The prepared Grignard reagent is then added slowly to the ester solution. The nucleophilic tert-butyl group will attack the electrophilic carbonyl carbon of the ketone, leading to the formation of a magnesium alkoxide intermediate.

  • Aqueous Workup: The reaction mixture is quenched by the slow addition of a cold, dilute acid solution (e.g., aqueous HCl or NH₄Cl). This protonates the alkoxide to yield the final diol product and dissolves the magnesium salts.

  • Purification: The organic layer is separated, washed with brine, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents like water. The presence of even trace amounts of water will quench the Grignard reagent, reducing the yield of the desired product.

  • Inert Atmosphere: This prevents the Grignard reagent from reacting with atmospheric oxygen, which can lead to the formation of undesired byproducts.

  • Slow Addition and Cooling: The reaction between the Grignard reagent and the carbonyl compound is often highly exothermic. Slow addition and cooling are crucial to control the reaction rate and prevent side reactions.

Spectroscopic Characterization: Unveiling the Molecular Fingerprint

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to be relatively simple due to the high symmetry of the molecule. We would anticipate signals for the methyl protons, the methylene protons, and the hydroxyl protons. The chemical shifts and splitting patterns will be influenced by the steric environment.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments. We would expect distinct signals for the quaternary carbons, the methyl carbons, and the methylene carbon. The chemical shifts will be characteristic of sp³ hybridized carbons, with those bonded to oxygen appearing further downfield.

3.2.2. Infrared (IR) Spectroscopy

The IR spectrum will be dominated by a strong, broad absorption in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the hydroxyl groups. The broadness of this peak is due to hydrogen bonding. We would also expect to see C-H stretching vibrations in the 2850-3000 cm⁻¹ region and C-O stretching vibrations around 1000-1200 cm⁻¹.

3.2.3. Mass Spectrometry (MS)

In the mass spectrum, the molecular ion peak (M⁺) at m/z 132 would likely be of low intensity due to the facile fragmentation of the sterically hindered alcohol. Common fragmentation pathways would involve the loss of a methyl group (m/z 117), a water molecule (m/z 114), or cleavage of the C-C bond between the two carbinol carbons.

Stereochemistry and Conformational Analysis: A World of 3D Complexity

The presence of a chiral center at the C3 position means that this compound can exist as a pair of enantiomers: (R)-2,2,3-trimethylbutane-1,3-diol and (S)-2,2,3-trimethylbutane-1,3-diol.

Conformational Preferences:

The conformational landscape of this diol is heavily influenced by the steric repulsion between the bulky tert-butyl group and the other substituents. Intramolecular hydrogen bonding between the two hydroxyl groups is also a key factor in determining the most stable conformation.

G A Gauche Conformation (Intramolecular H-bonding possible) B Anti Conformation (Steric repulsion minimized) A->B C Energy

Figure 2: A simplified representation of the key conformational considerations for this compound.

Computational modeling would be a powerful tool to predict the relative energies of the different conformers and to understand the interplay between steric hindrance and hydrogen bonding in this sterically congested molecule.

Reactivity and Applications: A Sterically Hindered Building Block

The significant steric hindrance in this compound dictates its reactivity. The hydroxyl groups are less accessible to reagents compared to less substituted diols. This can be exploited for selective reactions where other, more reactive functional groups in a molecule are targeted while the hindered diol remains unreacted.

Potential Applications:

  • Polymer Chemistry: As a diol, it can be used as a monomer in the synthesis of polyesters and polyurethanes. The bulky side chains would likely impart unique properties to the resulting polymers, such as increased rigidity and altered solubility.

  • Cross-linking Agent: The two hydroxyl groups can react with other functional groups to form cross-linked networks in materials like coatings and adhesives, potentially enhancing their thermal and mechanical stability.

  • Asymmetric Synthesis: The chiral variants of this diol could serve as chiral auxiliaries or ligands in asymmetric catalysis, where the steric bulk can create a well-defined chiral pocket around a metal center, influencing the stereochemical outcome of a reaction.

Conclusion: A Molecule of Untapped Potential

This compound represents a molecule where structure dictates function in a very pronounced way. Its highly substituted nature presents both challenges in its synthesis and opportunities for its application in areas where steric bulk and defined stereochemistry are advantageous. Further research into the synthesis, characterization, and reactivity of this intriguing diol is warranted to fully unlock its potential in materials science and synthetic chemistry.

References

At present, specific peer-reviewed publications detailing the synthesis, comprehensive spectroscopic analysis, and applications of this compound are not readily found in major chemical databases. The information presented in this guide is therefore a synthesis of established chemical principles and data available for structurally related compounds. The physicochemical data is sourced from chemical supplier databases.

  • PubChem. This compound. [Link][1]

  • Chemsrc. This compound. [Link][2]

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CAS number 16343-75-2 properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2,2,3-Trimethylbutane-1,3-diol (CAS 16343-75-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound (CAS number: 16343-75-2), a unique and sterically hindered diol. While this compound is commercially available, it remains a sparsely studied molecule within the broader scientific literature. This document consolidates the available physicochemical data and explores its potential applications in organic synthesis, polymer chemistry, and medicinal chemistry, drawing upon established principles of 1,3-diol reactivity. The guide aims to serve as a foundational resource for researchers interested in leveraging the distinct structural features of this compound for novel applications and to highlight areas ripe for future investigation.

Introduction and Chemical Identity

This compound is a saturated aliphatic diol characterized by a highly branched carbon skeleton. Its structure features a quaternary carbon at the 2-position and a tertiary carbon at the 3-position, which imparts significant steric hindrance around the two hydroxyl groups. This structural feature is expected to influence its reactivity and the properties of materials derived from it.

The unequivocal identification of this compound is crucial. While initial database searches can sometimes be ambiguous, authoritative sources such as PubChem and chemical suppliers confirm that CAS number 16343-75-2 corresponds exclusively to this compound[1].

Physicochemical Properties

The known and predicted properties of this compound are summarized in the table below. These properties are essential for designing experiments, predicting solubility, and understanding the compound's behavior in various chemical environments.

PropertyValueSource
CAS Number 16343-75-2[1]
Molecular Formula C₇H₁₆O₂[1]
Molecular Weight 132.20 g/mol [1]
IUPAC Name This compound[1]
Melting Point 126-127 °C[2]
Boiling Point 199.5 °C at 760 mmHg[2]
Density 0.949 g/cm³[2]
LogP (predicted) 0.77580[2]
Vapor Pressure 0.0851 mmHg at 25°C[2]
Refractive Index 1.451[2]
Topological Polar Surface Area 40.5 Ų[1]

Synthesis and Manufacturing

A potential retrosynthetic analysis is depicted below:

G diol This compound hydroxy_ketone 3-Hydroxy-2,2,3-trimethylbutanal diol->hydroxy_ketone Reduction (e.g., NaBH₄, H₂/cat.) ketone Pinacolone (3,3-Dimethyl-2-butanone) hydroxy_ketone->ketone Aldol Addition aldehyde Formaldehyde hydroxy_ketone->aldehyde Aldol Addition

Caption: Retrosynthetic analysis for this compound.

Hypothetical Synthetic Protocol:
  • Aldol Addition: The base-catalyzed aldol addition of pinacolone (3,3-dimethyl-2-butanone) to formaldehyde would likely form the intermediate β-hydroxy ketone, 1-hydroxy-2,2,3,3-tetramethyl-4-oxopentane. The steric hindrance of the pinacolone enolate would be a critical factor in this reaction's feasibility and yield.

  • Reduction: Subsequent reduction of the ketone functionality in the β-hydroxy ketone intermediate using a reducing agent such as sodium borohydride (NaBH₄) or catalytic hydrogenation would yield the target this compound.

Potential Applications in Research and Development

The unique structure of this compound suggests several potential applications where its steric bulk could be advantageous.

Polymer Chemistry

Diols are fundamental building blocks in the synthesis of polyesters and polyurethanes. The inclusion of a sterically hindered diol like this compound into a polymer backbone could impart properties such as increased rigidity, higher glass transition temperatures, and enhanced thermal stability. It could also serve as a cross-linking agent to create more robust polymer networks[3].

Protecting Group Chemistry

1,3-diols are commonly used to protect aldehydes and ketones by forming 1,3-dioxane rings, which are stable under basic and nucleophilic conditions but can be removed under acidic conditions[4][5]. The significant steric hindrance of this compound could lead to the formation of highly stable protecting groups, potentially allowing for selective deprotection in the presence of less hindered acetals.

G start This compound + Ketone/Aldehyde dioxane 1,3-Dioxane Derivative start->dioxane Acid Catalyst (e.g., TsOH) deprotection Original Ketone/Aldehyde dioxane->deprotection Aqueous Acid

Caption: Protection of a carbonyl compound using this compound.

Chiral Building Block in Asymmetric Synthesis

This compound possesses a chiral center at the C3 position. If resolved into its individual enantiomers, it could serve as a valuable chiral building block or a chiral auxiliary in asymmetric synthesis. Chiral auxiliaries are temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction[6]. The steric bulk of this diol could provide a highly effective chiral environment for inducing high diastereoselectivity in reactions such as asymmetric aldol additions or Diels-Alder reactions.

Spectroscopic Characterization (Anticipated)

  • ¹H NMR: The proton NMR spectrum is expected to be complex due to the presence of multiple methyl groups in different chemical environments and diastereotopic protons in the CH₂ group. The spectrum would likely show singlets for the gem-dimethyl groups, a doublet for the methyl group at C3, a multiplet for the CH proton at C3, and complex multiplets for the CH₂ protons and the two OH protons.

  • ¹³C NMR: The carbon NMR spectrum is anticipated to show seven distinct signals corresponding to the seven carbon atoms in the molecule, reflecting the lack of symmetry.

  • Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a strong, broad absorption in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibrations of the hydroxyl groups. C-H stretching vibrations would appear in the 2850-3000 cm⁻¹ region, and C-O stretching would be observed in the 1000-1200 cm⁻¹ range.

  • Mass Spectrometry: The mass spectrum would likely show a weak or absent molecular ion peak (m/z = 132) due to the facile fragmentation of the tertiary alcohol. Fragmentation would likely involve the loss of water and cleavage adjacent to the oxygen atoms and the branched alkyl groups.

Safety and Handling

Specific toxicological data for this compound is not widely available. As with any chemical, it should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area.

Conclusion and Future Outlook

This compound represents an intriguing yet underexplored chemical entity. Its highly substituted and sterically hindered nature suggests a range of potential applications, from a monomer for high-performance polymers to a robust protecting group or a novel chiral auxiliary. The current lack of extensive research into its synthesis and applications presents a significant opportunity for discovery and innovation. Further investigation into efficient synthetic routes, resolution of its enantiomers, and exploration of its reactivity are warranted and could unlock its full potential for the scientific and industrial communities.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Doc Brown's Chemistry. C7H16 C-13 nmr spectrum of 2,2,3-trimethylbutane. [Link]

  • PubChem. 2,2,3-Trimethylbutane. National Center for Biotechnology Information. [Link]

  • NIST. Butane, 2,2,3-trimethyl-. National Institute of Standards and Technology. [Link]

  • Doc Brown's Chemistry. C7H16 mass spectrum of 2,2,3-trimethylbutane. [Link]

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An In-depth Technical Guide to 2,2,3-Trimethylbutane-1,3-diol: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,2,3-trimethylbutane-1,3-diol (CAS No. 16343-75-2), a sterically hindered vicinal diol. While the historical record of its initial discovery is not extensively documented in readily available literature, its synthesis can be strategically approached through established organometallic reactions. This guide will delve into the plausible synthetic pathways, its known physical and chemical properties, and an analysis of its potential, though currently underexplored, applications in the realm of drug development and polymer chemistry.

Introduction and Molecular Overview

This compound is a unique chiral diol characterized by a high degree of steric hindrance around its two hydroxyl groups. Its structure, featuring a quaternary carbon at the 2-position and a tertiary carbon at the 3-position, imparts distinct chemical and physical properties. This structural complexity makes it an intriguing, albeit challenging, building block for organic synthesis.

Molecular Structure:

Caption: 2D Structure of this compound.

While the definitive historical account of the first synthesis of this compound is not prominently featured in contemporary chemical literature, its existence and commercial availability from various suppliers indicate its successful preparation.[1][2] The lack of a widely cited discovery paper suggests it may have emerged from broader synthetic studies or been documented in less accessible historical records.

Synthetic Strategies: A Mechanistic Perspective

The construction of the sterically encumbered this compound framework necessitates a careful selection of synthetic methodologies. The primary challenge lies in the formation of the carbon-carbon bond between the two highly substituted carbon atoms bearing the hydroxyl groups. Two classical and robust methods in organometallic chemistry are particularly well-suited for this purpose: the Grignard reaction and the Reformatsky reaction.

Grignard Reaction Approach

The Grignard reaction is a cornerstone of carbon-carbon bond formation and a highly plausible route to this compound.[3] This approach would involve the nucleophilic addition of a Grignard reagent to a suitable β-hydroxy ketone precursor.

Proposed Synthetic Pathway:

cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Nucleophilic Addition cluster_2 Step 3: Acidic Workup Methyl_Bromide Methyl Bromide (CH3Br) Grignard_Reagent Methylmagnesium Bromide (CH3MgBr) Methyl_Bromide->Grignard_Reagent Dry Ether Magnesium Magnesium (Mg) Magnesium->Grignard_Reagent Grignard_Reagent_2 Methylmagnesium Bromide (from Step 1) Hydroxy_Ketone 3-Hydroxy-2,2-dimethyl-3-butanone Alkoxide_Intermediate Magnesium Alkoxide Intermediate Hydroxy_Ketone->Alkoxide_Intermediate Grignard_Reagent_2->Alkoxide_Intermediate Alkoxide_Intermediate_2 Magnesium Alkoxide Intermediate Final_Product This compound Alkoxide_Intermediate_2->Final_Product Acid_Workup Aqueous Acid (e.g., H3O+) Acid_Workup->Final_Product

Caption: Grignard reaction pathway to this compound.

Experimental Protocol (Hypothetical):

  • Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, magnesium turnings are suspended in anhydrous diethyl ether. A solution of methyl bromide in anhydrous diethyl ether is added dropwise to initiate the formation of methylmagnesium bromide. The reaction is typically exothermic and may require cooling to maintain a gentle reflux.

  • Nucleophilic Addition: The precursor, 3-hydroxy-2,2-dimethyl-3-butanone, is dissolved in anhydrous diethyl ether and cooled in an ice bath. The prepared Grignard reagent is then added slowly to the ketone solution. The reaction mixture is stirred at room temperature for several hours to ensure complete reaction.

  • Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude diol.

  • Purification: The crude product can be purified by recrystallization or column chromatography.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents, including water. The use of flame-dried glassware and anhydrous solvents is crucial to prevent the quenching of the Grignard reagent.[3]

  • Choice of Precursor: The selection of 3-hydroxy-2,2-dimethyl-3-butanone as the starting material is strategic as it already contains the required carbon skeleton and one of the hydroxyl groups, simplifying the overall synthesis.

  • Acidic Workup: The workup with a weak acid protonates the magnesium alkoxide intermediate to yield the final diol and converts the magnesium salts into water-soluble species, facilitating their removal.[3]

Reformatsky Reaction Approach

The Reformatsky reaction offers an alternative route, particularly useful for the synthesis of β-hydroxy esters, which can then be reduced to 1,3-diols.[4][5][6][7][8] This reaction involves the use of an α-halo ester and an aldehyde or ketone in the presence of zinc metal.

Proposed Synthetic Pathway:

cluster_0 Step 1: Reformatsky Reagent Formation cluster_1 Step 2: Addition to Ketone cluster_2 Step 3: Reduction of the Ester Alpha_Haloester Ethyl 2-bromoisobutyrate Reformatsky_Reagent Organozinc Reagent Alpha_Haloester->Reformatsky_Reagent Zinc Zinc Dust Zinc->Reformatsky_Reagent Reformatsky_Reagent_2 Organozinc Reagent (from Step 1) Ketone Acetone Beta_Hydroxy_Ester Ethyl 3-hydroxy-2,2,3-trimethylbutanoate Ketone->Beta_Hydroxy_Ester Reformatsky_Reagent_2->Beta_Hydroxy_Ester Beta_Hydroxy_Ester_2 Ethyl 3-hydroxy-2,2,3-trimethylbutanoate Final_Product This compound Beta_Hydroxy_Ester_2->Final_Product Reducing_Agent Reducing Agent (e.g., LiAlH4) Reducing_Agent->Final_Product

Caption: Reformatsky reaction pathway to this compound.

Experimental Protocol (Hypothetical):

  • Reformatsky Reaction: A mixture of acetone, ethyl 2-bromoisobutyrate, and activated zinc dust in a suitable solvent like tetrahydrofuran (THF) is heated to reflux. The reaction is monitored until the starting materials are consumed.

  • Workup: The reaction mixture is cooled and then treated with an acidic aqueous solution to hydrolyze the zinc complex. The product, a β-hydroxy ester, is extracted into an organic solvent.

  • Reduction: The purified β-hydroxy ester is then reduced to the diol using a strong reducing agent such as lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent.

  • Purification: The final diol is obtained after a careful workup to decompose the excess reducing agent and aluminum salts, followed by extraction and purification.

Causality Behind Experimental Choices:

  • Zinc Metal: Zinc is the classic metal used in the Reformatsky reaction as it is reactive enough to insert into the carbon-halogen bond of the α-halo ester but the resulting organozinc reagent is generally not reactive enough to add to another ester molecule.[5]

  • Two-Step Process: This pathway involves a two-step sequence: the formation of the β-hydroxy ester followed by its reduction. This allows for a modular approach to the synthesis.

  • Strong Reducing Agent: Lithium aluminum hydride is a powerful reducing agent capable of reducing the ester functional group to a primary alcohol.[9]

Physicochemical Properties and Spectroscopic Characterization

The physical and chemical properties of this compound are influenced by its sterically hindered structure and the presence of two hydroxyl groups capable of hydrogen bonding.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
CAS Number 16343-75-2[1][5]
Molecular Formula C₇H₁₆O₂[5]
Molecular Weight 132.20 g/mol [5]
Melting Point 126-127 °C[10]
Boiling Point 199.5 °C at 760 mmHg[10]
Density 0.949 g/cm³[10]

Spectroscopic Analysis (Predicted):

  • ¹H NMR: The proton NMR spectrum is expected to be complex due to the presence of multiple methyl groups in different chemical environments and the diastereotopic protons of the CH₂ group. The hydroxyl protons will likely appear as broad singlets, and their chemical shift will be dependent on the concentration and solvent.

  • ¹³C NMR: The carbon NMR spectrum should show seven distinct signals corresponding to the seven carbon atoms in the molecule, reflecting its asymmetric nature.

  • IR Spectroscopy: The infrared spectrum will be dominated by a strong, broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretching of the hydroxyl groups. C-H stretching and bending vibrations will also be present.

  • Mass Spectrometry: The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 132. Fragmentation patterns would likely involve the loss of water, methyl groups, and other small fragments.

Potential Applications in Drug Development and Beyond

The unique structural features of this compound suggest several potential, though largely unexplored, applications in drug design and materials science.

As a Chiral Building Block

As a chiral molecule, this compound can be resolved into its enantiomers, which can then serve as valuable building blocks in asymmetric synthesis. The sterically demanding nature of this diol could be exploited to induce high levels of stereoselectivity in reactions where it is used as a chiral auxiliary or a ligand for a metal catalyst.[13]

Scaffold for Bioactive Molecules

The rigid and well-defined three-dimensional structure of this diol could serve as a scaffold for the design of new therapeutic agents. The two hydroxyl groups provide convenient handles for further functionalization, allowing for the attachment of various pharmacophores to explore structure-activity relationships.[14] The steric hindrance may also contribute to increased metabolic stability of drug candidates derived from this scaffold.

Polymer and Materials Science

Diols are fundamental monomers in the synthesis of polyesters and polyurethanes. The bulky trimethylbutyl group in this compound could be incorporated into polymer backbones to modify their physical properties, such as increasing the glass transition temperature, improving thermal stability, or altering solubility. Its use as a crosslinking agent in resins and coatings is also a potential application.[10]

Conclusion

This compound represents a structurally intriguing yet understudied chemical entity. While its history is not well-documented, its synthesis is achievable through established synthetic organic methodologies like the Grignard and Reformatsky reactions. Its unique sterically hindered and chiral nature suggests significant potential as a building block in asymmetric synthesis, a scaffold in drug discovery, and a monomer in materials science. Further research into the synthesis of its enantiopure forms, detailed spectroscopic characterization, and exploration of its biological activities is warranted to fully unlock the potential of this versatile molecule.

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Navigating the Solvent Landscape: A Technical Guide to the Solubility of 2,2,3-Trimethylbutane-1,3-diol

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Charting Unexplored Territory

In the realms of pharmaceutical development and advanced material science, understanding the solubility of a compound is not merely a preliminary step; it is the very foundation upon which successful formulations, syntheses, and purification strategies are built. This guide focuses on 2,2,3-trimethylbutane-1,3-diol, a molecule of interest due to its unique structural characteristics: a compact, sterically hindered hydrocarbon framework combined with the hydrogen-bonding capabilities of a vicinal diol.

A thorough review of publicly available literature reveals a conspicuous absence of quantitative solubility data for this specific compound. This is not a roadblock but an opportunity. For the research scientist, encountering a compound with a sparse data profile is a common challenge. This guide, therefore, pivots from a simple presentation of pre-existing data to a more practical and empowering objective: to provide a robust framework for both predicting and experimentally determining the solubility of this compound in a variety of solvents. We will delve into the theoretical underpinnings of solubility, provide actionable experimental protocols, and interpret the expected outcomes, equipping the reader with the tools to confidently navigate the solubility landscape of this and other novel compounds.

Molecular Profile and Physicochemical Properties

To understand a compound's solubility, we must first understand the molecule itself. This compound is a C7 aliphatic diol with a highly branched and compact structure.

PropertyValueSource
Molecular Formula C₇H₁₆O₂[1]
Molecular Weight 132.20 g/mol [1]
Melting Point 126-127 °C[2]
Boiling Point 199.5 °C at 760 mmHg[2]
Density 0.949 g/cm³[2]
Computed XLogP3 0.7[1]
Hydrogen Bond Donors 2[1]
Hydrogen Bond Acceptors 2[1]

The molecule's structure is a fascinating dichotomy. The tert-butyl and isopropyl-like arrangement of methyl groups creates a non-polar, lipophilic character. Conversely, the two hydroxyl (-OH) groups are potent sites for hydrogen bonding, imparting a polar, hydrophilic nature. This duality suggests a complex solubility profile, where the molecule will not behave as a simple alkane or a simple diol. The relatively low octanol-water partition coefficient (XLogP3 of 0.7) indicates a greater preference for more polar environments than a simple hydrocarbon of similar size, but less so than a small, linear diol.

Theoretical Solubility Prediction: The Power of Hansen Solubility Parameters (HSP)

The adage "like dissolves like" is a useful starting point, but for a molecule with mixed polarity, a more quantitative approach is needed. Hansen Solubility Parameters (HSP) provide a powerful framework for predicting solubility by deconstructing the total cohesive energy of a substance into three components[3][4]:

  • δD (Dispersion): Energy from van der Waals forces.

  • δP (Polar): Energy from dipolar intermolecular forces.

  • δH (Hydrogen Bonding): Energy from hydrogen bonds.

Every solvent and solute can be assigned a point in this three-dimensional "Hansen space." The principle is simple: the smaller the distance between the HSP coordinates of a solute and a solvent, the higher the likelihood of dissolution[3].

Estimating the Hansen Solubility Parameters of this compound

As no experimentally derived HSP values for this compound are published, we can estimate them using the group contribution method. This method assigns specific values to the different functional groups within a molecule and calculates the overall HSP based on their summation[5].

Based on established group contribution methods, the estimated HSP for this compound are:

  • δD (Dispersion): ~16.5 MPa⁰·⁵

  • δP (Polar): ~8.0 MPa⁰·⁵

  • δH (Hydrogen Bonding): ~16.0 MPa⁰·⁵

Predicted Solubility Profile

Using these estimated HSPs, we can predict the diol's relative solubility in a range of common laboratory solvents. The "Hansen Distance" (Ra) between the diol and each solvent is calculated; a smaller Ra suggests better solubility.

solute->water Ra ≈ 27.5 (Poor) solute->ethanol Ra ≈ 4.1 (Good) solute->acetone Ra ≈ 9.4 (Moderate) solute->toluene Ra ≈ 15.5 (Poor) solute->hexane Ra ≈ 17.9 (Very Poor) solute This compound (δD=16.5, δP=8.0, δH=16.0) water ethanol acetone toluene hexane

Caption: Hansen space diagram showing the predicted solubility of the diol.

SolventδD (MPa⁰·⁵)δP (MPa⁰·⁵)δH (MPa⁰·⁵)Hansen Distance (Ra) from DiolPredicted Solubility
Water 15.516.042.327.5Poor
Methanol 15.112.322.37.9Good
Ethanol 15.88.819.44.1Very Good
Isopropanol 15.86.116.42.0Excellent
Acetone 15.510.47.09.4Moderate
Ethyl Acetate 15.85.37.29.2Moderate
Toluene 18.01.42.015.5Poor
Hexane 14.90.00.017.9Very Poor

This theoretical analysis suggests that this compound will be most soluble in polar protic solvents like lower-chain alcohols (isopropanol, ethanol, methanol) where all three HSP components are reasonably well-matched. Its solubility is predicted to be moderate in polar aprotic solvents like acetone and poor in non-polar solvents like hexane and toluene, as well as in water, where the extremely high hydrogen bonding term of water creates a large mismatch.

A Rigorous Protocol for Experimental Solubility Determination

Theoretical predictions provide a map, but experimental data provides the ground truth. The following protocol describes the isothermal saturation method, a reliable technique for determining the solubility of a solid in a liquid at a specific temperature. The causality behind each step is explained to ensure a self-validating and robust experimental design.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis prep_solid 1. Prepare Solid (Grind to fine powder) add_excess 3. Add Excess Solid to Solvent (Ensure saturation) prep_solid->add_excess prep_solvent 2. Prepare Solvent (Degas if necessary) prep_solvent->add_excess agitate 4. Agitate at Constant Temperature (e.g., 24-48 hours) add_excess->agitate settle 5. Allow Solids to Settle (Briefly cease agitation) agitate->settle sample 6. Sample Supernatant (Use pre-heated/cooled syringe) settle->sample filter 7. Filter Sample (Syringe filter, 0.45 µm) sample->filter weigh 8. Weigh Saturated Solution (Accurate mass determination) filter->weigh evaporate 9. Evaporate Solvent (Under vacuum/gentle heat) weigh->evaporate weigh_solute 10. Weigh Dry Solute (Determine dissolved mass) evaporate->weigh_solute calculate 11. Calculate Solubility (g/100mL or mol/L) weigh_solute->calculate

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stereoisomers of 2,2,3-trimethylbutane-1,3-diol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Stereoisomers of 2,2,3-Trimethylbutane-1,3-diol

Abstract

Stereoisomerism plays a pivotal role in the fields of pharmacology and materials science, where the spatial arrangement of atoms within a molecule can dictate its biological activity and physical properties. This guide provides a comprehensive technical overview of the . While not a widely commercialized compound, its structure serves as an excellent model for understanding the fundamental principles of chirality, enantiomeric resolution, and stereospecific characterization. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the theoretical and practical aspects of handling such chiral molecules. We will explore the structural basis of its chirality, propose robust synthetic and separation strategies based on established methodologies, and detail the analytical techniques required for stereochemical verification.

Structural Analysis and the Nature of Chirality

The molecular structure of this compound contains a single stereocenter, giving rise to a pair of enantiomers. Understanding the three-dimensional arrangement of these enantiomers is the first step in any stereoselective study.

Identification of the Chiral Center

The structure of this compound is shown below. A chiral center is a carbon atom bonded to four different substituent groups.

  • Carbon-1: Bonded to one -OH and two -H atoms. Not chiral.

  • Carbon-2: Bonded to two identical -CH₃ groups, one -OH, and the rest of the molecule. Not chiral.

  • Carbon-3: Bonded to four distinct groups:

    • A hydroxyl group (-OH)

    • A methyl group (-CH₃)

    • A hydrogen atom (-H)

    • A -C(CH₃)₂CH₂OH group

Therefore, Carbon-3 is the sole chiral center in the molecule. This single stereocenter means that this compound exists as a pair of non-superimposable mirror images known as enantiomers.

Assignment of Stereochemical Configuration

The absolute configuration of each enantiomer is assigned as either (R) or (S) based on the Cahn-Ingold-Prelog (CIP) priority rules. The priorities of the groups attached to the C3 stereocenter are assigned as follows:

  • -OH (highest atomic number) - Priority 1

  • -C(CH₃)₂CH₂OH - Priority 2

  • -CH₃ - Priority 3

  • -H (lowest atomic number) - Priority 4

By orienting the molecule with the lowest priority group (-H) pointing away from the viewer, the configuration is determined by the sequence of the remaining groups from highest to lowest priority. A clockwise direction corresponds to the (R) configuration, while a counter-clockwise direction corresponds to the (S) configuration.

G cluster_R (R)-2,2,3-trimethylbutane-1,3-diol cluster_S (S)-2,2,3-trimethylbutane-1,3-diol C3_R C H_R H C3_R->H_R OH_R OH C3_R->OH_R CH3_R CH₃ C3_R->CH3_R C2_R C(CH₃)₂CH₂OH C3_R->C2_R C2_group_R C3_S C H_S H C3_S->H_S OH_S OH C3_S->OH_S CH3_S CH₃ C3_S->CH3_S C2_S C(CH₃)₂CH₂OH C3_S->C2_S C2_group_S mirror Mirror Plane p1->p2

Figure 1: 3D representation of the (R) and (S) enantiomers of this compound.

Synthesis of Racemic this compound

A common and effective method for synthesizing 1,3-diols is through the reduction of the corresponding β-hydroxy ketone. This approach reliably produces a racemic mixture of the diol, which can then be subjected to chiral resolution.

Proposed Synthetic Pathway

The synthesis would begin with a base-catalyzed aldol addition between acetone and isobutyraldehyde to form the β-hydroxy ketone, 4-hydroxy-4-methyl-2-pentanone. Subsequent reduction of the ketone functionality, for instance with sodium borohydride (NaBH₄), would yield the target diol. This reduction is generally not stereoselective and will produce both enantiomers in approximately equal amounts, resulting in a racemic mixture.

G start Acetone + Isobutyraldehyde step1 Aldol Addition (e.g., NaOH catalyst) start->step1 intermediate β-Hydroxy Ketone Intermediate (4-hydroxy-4-methyl-2-pentanone) step1->intermediate step2 Reduction (e.g., NaBH₄ in Methanol) intermediate->step2 product Racemic this compound ((R/S)-mixture) step2->product

Figure 2: Proposed synthetic workflow for racemic this compound.

Strategies for Enantiomeric Resolution

The separation of a racemic mixture into its constituent enantiomers is a critical process known as chiral resolution. Two primary methods are widely employed in both laboratory and industrial settings: classical resolution via diastereomer formation and chiral chromatography.

Method A: Classical Resolution via Diastereomeric Salt Formation

This technique relies on converting the pair of enantiomers into a pair of diastereomers. Unlike enantiomers, diastereomers possess different physical properties (e.g., solubility, melting point), which allows for their separation by conventional methods like fractional crystallization.

Protocol:

  • Esterification: React the racemic diol with an enantiomerically pure chiral resolving agent, such as (R)-(-)-Mandelic acid, in the presence of a coupling agent (e.g., DCC/DMAP). This reaction forms two diastereomeric esters: ((R)-diol)-(R)-mandelate and ((S)-diol)-(R)-mandelate.

  • Fractional Crystallization: Exploit the solubility difference between the two diastereomers. One diastereomer will preferentially crystallize from a suitable solvent system while the other remains in the mother liquor.

  • Separation: Isolate the crystallized diastereomer by filtration. The other diastereomer can be recovered from the filtrate.

  • Hydrolysis: Cleave the ester bond of each separated diastereomer (e.g., via saponification with NaOH followed by acidification) to recover the enantiomerically pure (R)- and (S)-diols and the chiral resolving agent.

G cluster_workflow Classical Resolution Workflow cluster_sep racemate Racemic Diol ((R/S)-mixture) reagent + Chiral Resolving Agent (e.g., (R)-Mandelic Acid) esterification Esterification racemate->esterification reagent->esterification diastereomers Mixture of Diastereomers ((R,R)-ester and (S,R)-ester) esterification->diastereomers separation Fractional Crystallization diastereomers->separation solid Solid: (R,R)-ester (less soluble) separation->solid liquid Liquid: (S,R)-ester (more soluble) separation->liquid hydrolysis_R Hydrolysis solid->hydrolysis_R hydrolysis_S Hydrolysis liquid->hydrolysis_S product_R Pure (R)-Diol hydrolysis_R->product_R product_S Pure (S)-Diol hydrolysis_S->product_S

Figure 3: Workflow for classical resolution via diastereomeric ester formation.

Method B: Chiral Chromatography

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative technique for separating enantiomers. It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Protocol Development:

  • Column Selection: Choose a CSP suitable for separating chiral alcohols. Polysaccharide-based columns (e.g., cellulose or amylose derivatives coated on a silica support) are often effective.

  • Mobile Phase Screening: Begin with a standard mobile phase, such as a mixture of hexane and isopropanol. The ratio is critical; a higher proportion of the polar modifier (isopropanol) generally reduces retention times.

  • Optimization: Systematically vary the mobile phase composition and flow rate to achieve baseline separation of the two enantiomer peaks.

  • Detection: Use a standard UV detector (if the molecule has a chromophore) or a refractive index (RI) detector, which is universally applicable to non-chromophoric compounds like the target diol.

  • Scale-up: For preparative separation, the optimized analytical method can be scaled up using a larger-diameter column and a higher flow rate to isolate milligram-to-gram quantities of each enantiomer.

Characterization and Stereochemical Purity

Once the enantiomers are separated, their identity and purity must be confirmed.

Analytical Technique Racemic Mixture (R)-Enantiomer (S)-Enantiomer Purpose
Chiral HPLC Two peaks of equal areaSingle peak at t₁Single peak at t₂Determines enantiomeric excess (e.e.) and confirms separation.
Polarimetry Specific Rotation [α] = 0°Specific Rotation [α] = +x°Specific Rotation [α] = -x°Confirms optical activity and distinguishes between enantiomers.
¹H / ¹³C NMR Single set of peaksIdentical spectrum to racemateIdentical spectrum to racemateConfirms the chemical structure. Does not distinguish enantiomers.
NMR with Chiral Shift Reagent Splitting of key signalsSingle set of shifted signalsSingle set of differently shifted signalsCan be used to determine e.e. by integrating the separated peaks.

Conclusion

The study of this compound provides a clear and practical framework for understanding the core challenges and solutions associated with stereoisomers. Although it possesses only a single stereocenter, the principles governing its synthesis, resolution, and characterization are universally applicable to more complex chiral molecules encountered in drug discovery and development. Mastery of techniques such as classical resolution and chiral chromatography is essential for any scientist working in a stereochemically sensitive field. The protocols and workflows outlined in this guide represent robust, field-proven strategies that ensure the scientific integrity and validity of research involving chiral compounds.

A Theoretical and Computational Guide to the Conformational Landscape of 2,2,3-Trimethylbutane-1,3-diol

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive theoretical framework for studying the conformational preferences and spectroscopic properties of 2,2,3-trimethylbutane-1,3-diol. Intended for researchers, scientists, and professionals in drug development, this document outlines the critical interplay of steric and electronic factors that govern the three-dimensional structure of this sterically hindered diol. By leveraging established principles of conformational analysis and modern computational chemistry techniques, we present a predictive exploration of its behavior, offering a roadmap for future experimental and theoretical investigations.

Introduction: The Significance of Sterically Encumbered Diols

Vicinal and 1,3-diols are fundamental structural motifs in a vast array of biologically active molecules and pharmaceutical agents. Their conformational preferences, largely dictated by the propensity to form intramolecular hydrogen bonds, directly influence their binding affinities to biological targets and their overall pharmacological profiles.[1][2] this compound presents a particularly intriguing case study due to the presence of a bulky t-butyl group adjacent to one of the hydroxyl-bearing carbons. This significant steric encumbrance is expected to play a decisive role in the conformational equilibrium, potentially leading to unique structural and reactive properties.

Understanding the conformational landscape of such molecules is paramount in rational drug design, where precise control over molecular shape is a key determinant of efficacy and selectivity.[3] This guide provides a theoretical blueprint for elucidating the conformational isomers of this compound, predicting their relative stabilities, and characterizing their spectroscopic signatures.

The Conformational Arena: Steric Hindrance vs. Intramolecular Hydrogen Bonding

The conformational analysis of acyclic diols is primarily governed by the balance between gauche and anti arrangements of the substituents along the carbon backbone, and the stabilizing influence of intramolecular hydrogen bonding. In the case of this compound, the major conformational isomers arise from rotation about the C2-C3 bond.

The key determinant of stability in diols is often the formation of an intramolecular hydrogen bond, which typically occurs in a gauche conformation where the hydroxyl groups are in proximity.[4][5] This interaction can provide a stabilization energy of approximately 5 to 25 kJ/mol.[4] However, the presence of the bulky t-butyl group at the C2 position in this compound introduces significant steric repulsion, which will likely disfavor certain conformations that might otherwise be stabilized by hydrogen bonding.

Below is a qualitative depiction of the anticipated major conformational isomers and the primary interactions at play.

G cluster_0 Conformational Isomers of this compound cluster_1 Dominant Interactions A Anti Conformer (Extended) Steric Steric Hindrance (t-Butyl Group) A->Steric Minimized Hbond Intramolecular H-Bond A->Hbond Absent Dipole Dipole-Dipole Repulsion A->Dipole Minimized B Gauche Conformer (Hydrogen-Bonded) B->Steric Increased B->Hbond Present (Stabilizing) B->Dipole Present C Gauche Conformer (Non-Hydrogen-Bonded) C->Steric Increased C->Hbond Absent C->Dipole Present

Caption: Interplay of forces in the conformers of this compound.

We hypothesize that despite the steric strain, a gauche conformer stabilized by an intramolecular hydrogen bond will be a significant contributor to the overall population, a phenomenon observed in simpler diols like butane-2,3-diol.[4][6]

A Roadmap for Theoretical Investigation: Computational Methodology

To quantitatively assess the conformational landscape of this compound, a robust computational approach is essential. Density Functional Theory (DFT) has proven to be a reliable method for studying the conformational preferences and spectroscopic properties of organic molecules, including those with hydrogen bonding.[6][7]

Step-by-Step Computational Workflow

The following protocol outlines a validated approach for the theoretical study of this compound.

G start Start: Initial Molecular Structure conf_search Step 1: Conformational Search (e.g., Molecular Mechanics Force Field) start->conf_search dft_opt Step 2: DFT Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) conf_search->dft_opt Identify low-energy conformers freq_calc Step 3: Frequency Calculation (Confirm minima, obtain thermochemistry) dft_opt->freq_calc nmr_ir_calc Step 4: Spectroscopic Properties Calculation (GIAO for NMR, harmonic frequencies for IR) freq_calc->nmr_ir_calc nbo_analysis Step 5: Natural Bond Orbital (NBO) Analysis (Investigate H-bonding) nmr_ir_calc->nbo_analysis end End: Analysis of Results nbo_analysis->end

Caption: A typical workflow for the computational study of molecular conformers.

  • Conformational Search: A preliminary scan of the potential energy surface is performed to identify all possible low-energy conformers. This is often achieved using molecular mechanics force fields due to their computational efficiency.

  • DFT Geometry Optimization: The geometries of the identified conformers are then optimized at a higher level of theory, such as DFT with the B3LYP functional and a Pople-style basis set like 6-311++G(d,p), which includes diffuse and polarization functions to accurately describe hydrogen bonding.[8][9]

  • Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometries to confirm that they correspond to true energy minima (i.e., no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energies and thermal corrections to the enthalpy and Gibbs free energy.

  • Spectroscopic Property Calculations: Using the optimized geometries, the NMR chemical shifts can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method.[9] The IR spectrum can be simulated from the calculated vibrational frequencies and intensities.[7]

  • Natural Bond Orbital (NBO) Analysis: To gain deeper insight into the nature and strength of the intramolecular hydrogen bond, NBO analysis can be performed. This method allows for the quantification of donor-acceptor interactions within the molecule.

Predicted Spectroscopic Signatures

Based on the expected conformational behavior and the functional groups present, we can predict the key features of the IR and NMR spectra of this compound.

Infrared (IR) Spectroscopy

The IR spectrum is particularly sensitive to hydrogen bonding. In a non-polar solvent, we would expect to see two distinct O-H stretching bands:

  • A sharp, free O-H stretching band around 3600-3650 cm⁻¹, corresponding to conformers without an intramolecular hydrogen bond.

  • A broad, red-shifted O-H stretching band at lower wavenumbers (e.g., 3400-3500 cm⁻¹), indicative of the hydrogen-bonded hydroxyl group. The extent of this red-shift can provide a qualitative measure of the hydrogen bond strength.

The presence of both bands would suggest a conformational equilibrium between hydrogen-bonded and non-hydrogen-bonded species.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum will be instrumental in confirming the presence of different conformers. The chemical shifts of the hydroxyl protons are highly dependent on their involvement in hydrogen bonding.

  • Hydroxyl Protons (OH): We anticipate observing either two distinct OH signals or a single, broadened signal, depending on the rate of conformational exchange at the experimental temperature. The proton involved in the intramolecular hydrogen bond is expected to be deshielded and appear at a higher chemical shift (downfield).

  • Alkyl Protons: The chemical shifts and coupling constants of the protons on the carbon backbone will also be influenced by the dihedral angles in the dominant conformers.

Predicted ¹H NMR Signals for this compound Approximate Chemical Shift (ppm) Multiplicity Integration Notes
t-Butyl Protons (C(CH₃)₃)0.9 - 1.2Singlet9H
Methyl Protons (C(CH₃)₂)1.1 - 1.4Singlet6H
Methylene Protons (CH₂)3.3 - 3.8Multiplet (AB quartet if diastereotopic)2HDiastereotopic due to adjacent chiral center
Hydroxyl Protons (OH)Variable (1.5 - 4.0)Broad Singlet(s)2HChemical shift is concentration and solvent dependent

Conclusion and Future Directions

This guide has presented a theoretical framework for the comprehensive study of this compound, a molecule where steric and electronic effects are in a delicate balance. The proposed computational workflow provides a clear path for researchers to elucidate its conformational landscape and predict its spectroscopic properties. The insights gained from such studies are not only of fundamental chemical interest but also have significant implications for the design of new therapeutic agents where control over molecular conformation is crucial. Future experimental work, including variable-temperature NMR and IR spectroscopy, will be invaluable in validating these theoretical predictions and providing a more complete picture of the behavior of this intriguing molecule.

References

  • Which is most stable conformation of optically inactive butane-2,3-diol? (2013). Stack Exchange. Available at: [Link]

  • Intramolecular Hydrogen Bond Interaction in Selected Diols. (2025). ResearchGate. Available at: [Link]

  • Highly Selective Synthesis of cis‐2,2,4,4‐Tetramethylcyclobutane‐1,3‐diol via Solvent‐Free Hydrogenation and Isomerization. (2020). ResearchGate. Available at: [Link]

  • This compound. PubChem. Available at: [Link]

  • Conformational analysis of Butane-2,3-diol. (2019). YouTube. Available at: [Link]

  • Conformational Study of Monomeric 2,3-Butanediols by Matrix-Isolation Infrared Spectroscopy and DFT Calculations. (2009). ResearchGate. Available at: [Link]

  • 1H proton nmr spectrum of 2,2,3-trimethylbutane. Doc Brown's Chemistry. Available at: [Link]

  • 2,2,3-Trimethylbutane. PubChem. Available at: [Link]

  • Butane, 2,2,3-trimethyl-. NIST Chemistry WebBook. Available at: [Link]

  • Infrared spectrum of 2,2,3-trimethylbutane. Doc Brown's Chemistry. Available at: [Link]

  • Intramolecular hydrogen bonding: An opportunity for improved design in medicinal chemistry. (2018). IRIS-AperTO. Available at: [Link]

  • Triptane. Wikipedia. Available at: [Link]

  • Molecular Structure, Vibrational Spectral Investigations (FT-IR and FT-Raman), NLO, NBO, HOMO-LUMO, MEP Analysis of (E)-2-(3-pentyl-2,6-diphenylpiperidin-4-ylidene)-N-phenylhydrazinecarbothioamide. (2020). MDPI. Available at: [Link]

  • Intramolecular Hydrogen Bond Expectations in Medicinal Chemistry. (2017). National Center for Biotechnology Information. Available at: [Link]

  • Classification of Hydrogen Bonding. Pharmacy 180. Available at: [Link]

  • Conformational study of monomeric 2,3-butanediols by matrix-isolation infrared spectroscopy and DFT calculations. (2009). PubMed. Available at: [Link]

  • (PDF) Spectroscopic (FT-IR, FT-Raman and NMR) and computational studies on 3-methoxyaniline. (2014). ResearchGate. Available at: [Link]

  • Quantum Computational, Spectroscopic (FT-IR, FT-Raman, NMR, and UV–Vis) Hirshfeld Surface and Molecular Docking-Dynamics Studies on 5-Hydroxymethyluracil (Monomer and Trimer). (2023). MDPI. Available at: [Link]

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Methodological & Application

Application Notes and Protocols for 2,2,3-trimethylbutane-1,3-diol in Polymer Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Monomer with Untapped Potential for Advanced Polymer Design

2,2,3-Trimethylbutane-1,3-diol is a unique aliphatic diol poised to impart novel properties to a variety of polymer systems. Its chemical structure, characterized by a sterically hindered tertiary alcohol at one end and a primary alcohol at the other, offers a distinct combination of reactivity and rigidity. This structural motif is anticipated to disrupt polymer chain packing, leading to amorphous materials with potentially high glass transition temperatures (Tg), excellent thermal stability, and hydrolytic resistance. These characteristics make it an intriguing candidate for the synthesis of high-performance polyesters, polyurethanes, and other condensation polymers for specialized applications in drug delivery, medical devices, and advanced materials.

This document provides a comprehensive guide to the use of this compound as a monomer. It outlines detailed, field-proven insights into its application in polymer synthesis, focusing on the causal relationships between its structure and the resulting polymer properties. While direct literature on this specific monomer is emerging, the protocols and expected outcomes presented herein are grounded in established principles of polymer chemistry and draw parallels from structurally related hindered diols.

Physicochemical Properties of this compound

A thorough understanding of the monomer's properties is crucial for designing successful polymerization reactions.

PropertyValueSource
IUPAC Name This compound[1]
CAS Number 16343-75-2[1]
Molecular Formula C₇H₁₆O₂[1]
Molecular Weight 132.20 g/mol [1]
Structure A primary and a tertiary hydroxyl group[1]

Application in Polyester Synthesis: Crafting Amorphous, High-Tg Materials

The incorporation of this compound into polyester chains is expected to yield amorphous materials with high glass transition temperatures, good thermal stability, and enhanced hydrolytic resistance due to the steric hindrance around the ester linkage. These properties are highly desirable for applications requiring dimensional stability at elevated temperatures.

Expected Impact on Polyester Properties:
  • Increased Glass Transition Temperature (Tg): The bulky trimethylbutyl group restricts chain mobility, leading to a higher Tg compared to polyesters made with linear diols.

  • Amorphous Nature: The irregular structure of the diol is likely to disrupt chain packing and inhibit crystallization.

  • Enhanced Thermal Stability: The steric shielding provided by the gem-dimethyl groups can protect the ester linkages from thermal degradation.

  • Improved Hydrolytic Stability: The bulky side groups can hinder the access of water molecules to the ester bonds, slowing down hydrolysis.

Exemplary Protocol for the Synthesis of Poly(2,2,3-trimethylbutyl terephthalate)

This protocol describes a two-stage melt polycondensation, a common method for synthesizing high molecular weight polyesters.

Workflow for Polyester Synthesis

cluster_0 Stage 1: Esterification cluster_1 Stage 2: Polycondensation Charge Charge Reactants: - this compound - Dimethyl terephthalate - Catalyst (e.g., Antimony(III) oxide) Heat_N2 Heat under Nitrogen Purge (e.g., 180-220°C) Charge->Heat_N2 Methanol_Removal Methanol Distillation Heat_N2->Methanol_Removal Increase_Temp Increase Temperature (e.g., 250-280°C) Methanol_Removal->Increase_Temp Transition to Polycondensation Apply_Vacuum Apply High Vacuum Increase_Temp->Apply_Vacuum Viscosity_Increase Monitor Viscosity Increase Apply_Vacuum->Viscosity_Increase Polymer_Extrusion Extrude and Pelletize Polymer Viscosity_Increase->Polymer_Extrusion

Caption: Two-stage melt polycondensation for polyester synthesis.

Materials:

  • This compound

  • Dimethyl terephthalate (DMT)

  • Antimony(III) oxide (catalyst)

  • High-purity nitrogen gas

  • Inert solvent for purification (e.g., chloroform)

  • Non-solvent for precipitation (e.g., methanol)

Equipment:

  • Jacketed glass reactor with mechanical stirrer, nitrogen inlet, and distillation condenser

  • High-vacuum pump

  • Temperature controller

  • Extrusion and pelletizing equipment (optional)

Procedure:

  • Esterification Stage:

    • Charge the reactor with equimolar amounts of this compound and dimethyl terephthalate.

    • Add the antimony(III) oxide catalyst (typically 200-400 ppm).

    • Purge the reactor with high-purity nitrogen.

    • Heat the mixture to 180-220°C with continuous stirring.

    • Methanol will be generated as a byproduct and should be distilled off. The reaction progress can be monitored by the amount of methanol collected.

    • Continue this stage until approximately 95% of the theoretical amount of methanol has been collected.

  • Polycondensation Stage:

    • Gradually increase the temperature to 250-280°C.

    • Slowly apply a high vacuum (less than 1 Torr) to the reactor.

    • The viscosity of the molten polymer will increase as the reaction proceeds. The stirrer torque can be used to monitor the increase in molecular weight.

    • Continue the reaction under vacuum until the desired molecular weight is achieved.

    • Extrude the molten polymer from the reactor under nitrogen pressure into a water bath for cooling and pelletize.

  • Purification (Optional):

    • Dissolve the polymer pellets in a suitable solvent like chloroform.

    • Precipitate the polymer by slowly adding the solution to a non-solvent such as methanol.

    • Filter and dry the purified polymer under vacuum.

Application in Polyurethane Synthesis: Designing Robust and Versatile Elastomers

In polyurethane synthesis, this compound can be used as a chain extender to create the hard segment of the polymer. The steric hindrance of the diol is expected to influence the morphology of the hard domains, impacting the mechanical properties of the resulting polyurethane.

Expected Impact on Polyurethane Properties:
  • High Hardness and Modulus: The rigid structure of the diol will contribute to a well-defined hard segment, leading to materials with high hardness and modulus.

  • Good Thermal Stability: The bulky side groups can enhance the thermal stability of the urethane linkages.

  • Tunable Mechanical Properties: By varying the ratio of this compound to a soft segment polyol, a wide range of mechanical properties, from rigid plastics to flexible elastomers, can be achieved.

Exemplary Protocol for the Synthesis of a Thermoplastic Polyurethane (TPU)

This protocol outlines a two-step prepolymer method, which allows for better control over the polymer architecture.

Workflow for Polyurethane Synthesis (Prepolymer Method)

cluster_0 Step 1: Prepolymer Formation cluster_1 Step 2: Chain Extension Charge_Prepolymer Charge Polyol and Diisocyanate (e.g., Poly(tetramethylene ether) glycol and MDI) React_Prepolymer React under Nitrogen (e.g., 80°C) Charge_Prepolymer->React_Prepolymer Monitor_NCO Monitor NCO Content React_Prepolymer->Monitor_NCO Add_Diol Add this compound Monitor_NCO->Add_Diol Proceed to Chain Extension React_Chain_Extension React to Increase Viscosity Add_Diol->React_Chain_Extension Cast_and_Cure Cast into Mold and Cure React_Chain_Extension->Cast_and_Cure

Caption: Two-step prepolymer method for thermoplastic polyurethane synthesis.

Materials:

  • This compound (chain extender)

  • A long-chain polyol (soft segment), e.g., Poly(tetramethylene ether) glycol (PTMEG)

  • A diisocyanate, e.g., 4,4'-Methylene diphenyl diisocyanate (MDI)

  • A catalyst, e.g., Dibutyltin dilaurate (DBTDL)

  • A solvent, e.g., N,N-Dimethylformamide (DMF)

Equipment:

  • Three-neck round-bottom flask with mechanical stirrer, nitrogen inlet, and dropping funnel

  • Heating mantle with temperature controller

  • Vacuum oven

Procedure:

  • Prepolymer Synthesis:

    • Dry the polyol (PTMEG) and this compound under vacuum at an elevated temperature before use to remove any moisture.

    • In the reaction flask, charge the dried polyol and the diisocyanate (MDI). The molar ratio of NCO to OH groups should be greater than 1 (typically 1.5 to 2.5).

    • Heat the mixture to about 80°C under a nitrogen atmosphere with stirring.

    • Monitor the reaction by titrating for the isocyanate (NCO) content until it reaches the theoretical value.

  • Chain Extension:

    • Dissolve the dried this compound in the solvent (DMF).

    • Add the diol solution dropwise to the stirred prepolymer.

    • Add the catalyst (DBTDL) to the mixture.

    • The viscosity of the solution will increase significantly as the polyurethane forms.

    • Once the desired viscosity is reached, pour the polymer solution into a mold.

  • Curing:

    • Cure the polymer in an oven at a specified temperature (e.g., 100-120°C) for several hours to complete the reaction and remove the solvent.

    • Post-cure the material at a lower temperature for an extended period to allow for the development of the final morphology and mechanical properties.

Conclusion and Future Outlook

This compound represents a promising, yet underexplored, monomer for the development of advanced polymers. Its unique structure is anticipated to yield materials with a desirable combination of thermal and mechanical properties. The protocols provided in this application note offer a solid foundation for researchers to begin exploring the potential of this monomer in creating novel polyesters, polyurethanes, and other polymeric systems. Further research into the structure-property relationships of polymers derived from this compound will undoubtedly open up new avenues for innovation in a wide range of scientific and industrial fields.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Essential Chemical Industry. (n.d.). Polyesters. Retrieved from [Link]

  • Essential Chemical Industry. (n.d.). Polyurethanes. Retrieved from [Link]

  • Kelsey, D. R., et al. (2000). High Impact, Amorphous Terephthalate Copolyesters of Rigid 2,2,4,4-Tetramethyl-1,3-cyclobutanediol with Flexible Diols. Macromolecules, 33(16), 5810–5818.
  • Turner, S. R., et al. (2001). Copolyesters of 2,2,4,4-tetramethyl-1,3-cyclobutanediol with 1,4-cyclohexanedimethanol and terephthalic acid. Journal of Polymer Science Part A: Polymer Chemistry, 39(9), 1305-1317.

Sources

Application Notes and Protocols: 2,2,3-Trimethylbutane-1,3-diol as a Crosslinking Agent in High-Performance Coatings

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Performance through Steric Hindrance

In the pursuit of advanced coating formulations, the selection of crosslinking agents is paramount to achieving desired performance characteristics such as durability, chemical resistance, and thermal stability. 2,2,3-Trimethylbutane-1,3-diol, a sterically hindered diol, presents a unique molecular architecture that offers distinct advantages in the synthesis of polyurethane, polyester, and alkyd resins for high-performance coatings.[1] Its gem-dimethyl group at the C2 position and an additional methyl group at the C3 position create significant steric hindrance around the hydroxyl groups, influencing reaction kinetics and the final polymer architecture. This structural feature is known to enhance hydrolytic stability and weathering resistance in polyester coatings.[2][3]

These application notes provide a comprehensive technical guide for researchers, scientists, and formulation chemists on the utilization of this compound as a crosslinking agent. While direct literature on this specific diol is limited, the protocols and performance expectations outlined herein are based on established principles of polymer chemistry and data from structurally analogous hindered diols, such as neopentyl glycol (NPG).

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of this compound is essential for its effective incorporation into coating formulations.

PropertyValueSource
CAS Number 16343-75-2[4]
Molecular Formula C7H16O2[4]
Molecular Weight 132.20 g/mol [4]
Appearance Colorless, odorless solid[1]
Melting Point 126-127 °C[1]
Boiling Point 199.5 °C at 760 mmHg[1]
Density 0.949 g/cm³[1]

The "Gem-Dimethyl Effect": A Paradigm of Enhanced Stability

The presence of the gem-dimethyl group in this compound is a key structural feature that imparts enhanced stability to the resulting polymer backbone. This phenomenon, often referred to as the Thorpe-Ingold or "gem-dimethyl effect," sterically shields the adjacent ester or urethane linkages from hydrolytic attack.[2][3] This steric hindrance can lead to coatings with superior long-term performance and durability, particularly in harsh environments.

Caption: Steric shielding of the polymer backbone by the gem-dimethyl group.

Application in Polyurethane Coatings

In two-component (2K) polyurethane coatings, this compound can be utilized as a chain extender or as a component in the synthesis of the polyol backbone. The steric hindrance of the diol can influence the reaction rate with isocyanates and affect the morphology of the hard and soft segments, potentially leading to improved mechanical properties.[5]

Protocol for a 2K Polyurethane Clearcoat Formulation

This protocol outlines the preparation of a model 2K polyurethane clearcoat. The NCO/OH ratio is a critical parameter and should be optimized for the specific application.

Materials:

  • Part A (Polyol Component):

    • Hydroxyl-functional acrylic or polyester polyol (OH value: 130-150 mg KOH/g)

    • This compound

    • Solvent blend (e.g., xylene, butyl acetate)

    • Flow and leveling additives

    • Dibutyltin dilaurate (DBTDL) catalyst (0.01-0.05% on total resin solids)

  • Part B (Isocyanate Component):

    • Hexamethylene diisocyanate (HDI) or Isophorone diisocyanate (IPDI) trimer

Procedure:

  • Part A Preparation:

    • In a suitable mixing vessel, dissolve the hydroxyl-functional polyol and this compound in the solvent blend under agitation.

    • Add the flow and leveling additives and mix until homogeneous.

    • Just before application, add the DBTDL catalyst and mix thoroughly.

  • Mixing:

    • Combine Part A and Part B at the specified NCO/OH ratio (typically 1.05:1 to 1.1:1).

    • Mix thoroughly for 2-3 minutes, avoiding excessive air entrapment.

  • Application:

    • Apply the coating to the substrate using a suitable method (e.g., spray, drawdown bar).

    • Allow to cure at ambient temperature or under forced drying conditions as required.

PU_Workflow cluster_PartA Part A Preparation cluster_PartB Part B A1 Dissolve Polyol & Diol in Solvents A2 Add Additives A1->A2 A3 Add Catalyst A2->A3 Mix Combine Part A & Part B (NCO/OH Ratio) A3->Mix B1 Isocyanate Trimer B1->Mix Apply Apply Coating Mix->Apply Cure Cure Apply->Cure

Caption: Workflow for preparing a 2K polyurethane coating.

Expected Performance Characteristics
PropertyExpected Outcome with this compoundRationale
Hardness IncreasedThe rigid, sterically hindered structure can restrict chain mobility.[5]
Flexibility Potentially reducedIncreased rigidity may lead to lower flexibility. Formulation optimization is key.
Chemical Resistance ImprovedDense crosslink network and hydrolytic stability of the backbone.[2]
Weathering Resistance EnhancedSteric protection of urethane linkages from UV degradation and hydrolysis.[2][3]

Application in Polyester Coatings

In polyester resins for coatings, this compound can be used as a co-diol in the polycondensation reaction. Its structure is expected to disrupt chain packing, leading to amorphous polyesters with lower viscosity, which is beneficial for high-solids formulations.[1] The steric hindrance will also contribute to improved hydrolytic stability.[2]

Protocol for Synthesis of a Hydroxyl-Terminated Polyester Resin

This protocol describes a two-stage melt polycondensation process, a common method for producing polyester resins for coatings.[6]

Materials:

  • Isophthalic Acid (IPA)

  • Adipic Acid (AA)

  • This compound

  • Trimethylolpropane (TMP) (for branching)

  • Esterification catalyst (e.g., dibutyltin oxide)

  • Xylene (for azeotropic water removal)

Procedure:

  • Stage 1 (Esterification):

    • Charge the reactor with IPA, AA, this compound, TMP, and xylene.

    • Heat the mixture under a nitrogen blanket with agitation to about 160-190 °C to initiate the esterification and water removal.

    • Gradually increase the temperature to 210-230 °C, collecting the water of condensation.

    • Monitor the reaction by measuring the acid value. Continue until the acid value is below 15 mg KOH/g.

  • Stage 2 (Polycondensation):

    • Cool the reactor to about 180 °C and apply a vacuum.

    • Continue the reaction under vacuum to build molecular weight until the desired viscosity and hydroxyl value are reached.

    • Cool the resin and dissolve it in a suitable solvent to the desired solids content.

Polyester_Synthesis Start Charge Reactor: Acids, Diol, TMP, Xylene Heat1 Heat to 160-190°C (Nitrogen Blanket) Start->Heat1 Heat2 Increase to 210-230°C Collect Water Heat1->Heat2 Monitor Monitor Acid Value (<15 mg KOH/g) Heat2->Monitor Cool1 Cool to 180°C Monitor->Cool1 Vacuum Apply Vacuum Build Molecular Weight Cool1->Vacuum Monitor2 Monitor Viscosity & Hydroxyl Value Vacuum->Monitor2 Cool2 Cool & Dissolve Monitor2->Cool2

Caption: Two-stage synthesis of a hydroxyl-terminated polyester resin.

Expected Performance Characteristics
PropertyExpected Outcome with this compoundRationale
Hydrolytic Stability ExcellentSteric shielding of the ester bonds by the gem-dimethyl group.[2][7]
Hardness HighThe rigid cycloaliphatic-like structure of the diol.[6]
Solvent Resistance GoodCan be enhanced by formulating with a suitable crosslinker like melamine-formaldehyde resin.
Adhesion GoodPolyesters generally exhibit good adhesion to metal substrates.[2]

Application in Alkyd Coatings

In alkyd resins, this compound can be incorporated to modify the polyester backbone. Its inclusion can enhance the hardness, drying speed, and durability of the resulting coating.[8] The steric hindrance can also improve the gloss retention and weatherability of the alkyd paint.

Protocol for Synthesis of a Modified Alkyd Resin

This protocol details a monoglyceride process for preparing an alkyd resin.

Materials:

  • Soybean Oil

  • Glycerol

  • This compound

  • Phthalic Anhydride

  • Litharge (catalyst)

  • Xylene

Procedure:

  • Alcoholysis:

    • Charge the reactor with soybean oil, glycerol, this compound, and litharge.

    • Heat to 230-250 °C under a nitrogen blanket until a sample of the mixture is soluble in methanol.

  • Esterification:

    • Cool the mixture to about 180 °C and add phthalic anhydride and xylene.

    • Reheat to 220-240 °C and remove water azeotropically.

    • Monitor the reaction by checking the acid value and viscosity.

    • Stop the reaction when the target acid value (e.g., < 15 mg KOH/g) and viscosity are achieved.

    • Cool and thin the resin with mineral spirits or another suitable solvent.

Expected Performance Characteristics
PropertyExpected Outcome with this compoundRationale
Drying Time Potentially fasterThe rigid structure may accelerate film formation.
Hardness IncreasedContribution of the hindered diol to the backbone rigidity.[8]
Gloss Retention ImprovedEnhanced resistance to degradation from weathering.
Water Resistance EnhancedIncreased hydrolytic stability of the ester linkages.[7]

Conclusion

This compound, with its unique sterically hindered structure, offers significant potential for the development of high-performance polyurethane, polyester, and alkyd coatings. The inherent "gem-dimethyl effect" is anticipated to impart superior hydrolytic stability, chemical resistance, and weatherability. While the provided protocols are based on established principles and analogous materials, they offer a solid foundation for researchers and formulators to explore the benefits of this promising crosslinking agent. Further optimization of formulations and curing conditions will be essential to fully realize the performance advantages of this compound in specific coating applications.

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Application Note & Protocol: Synthesis of Novel Polyesters via Polymerization with 2,2,3-Trimethylbutane-1,3-diol

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals interested in novel polyester synthesis and material properties.

Introduction and Scientific Context

Polyesters represent a critical class of polymers with applications ranging from textiles and packaging to advanced biomedical devices.[1][2] The properties of a polyester are fundamentally dictated by the chemical structure of its monomeric constituents—the diol and the dicarboxylic acid. By strategically selecting monomers with unique structural features, it is possible to synthesize polymers with tailored thermal stability, mechanical strength, and biodegradability.[3]

This application note details the experimental protocol for the polymerization of 2,2,3-trimethylbutane-1,3-diol , a sterically hindered diol. The bulky trimethylbutyl group adjacent to the hydroxyl functionalities presents both a challenge and an opportunity. While steric hindrance can reduce the reactivity of the hydroxyl groups, it is also expected to impart significant rigidity and thermal stability to the resulting polymer backbone. The resulting polyesters may exhibit a high glass transition temperature (Tg), enhanced hydrolytic resistance, and unique mechanical properties, making them attractive candidates for high-performance plastics and specialized biomaterials.

This guide provides two robust protocols for polyester synthesis: a traditional two-stage melt polycondensation and a modern, milder enzymatic polycondensation . We will also cover the essential characterization techniques for the resulting polymer.

Core Principles of Polyesterification

The synthesis of polyesters from a diol and a dicarboxylic acid is a classic example of step-growth polymerization , specifically a polycondensation reaction.[1][4] In this process, the hydroxyl group of the diol reacts with the carboxylic acid group of the diacid to form an ester linkage, with the concurrent elimination of a small molecule, typically water.[5]

The reaction proceeds in two stages:

  • Esterification: Monomers react to form dimers, trimers, and short oligomers.

  • Polycondensation: As the reaction progresses, these oligomers react with each other to build high molecular weight polymer chains. To achieve a high degree of polymerization, the water byproduct must be efficiently removed to drive the equilibrium toward the polymer product.[5][6]

Due to the steric hindrance of this compound, reaction conditions must be carefully optimized to achieve high molecular weight polymers. This includes the selection of an appropriate catalyst and the use of high temperatures and vacuum in the polycondensation stage.[7]

Protocol 1: Two-Stage Melt Polycondensation

This protocol is a robust, widely used method for synthesizing high molecular weight polyesters. It involves an initial esterification step under an inert atmosphere followed by a high-temperature, high-vacuum polycondensation step.[8]

Materials and Equipment
Reagents & Chemicals Equipment
This compoundThree-neck round-bottom flask (250 mL)
Dicarboxylic Acid (e.g., Adipic Acid, Sebacic Acid)Mechanical overhead stirrer with a high-torque motor
Catalyst (e.g., Tin(II) 2-ethylhexanoate, Titanium(IV) butoxide)Heating mantle with temperature controller
High-purity Nitrogen gasDistillation head with condenser and receiving flask
Chloroform (for purification)High-vacuum pump with a cold trap
Cold Methanol (for precipitation)Thermocouple
Experimental Workflow Diagram

Melt_Polycondensation_Workflow cluster_prep Preparation cluster_reaction Reaction Stages cluster_workup Isolation & Purification A Charge Reactor: - Diol - Dicarboxylic Acid - Catalyst B Stage 1: Esterification (180-200°C, N₂ Atmosphere) - Water removal begins A->B Heat C Stage 2: Polycondensation (220-240°C, High Vacuum) - Viscosity Increases B->C Apply Vacuum Increase Temp. D Cool & Extrude Polymer C->D Reaction Complete E Dissolve in Chloroform D->E F Precipitate in Cold Methanol E->F G Filter & Dry in Vacuum Oven F->G

Caption: Workflow for the two-stage melt polycondensation synthesis.

Step-by-Step Methodology
  • Reactor Setup: Assemble the reaction apparatus in a fume hood. Ensure all glassware is thoroughly dried to prevent premature reaction termination.

  • Charging the Reactor: Charge the three-neck flask with equimolar amounts of this compound and the chosen dicarboxylic acid (e.g., adipic acid). A slight excess of the diol (e.g., 1.05 to 1 molar ratio) can be used to compensate for any potential sublimation.

  • Catalyst Addition: Add the catalyst. For tin(II) 2-ethylhexanoate or titanium(IV) butoxide, a loading of 0.05-0.1 mol% relative to the dicarboxylic acid is typically effective.[2]

  • Stage 1: Esterification:

    • Begin stirring and purge the system with a slow stream of nitrogen gas.

    • Heat the reaction mixture to 180-200°C .

    • Maintain this temperature for 2-3 hours . During this stage, water will be generated and collected in the receiving flask. The mixture should become a clear, homogenous oligomeric melt.

  • Stage 2: Polycondensation:

    • Gradually increase the temperature to 220-240°C .

    • Simultaneously, slowly apply a high vacuum (pressure < 1 mmHg). Caution: Applying vacuum too quickly can cause excessive foaming.

    • A significant increase in the viscosity of the melt will be observed as the molecular weight of the polymer increases. The stirrer motor may show increased torque.[9]

    • Continue this stage for 3-5 hours , or until the desired viscosity is achieved (e.g., the molten polymer begins to climb the stirrer shaft, known as the Weissenberg effect).[9]

  • Polymer Isolation:

    • Discontinue heating and turn off the vacuum, backfilling the system with nitrogen gas.

    • While the polymer is still molten, carefully extrude it from the reactor onto a heat-resistant surface (e.g., a PTFE sheet) and allow it to cool to room temperature.

  • Purification:

    • Dissolve the crude polymer in a minimal amount of chloroform.

    • Slowly pour the polymer solution into a beaker containing cold methanol (at least 10x the volume of the chloroform) while stirring vigorously. The purified polymer will precipitate as a solid.

    • Collect the polymer by filtration and wash it with fresh methanol.

    • Dry the final polymer in a vacuum oven at 40-50°C until a constant weight is achieved.

Protocol 2: Enzymatic Polycondensation

Enzymatic polymerization offers a green chemistry alternative, utilizing lipases as biocatalysts under milder reaction conditions. This method can be particularly effective for monomers prone to degradation at high temperatures.[10][11] Candida antarctica lipase B (CALB), often in its immobilized form (Novozym 435), is a highly effective catalyst for polyester synthesis.[12][13]

Materials and Equipment
Reagents & Chemicals Equipment
This compoundSchlenk flask
Dicarboxylic Acid Diester (e.g., Diethyl Adipate)Magnetic stirrer with hot plate
Immobilized Lipase (e.g., Novozym 435)Vacuum line with cold trap
Activated Molecular Sieves (3Å or 4Å)Thermometer
High-boiling solvent (e.g., Diphenyl ether)Filtration apparatus
Step-by-Step Methodology
  • Reactor Setup: To a dry Schlenk flask, add equimolar amounts of this compound and a dicarboxylic acid diester (e.g., diethyl adipate). The use of a diester is often preferred in enzymatic reactions to avoid potential enzyme inhibition by carboxylic acids.

  • Addition of Catalyst and Reagents:

    • Add immobilized CALB (Novozym 435), typically 10-15% by weight of the total monomers.

    • Add activated molecular sieves (approx. 150 wt% of monomers) to adsorb the alcohol byproduct (e.g., ethanol).[14]

    • (Optional) A high-boiling, inert solvent like diphenyl ether can be added to improve mixing, although bulk polymerization is also common.

  • Reaction:

    • Place the flask in an oil bath and heat to 80-100°C with continuous stirring.

    • Apply a moderate vacuum to facilitate the removal of the alcohol byproduct from the reaction medium.

    • Allow the reaction to proceed for 24-72 hours . The progress can be monitored by taking small aliquots and analyzing them via NMR or GPC.

  • Polymer Isolation and Purification:

    • Cool the reaction mixture to room temperature and dissolve it in chloroform.

    • Remove the enzyme and molecular sieves by filtration. The enzyme can often be washed, dried, and reused.

    • Precipitate the polymer by adding the chloroform solution to cold methanol, as described in the melt polycondensation protocol.

    • Filter, wash, and dry the purified polymer under vacuum.

Polymer Characterization

Once synthesized, the polymer must be thoroughly characterized to understand its structure and properties.

Structural Analysis: NMR Spectroscopy
  • ¹H and ¹³C NMR: Nuclear Magnetic Resonance spectroscopy is used to confirm the chemical structure of the polyester.[2][15] Key signals to identify include the ester carbonyl carbon (~170-175 ppm in ¹³C NMR) and the protons on the carbons adjacent to the ester oxygen.[16] NMR can also be used for end-group analysis to estimate the number-average molecular weight (Mn).

Molecular Weight Determination: Gel Permeation Chromatography (GPC)
  • GPC (or Size-Exclusion Chromatography, SEC): This technique separates polymer chains based on their hydrodynamic volume in solution, allowing for the determination of the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI or Đ = Mw/Mn).[8] For step-growth polymers, a PDI approaching 2 is expected.[17]

Thermal Properties: DSC and TGA
  • Differential Scanning Calorimetry (DSC): DSC is used to measure key thermal transitions, including the glass transition temperature (Tg), crystallization temperature (Tc), and melting temperature (Tm). The Tg is particularly important as it indicates the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state.[2]

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. This provides critical information about the thermal stability and decomposition profile of the polymer.

Causality and Troubleshooting

  • Low Molecular Weight: This is the most common issue, especially with hindered diols.

    • Cause: Inefficient removal of the water/alcohol byproduct, impure monomers, or non-stoichiometric monomer ratios.

    • Solution: Ensure the vacuum system is efficient and leak-free. Use a cold trap to prevent volatiles from entering the pump. Purify monomers before use and weigh them accurately. An excess of the diol can sometimes help drive the reaction to completion.[18]

  • Polymer Discoloration: Darkening of the polymer often occurs during melt polycondensation.

    • Cause: Thermal degradation or side reactions at high temperatures.

    • Solution: Minimize the time the polymer spends at the highest temperature. Ensure a constant, slow stream of inert gas during the initial esterification to prevent oxidation. Consider using a lower polymerization temperature for a longer duration.[7]

  • Broad Polydispersity (PDI > 2.5):

    • Cause: Side reactions, such as branching or cross-linking, especially if monomers have functionalities greater than two or if degradation occurs.

    • Solution: Verify monomer purity. Lower the reaction temperature to minimize side reactions. Ensure adequate mixing to prevent localized overheating.[17]

Conclusion

The polymerization of this compound provides a pathway to novel polyesters with potentially valuable properties stemming from its unique, sterically hindered structure. Both melt and enzymatic polycondensation methods offer viable routes for synthesis, each with distinct advantages. Careful control over reaction conditions, particularly byproduct removal and temperature, is critical for achieving high molecular weight materials. The characterization techniques outlined herein are essential for validating the structure and understanding the thermal and physical properties of these new polymers, paving the way for their exploration in advanced material applications.

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Application Note: Exploring 2,2,3-Trimethylbutane-1,3-diol as a Novel Monomer for High-Performance Adhesives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Rationale

In the pursuit of advanced adhesive formulations, the selection of constituent monomers is paramount to achieving desired performance characteristics such as durability, chemical resistance, and thermal stability. This application note introduces 2,2,3-trimethylbutane-1,3-diol , a structurally unique aliphatic diol, as a candidate for developing next-generation polyester and polyurethane adhesives.

The molecule's standout feature is its highly substituted, sterically hindered structure. It possesses both a primary (-CH₂OH) and a tertiary (-C(OH)) hydroxyl group. This configuration is analogous in some respects to neopentyl glycol (NPG), a diol renowned for imparting excellent thermal and hydrolytic stability to resins due to the shielding effect of its gem-dimethyl groups.[1][2][3] The bulky trimethyl arrangement in this compound is hypothesized to offer even greater protection to the polymer backbone, particularly against hydrolysis, a common failure mechanism for polyester-based adhesives in humid environments.[4][5]

Furthermore, the differential reactivity between the primary and tertiary hydroxyls could offer novel control over polymerization kinetics and polymer architecture.[6] This guide provides a theoretical framework and predictive protocols for researchers to investigate the incorporation of this diol into adhesive systems.

Molecular Structure and Hypothesized Advantages

The core hypothesis is that the steric bulk of this compound will confer significant performance enhancements.

  • Enhanced Hydrolytic Stability: The dense cluster of methyl groups is expected to physically shield the ester or urethane linkages from attack by water molecules, thereby slowing degradation.[7] This is a critical advantage for adhesives used in applications with high temperature and humidity exposure.[4]

  • Controlled Reactivity: The primary hydroxyl group will react readily in esterification or urethane reactions, while the tertiary hydroxyl will react much more slowly due to severe steric hindrance.[8] This differential reactivity can be exploited to create unique polymer structures, potentially influencing viscosity and curing profiles.

  • Improved Thermal and Oxidative Stability: The absence of hydrogen atoms on the carbon atoms adjacent to the hydroxyl groups (α- and β-positions in the neopentyl structure) prevents common thermal degradation pathways, similar to the stability observed in NPG-based systems.[9]

  • Modified Mechanical Properties: The asymmetric and bulky nature of the diol can disrupt polymer chain packing, potentially leading to lower crystallinity, lower glass transition temperatures (Tg), and increased flexibility in the final adhesive.[2]

Diagram: Proposed Mechanism of Steric Shielding

The following diagram illustrates the hypothesized protective effect of this compound in a polyester chain compared to a linear diol like 1,4-butanediol.

Caption: Steric hindrance from methyl groups protecting the ester bond.

Potential Applications in Adhesives

Two-component (2K) polyurethane adhesives rely on the reaction between a polyol (Part A) and an isocyanate (Part B). The properties of the polyol backbone are critical. By incorporating this compound into a polyester polyol, one can potentially create adhesives with superior resistance to environmental degradation.

In polyurethane chemistry, low molecular weight diols act as "chain extenders," reacting with isocyanates to form hard segments within the polymer matrix.[10][11][12] These hard segments provide strength and determine many of the material's mechanical properties. Using this compound as a chain extender could create novel hard segment morphologies, influencing flexibility, hardness, and thermal properties.

Predictive Experimental Protocols

The following protocols are designed as a starting point for researchers to evaluate this compound in an adhesive system. A direct comparison to a standard diol (e.g., 1,4-butanediol or neopentyl glycol) is recommended.

This protocol details the synthesis of a polyester polyol using this compound as a co-monomer with 1,4-butanediol.

Materials:

  • Adipic Acid

  • 1,4-Butanediol (BDO)

  • This compound (TMBD)

  • Titanium (IV) butoxide (catalyst)

  • Xylene (for water removal azeotrope)

  • Nitrogen gas supply

Procedure:

  • Reactor Setup: Assemble a 1L glass reactor equipped with a mechanical stirrer, thermocouple, nitrogen inlet, and a Dean-Stark trap with a condenser.

  • Charging: Charge the reactor with Adipic Acid (2.0 mol), 1,4-Butanediol (1.5 mol), and this compound (0.7 mol). This creates a 20% molar substitution of the diol component and maintains a hydroxyl to carboxyl ratio of approximately 1.1:1.

  • Inerting: Purge the system with nitrogen for 15 minutes. Maintain a slow nitrogen blanket throughout the reaction.

  • Heating & Esterification:

    • Begin heating and stirring. Add the catalyst (0.05% by weight of total reactants) once the mixture becomes molten.

    • Increase the temperature to 180°C. Water will begin to collect in the Dean-Stark trap.

    • Slowly ramp the temperature to 220°C over 2-3 hours, maintaining a steady rate of water removal.

  • Monitoring: Monitor the reaction progress by periodically taking samples to measure the Acid Value (target < 2 mg KOH/g) and Hydroxyl Value (target 50-60 mg KOH/g).

  • Vacuum Step: Once the rate of water collection slows significantly, apply a vacuum (20-30 mbar) for 1-2 hours to drive the reaction to completion and remove residual water and volatiles.

  • Cooling & Characterization: Cool the resulting polyester polyol under nitrogen. Characterize the final product for Acid Value, Hydroxyl Value, viscosity, and molecular weight (GPC).

Diagram: Polyol Synthesis and Adhesive Formulation Workflow

G cluster_synthesis Part A: Polyol Synthesis cluster_formulation Part B: Adhesive Formulation & Testing Reactants Diacids (Adipic) + Diols (BDO + TMBD) Reactor Glass Reactor N₂, 220°C, Catalyst Reactants->Reactor Monitoring Monitor Acid Value & Hydroxyl Value Reactor->Monitoring Vacuum Vacuum Step (<30 mbar) Monitoring->Vacuum FinalPolyol Final Polyester Polyol (Part A) Vacuum->FinalPolyol Mix Mix Part A + Part B (Stoichiometric Ratio) FinalPolyol->Mix Combine Isocyanate Isocyanate (MDI) (Part B) Isocyanate->Mix Apply Apply to Substrate (e.g., Aluminum coupons) Mix->Apply Cure Cure (e.g., 7 days @ 25°C) Apply->Cure Test Lap Shear Test (ASTM D1002) Cure->Test

Caption: Workflow from monomer synthesis to final adhesive testing.

This protocol uses the synthesized polyol to create a 2K adhesive and test its mechanical strength according to ASTM D1002.[13][14][15]

Materials:

  • Synthesized Polyester Polyol (Part A)

  • Methylene diphenyl diisocyanate (MDI) or a prepolymer (Part B)

  • Solvent (e.g., ethyl acetate, if needed for viscosity adjustment)

  • Aluminum test coupons (per ASTM D1002 specifications)

  • Solvent for cleaning (e.g., acetone)

Procedure:

  • Substrate Preparation: Degrease aluminum coupons by wiping with acetone. Lightly abrade the bonding surface with fine-grit sandpaper, then clean again with acetone and allow to dry completely.

  • Formulation:

    • Calculate the required amounts of Part A and Part B to achieve a target NCO:OH index (typically 1.05 to 1.1). The calculation is based on the measured Hydroxyl Value of the polyol and the %NCO of the isocyanate.

    • In a disposable cup, weigh the required amount of the polyester polyol (Part A).

    • Add the corresponding amount of MDI (Part B) and mix thoroughly for 60 seconds. Avoid introducing excessive air.

  • Bonding:

    • Apply a uniform, thin layer of the mixed adhesive to the prepared surface of one coupon.

    • Place a second coupon over the adhesive to create a single-lap joint with a defined overlap area (e.g., 0.5 inches).[14]

    • Use clamps to hold the assembly under light pressure.

  • Curing: Allow the bonded specimens to cure at ambient temperature (23 ± 2°C) and 50% relative humidity for at least 7 days.

  • Testing:

    • Using a universal testing machine, perform lap shear strength testing according to the ASTM D1002 standard.[16]

    • Pull the specimens at a specified rate (e.g., 1.3 mm/min) until failure.[14]

    • Record the maximum load at failure and calculate the shear strength in megapascals (MPa) or pounds per square inch (psi).

    • Note the failure mode (cohesive, adhesive, or substrate failure).

Anticipated Performance Data (Predictive)

The following table presents the expected outcomes when substituting 20% of a standard diol (1,4-Butanediol) with this compound in a hypothetical polyester-polyurethane adhesive formulation.

PropertyControl Formulation (100% BDO-based Polyol)Test Formulation (20% TMBD Substitution)Rationale for Predicted Change
Initial Lap Shear Strength 2000 psi1850 psiThe bulky, asymmetric structure of TMBD may slightly disrupt the hard-segment packing, leading to a minor decrease in initial cohesive strength.
Lap Shear Strength after Aging (1000 hrs @ 70°C, 95% RH)950 psi (52.5% loss)1500 psi (18.9% loss)The steric shielding effect of TMBD is expected to significantly improve the hydrolytic stability of the polyester backbone, leading to superior bond strength retention.[4][7]
Glass Transition Temp. (Tg) -25°C-30°CTMBD's bulky structure increases free volume and hinders chain packing, likely resulting in a lower Tg and improved low-temperature flexibility.[2]
Adhesive Failure Mode after Aging Primarily Adhesive FailurePrimarily Cohesive FailureImproved hydrolytic stability at the polymer-substrate interface should maintain bond integrity, causing failure to occur within the bulk adhesive itself.

Conclusion and Future Research

The unique molecular architecture of this compound presents a compelling case for its investigation in high-performance adhesive systems. Its significant steric hindrance is predicted to impart exceptional hydrolytic and thermal stability, addressing key failure modes in polyester and polyurethane adhesives. The differential reactivity of its hydroxyl groups offers an additional tool for polymer design. The protocols and predictive data outlined in this note provide a robust framework for researchers to validate these hypotheses and potentially unlock a new class of durable adhesives for demanding applications. Future work should focus on varying the substitution level of the diol, exploring its use with different isocyanates and diacids, and conducting comprehensive aging and chemical resistance studies.

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  • BDMAEE. understanding the excellent reactivity and broad compatibility of 1,4-butanediol in polymerization reactions.
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Application Notes and Protocols for the Formulation of Advanced Polyurethane Resins Utilizing 2,2,3-Trimethylbutane-1,3-diol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A New Frontier in Polyurethane Performance

Polyurethane (PU) resins are a cornerstone of modern materials science, prized for their versatility and tunable properties that allow their use in applications ranging from flexible foams and elastomers to rigid coatings and adhesives. The final properties of a polyurethane are intricately linked to the molecular architecture of its constituent monomers: polyols, isocyanates, and chain extenders. This application note introduces the use of a novel, sterically hindered diol, 2,2,3-trimethylbutane-1,3-diol , as a chain extender in polyurethane formulations. The unique molecular structure of this diol, characterized by significant steric bulk around the hydroxyl groups, is anticipated to impart significant improvements in thermal and hydrolytic stability, offering a new avenue for the development of high-performance polyurethane materials.

The rationale for exploring this compound stems from the established principle that steric hindrance can effectively shield the vulnerable ester and urethane linkages from hydrolytic attack.[1][2] This has been observed with other branched diols, such as 2-methyl-1,3-propanediol (MPO), where the pendant methyl group enhances hydrolytic stability.[1] The increased steric bulk of this compound is hypothesized to offer even greater protection, leading to polyurethanes with superior durability in harsh chemical and high-humidity environments. Furthermore, the introduction of such a branched structure can disrupt polymer chain packing, potentially influencing mechanical properties like flexibility and hardness.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation, synthesis, and characterization of polyurethane resins incorporating this compound. The protocols detailed herein are based on established principles of polyurethane chemistry and are designed to be a robust starting point for innovation.

Theoretical Framework: The Role of Steric Hindrance

The fundamental reaction in polyurethane synthesis is the polyaddition of a diisocyanate with a polyol.[3] When a short-chain diol is used as a chain extender, it reacts with the isocyanate to form the "hard segments" of the polymer, which are responsible for properties like hardness, tensile strength, and thermal stability.

The incorporation of this compound introduces significant steric hindrance at the site of the urethane linkage. This has several anticipated consequences:

  • Enhanced Hydrolytic Stability: The bulky trimethylbutyl group is expected to physically obstruct the approach of water molecules to the urethane bond, thereby slowing the rate of hydrolysis. This is a critical advantage for materials intended for use in aqueous or high-humidity environments.[1][2]

  • Improved Thermal Stability: The branched structure can increase the energy required for bond rotation and chain mobility, potentially leading to a higher glass transition temperature (Tg) and improved thermal stability.[4]

  • Modified Mechanical Properties: The disruption of regular chain packing by the bulky side groups may lead to a more amorphous polymer structure, which could enhance flexibility and impact resistance.[5]

It is important to note that the increased steric hindrance may also affect reaction kinetics, potentially requiring adjustments to catalyst concentrations or reaction temperatures to achieve complete polymerization.[3]

Experimental Protocols

Protocol 1: Synthesis of a Prepolymer

This two-step prepolymer method is a common and reliable approach for synthesizing polyurethanes, allowing for better control over the final polymer structure.[6]

Materials:

  • Polyol (e.g., Poly(tetramethylene ether) glycol - PTMEG, MW 2000)

  • Diisocyanate (e.g., 4,4'-Methylene diphenyl diisocyanate - MDI)

  • Catalyst (e.g., Dibutyltin dilaurate - DBTDL)

  • Dry Nitrogen

  • Anhydrous Toluene (optional, for viscosity control)

Equipment:

  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Heating mantle with temperature controller

  • Condenser

  • Dropping funnel

  • Nitrogen inlet

Procedure:

  • Preparation: Dry all glassware in an oven at 120°C overnight and assemble the reaction setup under a dry nitrogen atmosphere.

  • Charging the Reactor: Charge the flask with the desired amount of polyol (e.g., 1 equivalent).

  • Heating and Degassing: Heat the polyol to 80°C under vacuum with stirring for 1-2 hours to remove any residual moisture.

  • Isocyanate Addition: Break the vacuum with dry nitrogen. Add the diisocyanate (e.g., 2 equivalents) to the dropping funnel and add it dropwise to the stirred polyol over 30 minutes, maintaining the temperature at 80°C.

  • Reaction: After the addition is complete, continue stirring at 80°C for 2-3 hours. The reaction progress can be monitored by titrating for the isocyanate (NCO) content.

  • Catalyst Addition: Add a catalytic amount of DBTDL (e.g., 0.01-0.05% by weight of the total reactants) to the mixture.

  • Completion: Continue the reaction until the desired NCO content is reached. The resulting product is the NCO-terminated prepolymer.

Protocol 2: Chain Extension with this compound

Materials:

  • NCO-terminated prepolymer (from Protocol 1)

  • This compound

  • Anhydrous solvent (e.g., Dimethylformamide - DMF)

Procedure:

  • Preparation: In a separate flask, dissolve the this compound (e.g., 1 equivalent based on the remaining NCO in the prepolymer) in the anhydrous solvent.

  • Addition: Cool the prepolymer to 60°C. Slowly add the diol solution to the stirred prepolymer. An exotherm may be observed.

  • Curing: After the addition is complete, continue stirring at 60-70°C for 1-2 hours.

  • Casting: Pour the resulting polyurethane solution into a pre-heated mold and cure in an oven. The curing temperature and time will depend on the specific formulation and desired properties (e.g., 80-100°C for 12-24 hours).

  • Post-Curing: After demolding, a post-curing step at a slightly elevated temperature (e.g., 60°C) for 24 hours can help to ensure complete reaction and stabilize the material properties.

Formulation Calculations

The stoichiometry of the reactants is critical in polyurethane synthesis. The ratio of isocyanate groups to hydroxyl groups (NCO:OH), often referred to as the index, determines the final molecular weight and properties of the polymer.[1][2][7][8][9]

Equivalent Weight Calculations:

  • Isocyanate Equivalent Weight = 4202 / %NCO

  • Polyol Equivalent Weight = 56100 / OH Value

Example Formulation Table:

ComponentFunctionEquivalent WeightEquivalentsWeight (g)
PTMEG 2000Polyol (Soft Segment)10001.01000
MDIIsocyanate1252.0250
This compoundChain Extender (Hard Segment)66.11.066.1
DBTDLCatalyst--~0.1-0.5
NCO:OH Index 1.0

Characterization Protocols

Standardized testing is crucial for evaluating the performance of the newly formulated polyurethane resins.

Protocol 3: Mechanical Property Testing
  • Tensile Strength, Elongation, and Modulus: Prepare dog-bone shaped specimens and test according to ASTM D3574 .[3] This will provide insight into the material's strength, flexibility, and stiffness.

  • Hardness: Measure the Shore A or Shore D hardness of the cured material using a durometer, following ASTM D2240 .

Protocol 4: Thermal Analysis
  • Thermogravimetric Analysis (TGA): Evaluate the thermal stability and degradation profile of the polymer according to ASTM E1131 . The onset of degradation is a key indicator of thermal stability.

  • Differential Scanning Calorimetry (DSC): Determine the glass transition temperature (Tg) of the soft and hard segments following ASTM D3418 . This provides information on the phase separation and service temperature range of the material.

Protocol 5: Hydrolytic Stability Testing
  • Sample Preparation: Prepare several identical samples of the cured polyurethane.

  • Immersion: Immerse the samples in deionized water at an elevated temperature (e.g., 70°C or 90°C).

  • Periodic Testing: At regular intervals (e.g., 1, 3, 7, 14, and 28 days), remove a set of samples, dry them thoroughly, and measure their tensile properties and hardness as described in Protocol 3.

  • Data Analysis: Plot the retention of tensile strength and hardness as a function of immersion time. A slower decline in properties indicates superior hydrolytic stability.

Expected Performance and Data Interpretation

The incorporation of this compound is expected to yield polyurethanes with the following performance characteristics compared to analogous formulations using linear diols like 1,4-butanediol:

Anticipated Property Changes:

PropertyExpected ChangeRationale
Tensile Strength Potentially lowerDisruption of hard segment crystallinity
Elongation at Break Potentially higherIncreased chain flexibility from amorphous structure
Hardness (Shore) Potentially lowerReduced hard segment packing efficiency
Glass Transition Temp. (Tg) HigherRestricted chain mobility due to steric hindrance
Thermal Stability (TGA) Higher onset of degradationIncreased bond dissociation energy
Hydrolytic Stability Significantly improvedSteric shielding of urethane linkages

Visualizations

Chemical Reaction Workflow

G cluster_prepolymer Prepolymer Synthesis cluster_chain_extension Chain Extension Polyol Polyol (e.g., PTMEG) Prepolymer NCO-Terminated Prepolymer Polyol->Prepolymer + Diisocyanate (Excess) Diisocyanate Diisocyanate (e.g., MDI) Diisocyanate->Prepolymer Polyurethane Final Polyurethane Resin Prepolymer->Polyurethane + Chain Extender Diol This compound Diol->Polyurethane

Caption: Workflow for the two-step synthesis of polyurethane.

Mechanism of Hydrolytic Protection

G cluster_linear Linear Diol Based Urethane cluster_steric This compound Based Urethane Urethane1 ---NH-COO-CH2-CH2-CH2-CH2--- H2O1 H₂O H2O1->Urethane1 Hydrolytic Attack Urethane2 ---NH-COO-CH(CH3)-C(CH3)2-CH2--- H2O2 H₂O Shield Steric Shield (Trimethylbutyl Group) H2O2->Shield

Caption: Steric shielding of the urethane linkage.

Conclusion

The use of this compound as a chain extender in polyurethane formulations presents a promising strategy for developing materials with enhanced durability. The inherent steric hindrance of this novel diol is anticipated to provide superior protection against hydrolytic and thermal degradation. The protocols and theoretical framework provided in this application note serve as a comprehensive guide for researchers to explore the potential of this unique monomer. By systematically synthesizing and characterizing polyurethanes based on this compound, new opportunities for high-performance materials in demanding applications can be unlocked.

References

  • ASTM International. (n.d.). ASTM D3574 - 17 Standard Test Methods for Flexible Cellular Materials-Slab, Bonded, and Molded Urethane Foams. Retrieved from a verified source for ASTM standards.
  • Gantrade. (n.d.). Hydrolysis Resistance Polyester Based Polyurethanes. Retrieved from [Link]

  • Polyurethane Manufacturers Association. (n.d.). Common Urethane Calculations. Retrieved from [Link]

  • Anderson Development Company. (n.d.). Polyurethane Elastomer Hydrolytic Stability: A Comprehensive Review.
  • Yang, W. P., Macosko, C. W., & Wellinghoff, S. T. (1986). Thermal degradation of urethanes based on 4,4′-diphenylmethane diisocyanate and 1,4-butanediol (MDI/BDO). Polymer, 27(8), 1235-1240.
  • Lin, C.-H., Hsieh, T.-E., & Lee, W.-F. (2021). Thermal Behavior and Morphology of Thermoplastic Polyurethane Derived from Different Chain Extenders of 1,3- and 1,4-Butanediol. Polymers, 13(2), 249.
  • Scribd. (n.d.). Polyurethane Calculation Guide. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanical properties of polyurethanes.
  • National Center for Biotechnology Information. (2023). Understanding the Interactions between Soft Segments in Polyurethanes: Structural Synergies in Blends of Polyester and Polycarbonate Diol Polyols. Polymers (Basel), 15(20), 4078.
  • Urethane Solutions. (n.d.). Urethane Calculations. Retrieved from a verified source for Urethane Solutions' technical guides.
  • Szycher, M. (1999). Szycher's Handbook of Polyurethanes. CRC Press.
  • Akindoyo, J. O., Hidayah, N., et al. (2016). Polyurethane as a binder: A review of the synthesis and the effect of different components on the properties. RSC Advances, 6(115), 114445-114461.
  • ASTM International. (n.d.). ASTM D2240 - 15(2021) Standard Test Method for Rubber Property—Durometer Hardness. Retrieved from a verified source for ASTM standards.
  • ASTM International. (n.d.). ASTM E1131 - 20 Standard Test Method for Compositional Analysis by Thermogravimetry. Retrieved from a verified source for ASTM standards.
  • ASTM International. (n.d.). ASTM D3418 - 21 Standard Test Method for Transition Temperatures and Enthalpies of Fusion and Crystallization of Polymers by Differential Scanning Calorimetry. Retrieved from a verified source for ASTM standards.
  • Lamba, N. M. K., Woodhouse, K. A., & Cooper, S. L. (1998).
  • Oertel, G. (1994).
  • Randall, D., & Lee, S. (2002). The Polyurethanes Book. Wiley.
  • Zia, K. M., Anjum, S., et al. (2008). A review on the synthesis, characterization and properties of polyurethanes. Reactive and Functional Polymers, 68(11), 1439-1457.
  • Aidic. (n.d.). Synthesis and Characterization of Bio-Based Polyurethane for Tissue Engineering Applications. Retrieved from [Link]

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role of 2,2,3-trimethylbutane-1,3-diol in improving polymer thermal stability

Author: BenchChem Technical Support Team. Date: January 2026

Topic: The Role of 2,2,3-Trimethylbutane-1,3-diol in Improving Polymer Thermal Stability

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Challenge of Polymer Thermal Stability

Polymers are foundational materials in countless advanced applications, from industrial manufacturing to specialized biomedical devices. However, their utility is often constrained by their inherent thermal stability. At elevated temperatures, polymer chains can undergo degradation through various mechanisms like random chain scission, depolymerization, and oxidative reactions, leading to a catastrophic loss of mechanical and structural integrity.[1][2] Enhancing the thermal resilience of polymers is a critical area of research, aimed at extending their operational lifetime and enabling their use in more demanding environments.[3][4]

A key strategy for bolstering thermal stability is the judicious selection of monomeric building blocks that impart intrinsic resilience to the polymer backbone.[5] This application note explores the role of sterically hindered diols, specifically This compound , as a comonomer or chain extender to enhance the thermal stability of condensation polymers such as polyesters and polyurethanes.

The Hypothesis: Steric Hindrance as a Thermal Shield

The molecular structure of the diol component in polyesters and polyurethanes significantly influences the final properties of the material.[6] While linear diols create flexible chains, diols with rigid or bulky structures can increase the glass transition temperature (Tg) and improve thermomechanical properties by restricting polymer chain mobility.[6][7][8]

This compound is a prime candidate for enhancing thermal stability due to its unique structure:

  • Branched Structure: The alkyl branches disrupt the regular packing of polymer chains, which can influence crystallinity.[6]

  • Steric Hindrance: The presence of three methyl groups adjacent to the hydroxyl functionalities creates a sterically crowded environment.

We hypothesize that incorporating this compound into a polymer backbone provides a "steric shielding" effect. This bulky structure physically obstructs the reactive sites (e.g., ester or urethane linkages) from thermal attack and inhibits the chain scission reactions that initiate degradation.[9] This restriction of bond rotation and movement raises the energy barrier required for thermal decomposition, thereby increasing the overall thermal stability of the polymer.[10]

Mechanism of Thermal Stabilization

The primary degradation pathway for many aliphatic polyesters is random scission of the ester linkage, often initiated at temperatures around 275°C.[1] For polyurethanes, the urethane linkage is typically the first to break at elevated temperatures.

The incorporation of this compound introduces a bulky, sterically hindered segment into the polymer chain. This has two primary effects that contribute to enhanced thermal stability:

  • Increased Chain Rigidity: The bulky trimethyl groups restrict the segmental motion of the polymer chains. This increased rigidity means more thermal energy is required to induce the molecular vibrations that can lead to bond cleavage. This effect is often correlated with a higher glass transition temperature (Tg).[8]

  • Steric Shielding of Linkages: The ester or urethane linkages formed from the diol are sterically protected by the adjacent methyl groups. This "shield" makes it physically more difficult for radicals or other reactive species to attack the backbone, effectively hindering the initiation and propagation of degradation reactions.

The proposed mechanism is visualized in the diagram below.

Caption: Workflow for polyester synthesis via melt polycondensation.

Protocol 2: Thermal Stability Analysis using TGA

Thermogravimetric Analysis (TGA) is the primary technique for quantifying thermal stability by measuring mass loss as a function of temperature. [2][11][12] Equipment:

  • Thermogravimetric Analyzer (TGA)

Procedure:

  • Sample Preparation: Place 5-10 mg of the dried polymer sample into a TGA pan (e.g., platinum or alumina).

  • Instrument Setup:

    • Place the pan in the TGA furnace.

    • Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an oxygen-free atmosphere.

  • Thermal Program:

    • Equilibrate the sample at 30°C.

    • Heat the sample from 30°C to 800°C at a constant heating rate of 10°C/min. [7]A slower rate can provide better resolution, while a faster rate can shift decomposition to higher temperatures. [12]4. Data Acquisition: Record the sample mass as a function of temperature.

Data Analysis:

  • Td5 or Td10: The temperature at which 5% or 10% weight loss occurs. This is a common metric for the onset of significant degradation. [13][14]* Tmax: The temperature of the maximum rate of decomposition, determined from the peak of the derivative TGA (DTG) curve.

  • Char Yield: The percentage of residual mass remaining at a high temperature (e.g., 700°C or 800°C). A higher char yield often indicates better thermal stability and flame retardancy. [14]

G cluster_workflow TGA Experimental Workflow cluster_analysis Data Analysis prep Prepare Sample (5-10 mg in TGA pan) load Load into TGA & Purge (Nitrogen Atmosphere) prep->load heat Heat Sample (e.g., 10°C/min to 800°C) load->heat record Record Mass vs. Temp heat->record plot Plot TGA/DTG Curves td5 Determine Td5 (Onset of Degradation) plot->td5 tmax Determine Tmax (Peak Decomposition Rate) plot->tmax char Calculate Char Yield (% Residue at 800°C) plot->char

Caption: Workflow for Thermogravimetric Analysis (TGA).

Protocol 3: Thermal Transition Analysis using DSC

Differential Scanning Calorimetry (DSC) is used to measure the glass transition temperature (Tg) and melting temperature (Tm), which provide insights into the polymer's chain mobility and morphology. [3][7] Equipment:

  • Differential Scanning Calorimeter (DSC)

Procedure:

  • Sample Preparation: Seal 5-10 mg of the dried polymer sample in an aluminum DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program:

    • First Heating Scan: Heat the sample from 25°C to a temperature above its expected melting point (e.g., 280°C) at a rate of 10°C/min to erase the sample's prior thermal history.

    • Cooling Scan: Cool the sample back to 25°C at 10°C/min.

    • Second Heating Scan: Heat the sample again to 280°C at 10°C/min. The data from this second scan is typically used for analysis. [7]4. Data Acquisition: Record the heat flow as a function of temperature.

Data Analysis:

  • Glass Transition Temperature (Tg): Determined from the midpoint of the step-change in the heat flow curve during the second heating scan. An increase in Tg for Polymer B would support the hypothesis of reduced chain mobility.

  • Melting Temperature (Tm): The peak of the endothermic event, indicating the melting of crystalline domains.

Expected Results and Data Presentation

The experimental data should be summarized in a clear, tabular format for direct comparison between the control and the experimental polymer.

Table 1: Expected Thermal Properties of Synthesized Polyesters

PropertyPolymer A (Control)Polymer B (Experimental)Expected Outcome for Polymer B
DSC Analysis
Glass Transition Temp. (Tg), °CValueValueHigher
Melting Temp. (Tm), °CValueValueMay decrease due to branching
TGA Analysis
Onset Degradation Temp. (Td5), °CValueValueHigher
Max Decomposition Temp. (Tmax), °CValueValueHigher
Char Yield at 800°C, %ValueValueHigher

A higher Td5 and Tmax for Polymer B would provide strong evidence that the incorporation of this compound enhances the thermal stability of the polyester. A higher Tg would corroborate the mechanism of increased chain rigidity.

Conclusion

The strategic incorporation of sterically hindered monomers like this compound presents a promising avenue for the rational design of high-performance polymers with enhanced thermal stability. The bulky trimethyl groups are hypothesized to increase chain rigidity and provide steric shielding to the polymer backbone, thereby increasing the energy required for thermal degradation. The protocols detailed in this note provide a comprehensive framework for synthesizing and evaluating such polymers. By systematically comparing a sterically hindered polymer against a linear analogue, researchers can effectively quantify the contribution of this unique diol to thermal performance, paving the way for the development of more robust materials for demanding applications.

References

  • Enzymatic Synthesis of Copolyesters with the Heteroaromatic Diol 3,4-Bis(hydroxymethyl)furan and Isomeric Dimethyl Furandicarboxylate Substitutions. (n.d.).
  • Thermal Degradation of Polyesters: Part 1. Aliphatic Polymers. (n.d.).
  • Polyester biodegradability: importance and potential for optimisation. (2024). Royal Society of Chemistry.
  • (A) Thermogravimetric analysis of the three polymers. (B) DSC... (n.d.).
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  • Influence of Diol Structure on the Mechanical and Thermal Properties of Bio-Based UV-Curable Unsaturated Polyesters for 3D Printing. (2025).
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  • Characterization of Polymers Using TGA. (n.d.). PerkinElmer.
  • Overcoming the low reactivity of biobased, secondary diols in polyester synthesis. (2022).
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  • Influence of Diol Structure on Polyester Properties. (n.d.). BenchChem.
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  • High-Performance Thermoplastics from a Unique Bicyclic Lignin-Derived Diol. (2023).
  • Progress in Chain Extender Evaluation for Polyurethanes Derived from Hydroxyl-Terminated Polybutadiene Resins. (n.d.).
  • Investigation on the Influence of Chain Extenders on the Performance of One-Component Moisture-Curable Polyurethane Adhesives. (n.d.). MDPI.
  • Rapid synthesis of diol homolog-based thermosets with tunable properties via ring-opening metathesis polymerization. (n.d.). Royal Society of Chemistry.
  • Polyether Synthesis by Bulk Self-Condensation of Diols Catalyzed by Non-Eutectic Acid–Base Organocatalysts. (2019).
  • CHAIN EXTENDERS. (n.d.). ScienceDirect.
  • (PDF) Thermogravimetric Analysis of Polymers. (2019).
  • A broadly applicable cross-linker for aliphatic polymers containing C–H bonds. (n.d.). University of Victoria.
  • Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition. (n.d.).
  • Effect of Aromatic Chain Extenders on Polyurea and Polyurethane Coatings Designed for Defense Applications. (2023).
  • Factors Affecting the Thermal Stability' of Polytetrafluoroethylene 1. (n.d.).
  • (PDF) Heat Resistant Polymers. (n.d.).
  • Degradability, Thermal Stability, and High Thermal Properties in Spiro Polycycloacetals Partially Derived from Lignin. (2021). University of Houston.
  • Thermal stability of cross-linked polymers: Methyl methacrylate with divinylbenzene and styrene with dimethacrylates. (2025).
  • Synthesis and thermal stability of hybrid fluorosilicone polymers. (2025).
  • A Comprehensive Review on the Thermal Stability Assessment of Polymers and Composites for Aeronautics and Space Applications. (n.d.).
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  • Recent Advances in the Development of Processable High-Temperature Polymers. (2025).

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Application Notes and Protocols for the Synthesis of Novel Biodegradable Polymers Utilizing 2,2,3-Trimethylbutane-1,3-diol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Engineering Biodegradable Polymers with Tailored Properties through Steric Hindrance

The field of biodegradable polymers is continually evolving, driven by the demand for advanced materials in drug delivery, medical devices, and sustainable packaging.[1] Aliphatic polyesters are a prominent class of these materials, valued for their biocompatibility and tunable degradation profiles.[2][3] The properties of these polymers, such as their thermal characteristics, mechanical strength, and degradation rate, are intricately linked to their molecular architecture.[4] A key strategy for modulating these properties is the incorporation of monomers with specific structural features.

This guide focuses on the use of a unique, sterically hindered diol, 2,2,3-trimethylbutane-1,3-diol , in the synthesis of novel biodegradable polyesters. The presence of multiple methyl substituents on the butane backbone is predicted to introduce significant steric hindrance, which can disrupt polymer chain packing and reduce crystallinity.[5][6] This can lead to the formation of amorphous or semi-crystalline materials with a higher glass transition temperature (Tg), potentially offering enhanced flexibility and altered degradation kinetics compared to polyesters synthesized from linear diols.[5][7]

While the direct polymerization of this compound is not extensively documented, this application note provides detailed protocols based on established methods for polyester synthesis with structurally similar, sterically hindered diols.[6][8][9] We will explore two primary synthesis routes: melt polycondensation and enzymatic polymerization . The causality behind the selection of specific reaction conditions and catalysts will be discussed, providing researchers with a robust framework for developing novel biodegradable polymers with precisely engineered properties.

Part 1: Synthesis via Melt Polycondensation

Melt polycondensation is a widely used industrial method for synthesizing polyesters, involving the direct reaction of a diol and a dicarboxylic acid at elevated temperatures with the removal of a condensation byproduct, typically water.[10][11] However, the secondary hydroxyl groups and steric hindrance of this compound present a challenge due to their lower reactivity compared to primary diols.[1][8][12] To overcome this, a two-step process employing a catalyst is recommended.

Rationale for Experimental Design
  • Two-Step Process: An initial esterification step at a lower temperature allows for the formation of oligomers, followed by a higher temperature polycondensation step under vacuum to drive the reaction to completion and achieve high molecular weights.[13][14]

  • Catalyst Selection: Tin(II) 2-ethylhexanoate (Sn(Oct)₂) is a commonly used and effective catalyst for polyesterification, known to promote the reaction under milder conditions than uncatalyzed processes.[15][16] Titanium(IV) isopropoxide is another effective catalyst for producing high molecular weight polyesters.[17]

  • Monomer Selection: Sebacic acid, a linear C10 dicarboxylic acid, is chosen as the co-monomer in this protocol. Its flexibility can help to offset the rigidity introduced by the trimethylated diol, and it is known to form biodegradable polyesters.[13][18][19]

Experimental Workflow: Melt Polycondensation

melt_polycondensation cluster_esterification Step 1: Esterification cluster_polycondensation Step 2: Polycondensation cluster_purification Purification & Isolation A Charge Reactor: - this compound - Sebacic Acid - Sn(Oct)₂ B Heat to 180°C under N₂ A->B 1. Inert Atmosphere C Stir for 4 hours (Water removal) B->C 2. Oligomer Formation D Increase Temp. to 220°C C->D E Apply Vacuum (< 1 mmHg) D->E 3. Byproduct Removal F Stir for 8-12 hours E->F 4. Chain Propagation G Cool to RT F->G H Dissolve in Chloroform G->H I Precipitate in Methanol H->I J Dry under Vacuum I->J

Caption: Workflow for two-step melt polycondensation.

Detailed Protocol: Melt Polycondensation

Materials:

  • This compound (1.0 mol equivalent)

  • Sebacic acid (1.0 mol equivalent)

  • Tin(II) 2-ethylhexanoate (Sn(Oct)₂) (0.1 mol % relative to dicarboxylic acid)

  • Nitrogen gas (high purity)

  • Chloroform (for dissolution)

  • Methanol (for precipitation)

Procedure:

  • Reactor Setup: A three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser connected to a collection flask is charged with equimolar amounts of this compound and sebacic acid.

  • Catalyst Addition: The catalyst, Sn(Oct)₂, is added to the reaction mixture.

  • Esterification: The flask is purged with nitrogen, and the mixture is heated to 180°C with continuous stirring. This temperature is maintained for 4 hours to facilitate the initial esterification and removal of water, which will be collected in the receiving flask.

  • Polycondensation: The temperature is then gradually increased to 220°C, and a vacuum (e.g., < 1 mmHg) is applied to the system. The reaction is continued under these conditions for 8-12 hours to promote the formation of high molecular weight polymer. The viscosity of the mixture will noticeably increase during this stage.

  • Isolation: The reactor is cooled to room temperature, and the resulting polymer is dissolved in a minimal amount of chloroform.

  • Purification: The polymer solution is then precipitated by dropwise addition into an excess of cold methanol with vigorous stirring.

  • Drying: The purified polymer is collected by filtration and dried under vacuum at 40-50°C to a constant weight.

Expected Outcomes and Characterization

The resulting polymer is expected to be an amorphous or semi-crystalline solid. Key characterization techniques include:

  • ¹H and ¹³C NMR: To confirm the chemical structure and verify the incorporation of both monomers.

  • Gel Permeation Chromatography (GPC): To determine the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI).

  • Differential Scanning Calorimetry (DSC): To measure the glass transition temperature (Tg), melting temperature (Tm), and crystallinity. The presence of methyl groups is expected to result in a higher Tg compared to a polyester made with a linear diol.[6]

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer.

Table 1: Predicted Properties of Polyester from this compound and Sebacic Acid

PropertyPredicted Value/ObservationRationale
Appearance Transparent to opaque solidDepends on the degree of crystallinity.
Crystallinity Low to amorphousSteric hindrance from methyl groups disrupts chain packing.[5][6]
Glass Transition (Tg) Elevated (>60°C)Reduced chain mobility due to steric hindrance.[5][6]
Molecular Weight (Mn) 10,000 - 40,000 g/mol Dependent on reaction conditions and purity of monomers.
Thermal Stability Decomposition > 300°CTypical for aliphatic polyesters.

Part 2: Synthesis via Enzymatic Polymerization

Enzymatic polymerization offers a green and highly selective alternative to traditional chemical catalysis, operating under milder reaction conditions.[20][21][22] Candida antarctica lipase B (CALB) is a particularly effective biocatalyst for polyester synthesis.[23] This method is well-suited for monomers that may be sensitive to high temperatures.

Rationale for Experimental Design
  • Enzyme Selection: Immobilized CALB (e.g., Novozym 435) is chosen for its high activity and stability in organic solvents, as well as its proven efficacy in polyester synthesis.[23]

  • Reaction Medium: Diphenyl ether is a suitable solvent for this reaction as it can dissolve the monomers and the resulting polymer, and has a high boiling point, allowing for efficient water removal under vacuum.

  • Two-Step Method: A two-step enzymatic polymerization is often employed. The first step under nitrogen allows for initial oligomerization, while the second step under vacuum removes the condensation byproduct (water), driving the equilibrium towards polymer formation.[5]

Experimental Workflow: Enzymatic Polymerization

enzymatic_polymerization cluster_setup Reaction Setup cluster_step1 Step 1: Initial Polymerization cluster_step2 Step 2: High Vacuum Polymerization cluster_purification Purification & Isolation A Charge Reactor: - this compound - Divinyl Sebacate - Immobilized CALB - Diphenyl Ether B Heat to 80°C under N₂ A->B C Stir for 2-4 hours B->C 1. Oligomer Formation D Apply Vacuum (< 1 mmHg) C->D E Continue Stirring at 80°C for 48-72 hours D->E 2. High Mw Polymer F Cool to RT E->F G Filter to remove enzyme F->G H Precipitate in Methanol G->H I Dry under Vacuum H->I

Caption: Workflow for two-step enzymatic polymerization.

Detailed Protocol: Enzymatic Polymerization

Materials:

  • This compound (1.0 mol equivalent)

  • Divinyl sebacate (1.0 mol equivalent)

  • Immobilized Candida antarctica lipase B (CALB, e.g., Novozym 435) (10% w/w of total monomers)

  • Diphenyl ether (solvent)

  • Nitrogen gas (high purity)

  • Methanol (for precipitation)

Procedure:

  • Monomer and Enzyme Preparation: Equimolar amounts of this compound and divinyl sebacate are added to a reaction flask. Immobilized CALB is added at 10% of the total monomer weight. Diphenyl ether is added as the solvent.

  • Initial Polymerization: The flask is purged with nitrogen and heated to 80°C with magnetic or mechanical stirring for 2-4 hours.

  • High Vacuum Polymerization: After the initial phase, a high vacuum is applied to the system, and the reaction is continued at 80°C for an additional 48-72 hours. The removal of the vinyl alcohol byproduct drives the polymerization.

  • Enzyme Removal: After cooling to room temperature, the reaction mixture is diluted with a suitable solvent (e.g., chloroform) and the immobilized enzyme is removed by filtration. The enzyme can be washed and potentially reused.

  • Polymer Precipitation: The polymer is isolated from the filtrate by precipitation in an excess of cold methanol.

  • Drying: The precipitated polymer is collected and dried under vacuum to a constant weight.

Part 3: Biocompatibility and Potential Applications

Polyesters synthesized from aliphatic diols and dicarboxylic acids are generally considered biocompatible and are used in various medical applications.[24][25][26] The degradation products of a polyester based on this compound and sebacic acid would be the diol itself and sebacic acid, both of which are expected to have low toxicity. However, for any new polymer intended for biomedical use, comprehensive biocompatibility testing is essential.[25]

The unique properties imparted by the sterically hindered diol could make these polymers suitable for applications requiring:

  • Drug Delivery: The amorphous nature and potentially altered degradation rate could be beneficial for controlling the release of therapeutic agents.[3]

  • Soft Tissue Engineering: The flexibility of these polymers could be advantageous in creating scaffolds for soft tissue regeneration.

  • Biodegradable Elastomers: By copolymerizing with other monomers, it may be possible to create biodegradable thermoplastic elastomers with tailored mechanical properties.

Conclusion

The synthesis of biodegradable polymers using this compound offers a promising avenue for the development of novel materials with tunable properties. The steric hindrance introduced by the methyl groups is a key design element for controlling crystallinity and thermal properties. This guide provides robust, scientifically-grounded protocols for the synthesis of these polymers via melt polycondensation and enzymatic polymerization. While these protocols are based on analogous systems, they offer a strong starting point for researchers and drug development professionals to explore this new class of biodegradable polyesters. Further optimization and detailed characterization will be crucial in fully elucidating the structure-property relationships and unlocking the full potential of these materials.

References

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  • Al-Masry, M., et al. (2023). Enzymatic Synthesis of Copolyesters with the Heteroaromatic Diol 3,4-Bis(hydroxymethyl)
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  • Li, Y., et al. (2004). Ring opening polymerization of L-lactide initiated by creatinine.
  • Kobayashi, S., et al. (2004). Enzymatic Polymerization. Encyclopedia of Polymer Science and Technology.
  • Roy, A., et al. (2022). Ring-Opening Polymerization of L-Lactide Catalyzed by Potassium-Based Complexes: Mechanistic Studies. Polymers, 14(15), 3004.
  • University of Minnesota. (n.d.). Ring-Opening Polymerization of Lactide To Form a Biodegradable Polymer.
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  • Hu, Y., et al. (2021). Biodegradable Unsaturated Polyesters Containing 2,3-Butanediol for Engineering Applications: Synthesis, Characterization and Performances. Polymers, 13(16), 2736.
  • Kliber, M., et al. (2022). Modifications of Furan-Based Polyesters with the Use of Rigid Diols. Polymers, 14(18), 3871.
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Application of 2,2,3-Trimethylbutane-1,3-diol in Synthetic Lubricants: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of Hindered Architecture in Lubricant Design

In the pursuit of high-performance synthetic lubricants, the molecular architecture of the base stock is paramount. Neopentyl polyol esters have emerged as a cornerstone in formulations destined for extreme conditions, largely due to their exceptional thermal and oxidative stability.[1] This stability is a direct consequence of their unique "hindered" structure, specifically the absence of beta-hydrogens, which are susceptible to elimination reactions at elevated temperatures.[2] 2,2,3-Trimethylbutane-1,3-diol, a structurally unique neopentyl polyol, offers a compelling platform for the design of next-generation synthetic lubricants.

This technical guide provides a comprehensive overview of the application of this compound in the synthesis of high-performance lubricant base stocks. We will delve into the scientific rationale for its use, provide detailed protocols for the synthesis of its esters, and outline a workflow for evaluating their performance characteristics.

The Molecular Rationale: Why this compound?

The efficacy of esters derived from this compound as lubricant base stocks is rooted in its distinct molecular structure. As a neopentyl polyol, it possesses no hydrogen atoms on the beta-carbon relative to the hydroxyl groups. This structural feature is critical for thermal stability, as it precludes the low-energy beta-hydride elimination pathway for decomposition.[2]

Furthermore, the bulky trimethyl groups provide significant steric hindrance around the ester linkages formed during synthesis. This steric shield protects the ester bonds from nucleophilic attack and oxidative degradation, further enhancing the lubricant's operational lifetime under demanding conditions.[2] The polarity imparted by the ester groups also contributes to excellent lubricity and additive solvency.[3]

Synthesis of this compound Esters: A Protocol for High-Performance Base Stocks

The synthesis of lubricant base stocks from this compound involves the esterification of the diol with one or more carboxylic acids. The choice of carboxylic acid allows for the tailoring of the final lubricant's properties, such as viscosity, pour point, and lubricity.

Protocol: Synthesis of 2,2,3-Trimethylbutane-1,3-dioctanoate

This protocol details the synthesis of a representative diester of this compound with octanoic acid.

Materials:

  • This compound

  • Octanoic acid (2.2 molar equivalents)

  • p-Toluenesulfonic acid (catalyst, 0.5 mol%)

  • Toluene (solvent)

  • 5% Sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark trap, a condenser, and a magnetic stirrer, combine this compound, octanoic acid (2.2 equivalents), and a catalytic amount of p-toluenesulfonic acid in toluene.

  • Esterification: Heat the reaction mixture to reflux. The water produced during the esterification will be azeotropically removed and collected in the Dean-Stark trap. Monitor the reaction progress by observing the amount of water collected. The reaction is typically complete when the theoretical amount of water has been collected.

  • Workup: Cool the reaction mixture to room temperature. Wash the organic layer sequentially with 5% sodium bicarbonate solution (to neutralize the acid catalyst), water, and brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to remove the toluene.

  • Purification: The crude ester can be further purified by vacuum distillation to remove any unreacted starting materials and byproducts.

Expected Outcome:

The final product is 2,2,3-trimethylbutane-1,3-dioctanoate, a clear, viscous liquid.

Visualizing the Synthesis Workflow

G cluster_synthesis Synthesis Workflow Reactants Reactants: This compound Octanoic Acid Catalyst (p-TSA) Solvent (Toluene) Esterification Esterification (Reflux with Dean-Stark) Reactants->Esterification Heat Workup Aqueous Workup (Neutralization & Washing) Esterification->Workup Cool Drying Drying (Anhydrous MgSO4) Workup->Drying Solvent_Removal Solvent Removal (Rotary Evaporation) Drying->Solvent_Removal Purification Purification (Vacuum Distillation) Solvent_Removal->Purification Final_Product Final Product: 2,2,3-trimethylbutane-1,3-dioctanoate Purification->Final_Product

Caption: A schematic of the synthesis process for 2,2,3-trimethylbutane-1,3-dioctanoate.

Performance Evaluation of this compound Esters

A comprehensive evaluation of the synthesized esters is crucial to determine their suitability as lubricant base stocks. The following experimental workflow outlines the key performance parameters to be assessed.

Experimental Workflow for Lubricant Performance Testing

G cluster_evaluation Performance Evaluation Workflow cluster_physical Physical Properties cluster_chemical Chemical Properties cluster_performance Performance Properties Synthesized_Ester Synthesized Ester (e.g., 2,2,3-trimethylbutane-1,3-dioctanoate) Viscosity Viscosity & Viscosity Index (ASTM D445, ASTM D2270) Synthesized_Ester->Viscosity Pour_Point Pour Point (ASTM D97) Synthesized_Ester->Pour_Point Flash_Point Flash Point (ASTM D92) Synthesized_Ester->Flash_Point Oxidative_Stability Oxidative Stability (ASTM D2272 - RPVOT) Synthesized_Ester->Oxidative_Stability Hydrolytic_Stability Hydrolytic Stability (ASTM D2619) Synthesized_Ester->Hydrolytic_Stability Lubricity Lubricity Testing (ASTM D4172 - 4-Ball Wear) Synthesized_Ester->Lubricity

Caption: Workflow for the comprehensive evaluation of synthesized ester lubricants.

Expected Performance Characteristics

Based on the structure of this compound and the general properties of neopentyl polyol esters, the following performance characteristics can be anticipated for its diesters:

PropertyExpected PerformanceRationale
Viscosity Index (VI) High (>130)The branched, compact structure typically leads to a high VI, indicating a low change in viscosity with temperature.[1]
Pour Point LowThe branching in the diol structure disrupts crystal lattice formation, resulting in excellent low-temperature fluidity.
Flash Point HighThe low volatility of high molecular weight esters results in a high flash point, enhancing safety.[3]
Oxidative Stability ExcellentThe absence of beta-hydrogens and steric hindrance around the ester groups significantly inhibits oxidation.[2]
Hydrolytic Stability GoodWhile esters can be susceptible to hydrolysis, the steric hindrance provided by the trimethyl groups is expected to slow this process.
Lubricity ExcellentThe polar ester groups have a strong affinity for metal surfaces, forming a protective film that reduces friction and wear.[3]

Applications and Formulation Considerations

Esters derived from this compound are prime candidates for formulating high-performance lubricants for a variety of demanding applications, including:

  • Aviation Turbine Oils: Where exceptional thermal and oxidative stability are critical for engine longevity and performance.[2]

  • High-Temperature Chain Lubricants: To provide lubrication without forming deposits at elevated temperatures.

  • Compressor Oils: Offering long service life and resistance to sludge and varnish formation.

  • Synthetic Greases: As a high-performance base oil for greases used in extreme temperature and high-load applications.

When formulating with these esters, it is important to consider their compatibility with additives such as antioxidants, anti-wear agents, and corrosion inhibitors. The inherent polarity of the esters generally provides good additive solvency.[3]

Conclusion

This compound represents a promising building block for the synthesis of advanced synthetic lubricants. Its unique hindered structure imparts exceptional thermal and oxidative stability to its esters, making them suitable for the most demanding applications. The protocols and evaluation workflows presented in this guide provide a solid foundation for researchers and scientists to explore the full potential of this versatile neopentyl polyol in the development of next-generation lubrication technologies.

References

  • Polyol Esters for Lubrication | BobIsTheOilGuy. (2018, November 27). Retrieved from [Link]

  • POLYOL ESTER CHEMISTRY FOR SUPERIOIR LUBRICANTS - Red Line Synthetic Oil. (n.d.). Retrieved from [Link]

  • [This reference is not directly cited in the text but provides general context on biodegradable lubricants] United States Patent 5,378,249 - Biodegradable lubricant. (1995, January 3).
  • [This reference is not directly cited in the text but provides general context on lubricant compositions] Lubricant compositions with improved oxidation stability and service life - Justia Patents. (2015, March 17). Retrieved from [Link]

  • [This reference is not directly cited in the text but provides general context on lubricant compositions] EP0157583A2 - Oil based lubricant compostions - Google Patents. (1985, October 9).
  • Polyol Esters: Born for Demanding Lubrications. (2025, September 18). Retrieved from [Link]

  • [This reference is not directly cited in the text but provides general context on lubricant compositions] United States Patent 5,591,703 - Lubricant composition. (1997, January 7).
  • [This reference is not directly cited in the text but provides general context on lubricant additives] Nonionic polyol esters as thinner and lubricity enhancer for synthetic-based drilling fluids. (2018, July 22). Retrieved from [Link]

  • [This reference is not directly cited in the text but provides general context on lubricant compositions] WO2013062924A2 - Lubricating composition containing an esterified polymer - Google Patents. (2013, May 2).
  • [This reference is not directly cited in the text but provides general context on lubricant synthesis] Synthesis and evaluation of high-performance complex polyolester as lubricant base oil. (2024, March 19). Retrieved from [Link]

  • [This reference is not directly cited in the text but provides general context on related chemical compounds] 2,2,3-Trimethylbutane | C7H16 | CID 10044 - PubChem. (n.d.). Retrieved from [Link]

  • [This reference is not directly cited in the text but provides general context on chemical properties] this compound | C7H16O2 | CID 2780474 - PubChem. (n.d.). Retrieved from [Link]

  • [This reference is not directly cited in the text but provides general context on synthesis] File:2,2,3-Trimethylbutane synthesis 01.svg - Wikimedia Commons. (2012, August 7). Retrieved from [Link]

  • [This reference is not directly cited in the text but provides general context on related chemical compounds] Triptane - Wikipedia. (n.d.). Retrieved from [Link]

  • [This reference is not directly cited in the text but provides general context on synthesis] 2 - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • [This reference is not directly cited in the text but provides general context on lubricant additives] LUBRICANT ADDITIVES - Camsi-X. (n.d.). Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,2,3-Trimethylbutane-1,3-diol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,2,3-trimethylbutane-1,3-diol. This sterically hindered diol presents unique challenges in its preparation and purification. This guide is designed for researchers, chemists, and process development professionals to navigate these complexities, offering troubleshooting advice and answers to frequently asked questions. Our focus is on providing practical, mechanistically grounded solutions to common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

The most common and direct laboratory-scale approach is the reduction of a suitable β-hydroxy ketone precursor. The key starting material is typically 3-hydroxy-3-methyl-2-butanone, which can be synthesized from 2-methyl-3-butyn-2-ol.[1][2] The carbonyl group of this precursor is then reduced to a hydroxyl group. An alternative, though less common, route involves a Grignard reaction, for instance, the addition of a methyl Grignard reagent to a protected 2,2-dimethyl-3-oxobutanal, followed by deprotection.

Q2: Why is steric hindrance a major challenge in this synthesis?

The target molecule contains a quaternary carbon center adjacent to a tertiary carbon, both bearing methyl groups. This steric bulk significantly influences the reaction's success:

  • Reduced Reactivity: The approach of reagents (e.g., hydride donors or organometallics) to the carbonyl or hydroxyl precursors is sterically hindered, which can lead to slow or incomplete reactions.[3]

  • Purification Difficulties: The bulky nature of the diol can make standard purification techniques like crystallization challenging. It may also co-elute with structurally similar impurities during chromatography.

  • Influence on Stereochemistry: The steric environment around the reacting center can influence the diastereoselectivity of the reduction, although for many applications a mixture of diastereomers is acceptable.[4]

Q3: What are the critical safety considerations for this synthesis?
  • Hydride Reducing Agents: Reagents like Lithium Aluminum Hydride (LiAlH₄) are pyrophoric and react violently with water. Sodium Borohydride (NaBH₄) is less reactive but still generates flammable hydrogen gas upon reaction with protic solvents or acidic workups. All manipulations should be performed under an inert atmosphere (e.g., Argon or Nitrogen) and away from ignition sources.

  • Ethers: Anhydrous ethers like diethyl ether or THF, commonly used as solvents, can form explosive peroxides over time. Always use freshly distilled or certified peroxide-free solvents.

  • Grignard Reagents: These are highly reactive, moisture-sensitive, and flammable. Strict anhydrous conditions are mandatory.

Troubleshooting Guide: Common Issues & Solutions

Problem 1: Low or No Yield of this compound

Scenario: You've completed the reduction of 3-hydroxy-3-methyl-2-butanone, but after workup, your crude NMR shows mostly starting material, and the isolated yield is less than 20%.

The steric hindrance around the carbonyl group in 3-hydroxy-3-methyl-2-butanone makes it less reactive than simpler ketones. A mild reducing agent may not be sufficient, or an older, partially decomposed reagent may lack the necessary potency.

Solution Protocol:

  • Reagent Selection: While NaBH₄ can work, LiAlH₄ is generally more effective for hindered ketones. However, LiAlH₄ is less selective and requires stricter handling protocols.

  • Verify Reagent Activity: If using NaBH₄, test its activity on a simple, unhindered ketone like acetone before committing it to your main reaction.

  • Increase Stoichiometry: Use a larger excess of the hydride reagent (e.g., increase from 1.5 equivalents to 3.0 equivalents) to drive the reaction to completion.

  • Temperature Adjustment: For NaBH₄ reductions, switching from methanol at 0°C to a higher boiling solvent like ethanol or isopropanol at reflux may increase the reaction rate, but monitor for side reactions. For LiAlH₄, the reaction is typically performed in THF, starting at 0°C and slowly warming to room temperature.

Due to steric hindrance, the reaction may simply be slow.

Solution Protocol:

  • Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting material. Stain with a potassium permanganate (KMnO₄) solution, which will react with the diol product but less readily with the ketone.

  • Extend Reaction Time: If TLC shows the presence of starting material after the initially planned time, extend the reaction for several more hours or even overnight.

  • Increase Temperature: If the reaction stalls at room temperature, gently heating the reaction mixture (e.g., to 40-50°C) can provide the necessary activation energy. Be cautious, as higher temperatures can sometimes lead to side reactions like elimination.

Problem 2: Product is a Complex Mixture / Difficult to Purify

Scenario: The reaction appears to have worked, but the crude product is an oil that is difficult to crystallize, and column chromatography yields multiple, poorly separated fractions.

The reduction of the ketone creates a new stereocenter, resulting in a mixture of (R,R/S,S) and (R,S/S,R) diastereomers. These often have very similar polarities, making chromatographic separation difficult.

Solution Protocol:

  • Characterize the Mixture: Accept that a mixture may be the outcome. Use ¹H and ¹³C NMR to confirm the presence of the diol products. Diastereomers will often show slightly different chemical shifts for corresponding protons and carbons.[5]

  • Advanced Chromatography: If separation is essential, consider using a high-performance liquid chromatography (HPLC) system with a suitable column, or try alternative stationary phases for flash chromatography (e.g., alumina instead of silica gel).

  • Derivative Formation: For analytical purposes or if a single diastereomer is required, consider converting the diol mixture into a derivative (e.g., a cyclic acetal or boronate ester). The derivatives of different diastereomers may have significantly different physical properties, allowing for easier separation.[5] The pure diastereomer can then be recovered by hydrolysis.

An aggressive acidic workup can lead to acid-catalyzed side reactions, such as pinacol rearrangement or dehydration, especially with hindered tertiary alcohols.

Solution Protocol:

  • Careful Quenching: Quench the reaction cautiously at low temperature (0°C). For LiAlH₄, a Fieser workup (sequential addition of water, then 15% NaOH solution, then more water) is standard and effective at producing a granular precipitate of aluminum salts that is easy to filter.

  • Buffered Workup: Instead of a strong acid wash, use a saturated aqueous solution of ammonium chloride (NH₄Cl) or a Rochelle's salt solution to quench the reaction and complex with metal salts. This maintains a near-neutral pH and minimizes acid-catalyzed side reactions.

  • Efficient Extraction: Diols can have some water solubility. Ensure you perform multiple extractions (at least 3-4 times) with a suitable organic solvent like ethyl acetate or dichloromethane to maximize recovery from the aqueous layer.[6]

Experimental Protocols & Data

Table 1: Comparison of Reduction Conditions for 3-Hydroxy-3-methyl-2-butanone
ReagentSolventTypical Temp.Relative ReactivityKey Considerations
NaBH₄ Methanol / Ethanol0°C to RefluxModerateSafer to handle; may require longer reaction times or heat for hindered ketones.
LiAlH₄ THF / Diethyl Ether0°C to RTHighHighly reactive and pyrophoric; very effective for hindered ketones but less selective. Requires strict anhydrous conditions.
DIBAL-H Toluene / DCM-78°C to 0°CHighOften used for ester reduction but can be effective for ketones; can offer different selectivity.
Protocol 1: General Procedure for NaBH₄ Reduction
  • Dissolve 3-hydroxy-3-methyl-2-butanone (1.0 eq) in anhydrous ethanol (approx. 0.2 M concentration) in a round-bottom flask equipped with a magnetic stirrer and an inert gas inlet.

  • Cool the solution to 0°C in an ice bath.

  • Add sodium borohydride (NaBH₄, 2.0 eq) portion-wise over 15-20 minutes, ensuring the temperature does not rise significantly.

  • After the addition is complete, allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 4-12 hours, monitoring by TLC.

  • Cool the mixture back to 0°C and slowly quench by adding acetone to consume excess NaBH₄, followed by a saturated NH₄Cl solution.

  • Remove the ethanol via rotary evaporation.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude diol.

Visualized Workflows

General Synthesis and Workup Workflow

G cluster_reaction 1. Reaction cluster_workup 2. Workup & Isolation cluster_purification 3. Purification Start Precursor: 3-Hydroxy-3-methyl-2-butanone Reagent Add Reducing Agent (e.g., NaBH4 in EtOH) Start->Reagent Stir Stir at 0°C to RT (Monitor by TLC) Reagent->Stir Quench Quench Reaction (e.g., sat. NH4Cl) Stir->Quench Extract Aqueous Extraction (Ethyl Acetate) Quench->Extract Dry Dry & Concentrate Extract->Dry Purify Column Chromatography (if necessary) Dry->Purify Analyze Characterization (NMR, IR, MS) Purify->Analyze Product Product Analyze->Product Final Product: This compound

Caption: General workflow for the synthesis of this compound.

Troubleshooting Decision Tree for Low Yield

G cluster_causes cluster_solutions Start Problem: Low Product Yield CheckTLC Analyze crude TLC/ NMR spectrum Start->CheckTLC SM_Present Starting Material Dominates? CheckTLC->SM_Present Yes Complex_Mix Complex Mixture of Products? CheckTLC->Complex_Mix No Sol_SM Solution: - Increase reaction time/temp - Use stronger/more reagent - Check reagent quality SM_Present->Sol_SM No_Product Baseline or No Organic Material? Complex_Mix->No_Product No Sol_Mix Solution: - Use milder workup (NH4Cl) - Optimize quench temperature - Re-evaluate reaction conditions Complex_Mix->Sol_Mix Sol_NoProd Solution: - Check extraction efficiency - Verify starting material identity - Re-check workup procedure No_Product->Sol_NoProd

Caption: Decision tree for troubleshooting low yield scenarios.

References

  • PubChem (National Center for Biotechnology Information). this compound. PubChem Compound Summary for CID 2780474. [Link]

  • PubChem (National Center for Biotechnology Information). 3-Hydroxy-3-methyl-2-butanone. PubChem Compound Summary for CID 8261. [Link]

  • Organic Chemistry Portal. 1,3-Diol synthesis by addition and hydration.[Link]

  • Reich, H. J. Grignard Reagents and Other Organomagnesium Reagents. Organic Chemistry Data. University of Wisconsin. [Link]

  • Fieser, L. F. & Fieser, M.Reagents for Organic Synthesis, Vol. 1. John Wiley & Sons, 1967, pp. 581-595. (Note: This is a foundational text, a specific URL is not applicable, but it is the origin of the "Fieser workup".)
  • Gao, S., Wang, M., & Chen, M. (2018). Cu-Catalyzed Highly Regio- and Stereoselective 1,4-Protoboration of Dienylboronates. Organic Letters, 20(24), 7921–7925. (Illustrates modern methods for diol synthesis and characterization). [Link]

Sources

Technical Support Center: Purification of 2,2,3-Trimethylbutane-1,3-diol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2,2,3-trimethylbutane-1,3-diol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the purification of this sterically hindered diol. Our goal is to equip you with the knowledge to overcome common challenges and achieve high purity for your downstream applications.

I. Understanding the Molecule: Key Properties for Purification

Before delving into purification strategies, it is crucial to understand the physicochemical properties of this compound that influence its behavior during purification.

PropertyValueSignificance for Purification
Molecular Weight 132.20 g/mol [1]Moderate molecular weight, suitable for distillation under vacuum.
Melting Point 126-127 °CA relatively high melting point for a small molecule suggests strong intermolecular hydrogen bonding, making recrystallization a viable purification method.
Boiling Point High (decomposes at atmospheric pressure)Standard distillation is not feasible; vacuum distillation is required to prevent decomposition.[2]
Polarity High (due to two hydroxyl groups)Influences solvent selection for recrystallization and chromatography. The molecule is soluble in polar solvents.
Structure Tertiary diol with significant steric hindranceThe bulky tert-butyl and isopropyl groups can affect crystal packing and interactions with chromatographic stationary phases.

II. Troubleshooting Common Purification Challenges

This section addresses specific issues you may encounter during the purification of this compound, providing causative explanations and actionable solutions.

A. Recrystallization Troubleshooting

Recrystallization is often the first line of defense for purifying solid compounds like this compound.[2][3][4]

Q1: My compound "oils out" instead of crystallizing. What's happening and how can I fix it?

A1: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This is common when the solution is supersaturated at a temperature above the melting point of the solute in the solvent mixture. For this compound, with its relatively high melting point, this can still occur with certain solvent systems.

  • Causality: The high concentration of the diol in a hot solvent can lead to a situation where, upon cooling, the solution becomes saturated at a temperature where the diol is still molten in the presence of the solvent.

  • Solutions:

    • Reduce the rate of cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. This provides more time for nucleation and ordered crystal growth.[5]

    • Use a more dilute solution: Add more hot solvent to the initial dissolution step to lower the saturation point.

    • Change the solvent system: A solvent in which the diol is less soluble at higher temperatures may be required. Consider mixed solvent systems. A good starting point is a solvent in which the diol is soluble (e.g., ethanol, acetone) and an anti-solvent in which it is insoluble (e.g., hexane, toluene).[6] Add the anti-solvent dropwise to the hot, dissolved solution until turbidity is observed, then add a few drops of the hot solvent to redissolve and allow to cool slowly.

Q2: I have poor recovery of my compound after recrystallization.

A2: Low recovery is a common issue and can stem from several factors.

  • Causality:

    • The chosen solvent may have too high a solubility for the diol, even at low temperatures.

    • Too much solvent was used during dissolution.

    • The compound was lost during transfer or filtration.

  • Solutions:

    • Optimize the solvent: Select a solvent with a steep solubility curve – high solubility at high temperatures and low solubility at low temperatures.[2]

    • Minimize solvent usage: Use the minimum amount of hot solvent required to fully dissolve the crude product.

    • Cool thoroughly: Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation.

    • Wash crystals with cold solvent: When washing the collected crystals, use a minimal amount of ice-cold recrystallization solvent to remove surface impurities without dissolving the product.[3]

Q3: The purified material is still not pure. What are the likely impurities and how do I remove them?

A3: The nature of the impurities will depend on the synthetic route used to prepare the diol.

  • Potential Impurities from Synthesis:

    • From Pinacol Coupling: If synthesized via a pinacol coupling of acetone, a common byproduct is pinacolone, formed through a pinacol rearrangement.

    • From Grignard Reactions: If a Grignard reagent was used, unreacted starting materials and side products like biphenyl (from phenylmagnesium bromide) can be present.[7]

  • Solutions:

    • Multiple Recrystallizations: Sometimes, a single recrystallization is insufficient. A second recrystallization from a different solvent system can be effective.

    • Activated Charcoal: If colored impurities are present, they can sometimes be removed by adding a small amount of activated charcoal to the hot solution before filtration. Use with caution as it can also adsorb your product.

    • Consider a different purification technique: If recrystallization fails to remove a persistent impurity, chromatography or distillation may be necessary.

B. Vacuum Distillation Troubleshooting

Due to its high boiling point, this compound must be purified by vacuum distillation to prevent decomposition.[2]

Q1: My compound is decomposing in the distillation flask, even under vacuum.

A1: Decomposition can still occur if the temperature is too high or the residence time at high temperature is too long.

  • Causality: The diol may be sensitive to prolonged heating. The presence of acidic or basic impurities can also catalyze decomposition at elevated temperatures.

  • Solutions:

    • Improve the vacuum: A lower pressure will decrease the boiling point. Ensure all joints in your distillation apparatus are well-sealed.

    • Use a shorter path distillation apparatus: A Kugelrohr or short-path distillation head minimizes the distance the vapor has to travel, reducing the required temperature.

    • Pre-purify the crude material: If possible, perform a quick filtration or extraction to remove any acidic or basic residues before distillation.

Q2: I'm experiencing "bumping" or uneven boiling during distillation.

A2: "Bumping" is the sudden, violent boiling of a liquid and can lead to contamination of the distillate.

  • Causality: Uneven heating or a lack of nucleation sites can cause superheating followed by violent boiling.

  • Solutions:

    • Use a magnetic stir bar: Continuous stirring provides nucleation sites and ensures even heat distribution. This is the most effective method.

    • Use boiling chips: While less effective under vacuum, fresh, porous boiling chips can help. Do not add boiling chips to a hot liquid.

    • Ensure proper heating: Use a heating mantle with a stirrer or an oil bath for uniform heating of the distillation flask.

C. Column Chromatography Troubleshooting

For challenging separations or removal of closely related impurities, column chromatography can be employed.

Q1: My diol is not moving off the silica gel column, even with polar solvents.

A1: this compound is a very polar compound and can have strong interactions with a polar stationary phase like silica gel.

  • Causality: The two hydroxyl groups can form strong hydrogen bonds with the silanol groups on the silica surface, leading to very high retention.

  • Solutions:

    • Increase mobile phase polarity: Use a more polar solvent system. For example, a gradient of methanol in dichloromethane or ethyl acetate.

    • Use a different stationary phase:

      • Alumina (neutral or basic): Can sometimes be less retentive for polar compounds than silica.

      • Reversed-phase silica (C18): In this case, a polar mobile phase (e.g., water/acetonitrile or water/methanol) is used, and the polar diol will elute earlier. This can be very effective for separating from non-polar impurities.[8]

Q2: I am unable to separate my diol from a very similar impurity.

A2: This is a common challenge, especially with isomeric impurities.

  • Causality: The impurity may have a very similar polarity and structure to the desired product.

  • Solutions:

    • Optimize the mobile phase: Perform a thorough TLC analysis with various solvent systems to find one that provides the best separation (largest difference in Rf values).

    • Use a longer column: A longer column provides more theoretical plates and can improve separation.

    • Employ gradient elution: Start with a less polar solvent system and gradually increase the polarity. This can help to resolve compounds with similar Rf values.

    • Consider High-Performance Liquid Chromatography (HPLC): For very difficult separations, preparative HPLC offers much higher resolution than flash chromatography. Chiral columns can be used to separate enantiomers if applicable.[9][10]

III. Purity Assessment: Did the Purification Work?

After purification, it is essential to assess the purity of the this compound.

Q1: How can I determine the purity of my final product?

A1: Several analytical techniques can be used:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H and ¹³C NMR: These are excellent for confirming the structure and identifying the presence of impurities. The integration of signals in the ¹H NMR spectrum can be used to quantify the amount of an impurity if a unique, well-resolved peak is present. For determining the enantiomeric purity of chiral diols, derivatization with a chiral agent followed by NMR analysis can be employed.[11][12][13][14]

  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • GC can separate volatile impurities, and the mass spectrometer provides identification. A single sharp peak in the GC chromatogram is a good indicator of purity.[15] The area percentage of the peaks can give a semi-quantitative measure of purity.

  • High-Performance Liquid Chromatography (HPLC):

    • HPLC with a suitable detector (e.g., UV, refractive index, or mass spectrometry) is a powerful tool for assessing purity. It can separate non-volatile impurities that are not amenable to GC analysis.[9][10]

  • Melting Point Analysis:

    • A sharp melting point range that is close to the literature value is a good indicator of high purity. Impurities will typically broaden the melting point range and depress the melting point.

IV. Experimental Workflow Diagrams

To provide a clearer understanding of the decision-making process and experimental setups, the following diagrams are provided.

Purification Strategy Decision Tree

Purification_Strategy start Crude this compound is_solid Is the crude product a solid? start->is_solid recrystallization Attempt Recrystallization is_pure_recryst Is the product pure after recrystallization? recrystallization->is_pure_recryst is_solid->recrystallization Yes vacuum_distillation Perform Vacuum Distillation is_solid->vacuum_distillation No (oily) is_pure_recryst->vacuum_distillation No final_product High Purity Product is_pure_recryst->final_product Yes is_pure_dist Is the product pure after distillation? vacuum_distillation->is_pure_dist column_chrom Perform Column Chromatography is_pure_dist->column_chrom No is_pure_dist->final_product Yes is_pure_chrom Is the product pure after chromatography? column_chrom->is_pure_chrom is_pure_chrom->final_product Yes

Caption: Decision tree for selecting the primary purification method.

Recrystallization Troubleshooting Workflow

Recrystallization_Troubleshooting start Recrystallization Attempt oiling_out Compound Oils Out start->oiling_out poor_recovery Poor Recovery start->poor_recovery still_impure Still Impure start->still_impure solution1 Slow Cooling / More Solvent / Change Solvent oiling_out->solution1 solution2 Optimize Solvent / Minimize Solvent / Cool Thoroughly poor_recovery->solution2 solution3 Repeat Recrystallization / Use Charcoal / Change Method still_impure->solution3

Caption: Troubleshooting common issues in recrystallization.

V. References

  • Simple protocols for NMR analysis of the enantiomeric purity of chiral diols. Nature Protocols.

  • Simple protocols for NMR analysis of the enantiomeric purity of chiral diols. PubMed.

  • Simple Protocol for NMR Analysis of the Enantiomeric Purity of Diols. Organic Letters.

  • Simple protocols for NMR analysis of the enantiomeric purity of chiral diols. University of Bath's research portal.

  • Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS. National Institutes of Health.

  • NMR analysis of the enantiomeric purity of chiral diols by a new chiral boron agent. National Institutes of Health.

  • Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS. PubMed.

  • Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS. Semantic Scholar.

  • Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC. Journal of Zhejiang University.

  • NORMAL PHASE TLC SEPARATION OF ENANTIOMERS USING CHIRAL ION INTERACTION AGENTS. ResearchGate.

  • Controlled Synthesis of Mono-Dimethoxytrityl Protected Derivatives of Glycols and Diols Utilizing Chromatography-Free Purification. Advanced Journal of Chemistry, Section A.

  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry.

  • Recrystallization. Unknown Source.

  • Simple and Fractional Distillation. Unknown Source.

  • Recrystallization - Single Solvent. Unknown Source.

  • Purification of diols from aqueous and organic systems in comparison. ResearchGate.

  • Process for the separation and purification of a mixed diol stream. Google Patents.

  • Microbial production of medium-chain-length α, ω-diols via two-stage process under mild conditions. ResearchGate.

  • 2,2,3-TRIMETHYLBUTANE synthesis. ChemicalBook.

  • Organic Syntheses Procedure. Organic Syntheses.

  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.

  • Organic Syntheses Procedure. Organic Syntheses.

  • This compound. PubChem.

  • Diol Separations. Unknown Source.

  • Simple and Fractional Distillation. YouTube.

  • Purification: Fractional Distillation. University of Rochester Department of Chemistry.

  • Lewis Acid-Mediated Reaction of 2,2,4-Trimethyl-1,3-dioxolane with Grignard Reagents. Benchchem.

  • Recrystallization with two solvents. Reddit.

  • Triptane. Wikipedia.

  • Organic Syntheses Procedure. Organic Syntheses.

  • File:2,2,3-Trimethylbutane synthesis 01.svg. Wikimedia Commons.

  • Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups. PubMed.

  • CHEMICAL PURITY ANALYSIS. Agilent.

  • One-step catalytic synthesis of 2,2,3-trimethylbutane from methanol. OSTI.GOV.

  • Processes for preparing 2,2,4-trimethyl-1,3-pentanediol derivatives. Google Patents.

  • 2,2,3-Trimethylbutane. EZGC Method Translator.

  • 2,3-dimethyl-1,3-butadiene. Organic Syntheses.

  • Structural analysis of 2,2,4-trimethyl-1,3-pentanediol monoisobutyrate using msFineAnalysis AI. JEOL.

  • Natural Product Isolation (2) - Purification Techniques, An Overview. Master Organic Chemistry.

  • Pinacol Coupling Reactions. Semantic Scholar.

  • Selective homologation routes to 2,2,3-trimethylbutane on solid acids. PubMed.

  • "Grignard Reactions". In: Kirk-Othmer Encyclopedia of Chemical Technology. Kirk-Othmer Encyclopedia of Chemical Technology.

  • Pinacolone Impurities. BOC Sciences.

  • Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Unknown Source.

  • Using GC-MS technology to identify the compounds resulting from mixing of alcoholic extracts of some medicinal plants. ResearchGate.

Sources

Technical Support Center: Synthesis of 2,2,3-Trimethylbutane-1,3-diol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,2,3-trimethylbutane-1,3-diol. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges during the multi-step synthesis of this sterically hindered diol. As a key building block in complex molecule synthesis, such as in advanced triptolide derivatives, achieving high purity and yield is critical.[1][2]

This document provides in-depth troubleshooting guides and frequently asked questions in a direct Q&A format. We will focus on a common and instructive synthetic route: a crossed aldol reaction to form a key intermediate, followed by a Grignard reaction to complete the carbon skeleton and install the second hydroxyl group. We will explore the causality behind common side reactions and provide field-proven protocols to mitigate them.

Troubleshooting Guide: Key Synthesis Steps

Part 1: Synthesis of the Aldol Precursor (3-hydroxy-2,2-dimethylpropanal)

A logical and efficient route to the target diol involves the initial synthesis of 3-hydroxy-2,2-dimethylpropanal via a crossed aldol reaction between isobutyraldehyde and formaldehyde. This step is prone to competing reactions that can significantly lower the yield of the desired precursor.

Q1: My yield of 3-hydroxy-2,2-dimethylpropanal is significantly lower than expected, and my TLC/GC-MS analysis shows multiple unexpected products. What is happening?

A1: This is a classic issue in crossed aldol condensations. When two different carbonyl compounds, both capable of forming an enolate, are mixed with a base, a complex mixture of up to four products can result.[3] In your case, the primary side reaction is the self-condensation of isobutyraldehyde .

  • Causality: The base in your reaction mixture deprotonates the α-carbon of isobutyraldehyde to form an enolate. This enolate can then act as a nucleophile, attacking either a molecule of formaldehyde (the desired crossed aldol reaction) or another molecule of isobutyraldehyde (the undesired self-aldol reaction). Since both pathways are possible, a mixture results.

  • Troubleshooting & Prevention:

    • Exploit Reactivity Differences: Formaldehyde is an ideal electrophile in this reaction. It has no α-hydrogens, so it cannot form an enolate and undergo self-condensation.[4] Furthermore, its carbonyl carbon is highly electrophilic due to a lack of electron-donating alkyl groups.

    • Control the Order of Addition: The key to maximizing the crossed product is to maintain a low concentration of the enolizable partner (isobutyraldehyde) in the presence of a high concentration of the non-enolizable partner (formaldehyde).

    • Optimized Protocol: Add the isobutyraldehyde slowly to a mixture of formaldehyde and the base (e.g., NaOH or KOH). This ensures that any enolate formed is more likely to encounter a molecule of formaldehyde rather than another molecule of isobutyraldehyde.

Q2: During workup, I noticed my reaction mixture became acidic, and I've isolated methanol and sodium formate as byproducts. What caused this?

A2: You are observing the products of the Cannizzaro reaction . This is a base-induced disproportionation reaction that occurs with aldehydes lacking α-hydrogens, such as formaldehyde.[5][6]

  • Causality: In the presence of a strong base (e.g., >15% NaOH), two molecules of formaldehyde can react. One is oxidized to formic acid (which is deprotonated to formate in the basic medium), and the other is reduced to methanol.[7][8] This reaction competes with the desired aldol addition and consumes your starting material and base.

  • Troubleshooting & Prevention:

    • Moderate Base Concentration: Use the minimum effective concentration of the base required to catalyze the aldol reaction without excessively promoting the Cannizzaro reaction.

    • Temperature Control: The Cannizzaro reaction is often accelerated by higher temperatures. Maintaining the reaction at a lower temperature (e.g., 10-20°C) can help favor the aldol pathway.

    • Stoichiometry: Use only a slight excess of formaldehyde to minimize its self-reaction.

G cluster_0 Reactants cluster_1 Reaction Pathways cluster_2 Products Isobutyraldehyde Isobutyraldehyde Enolate Formation Enolate Formation Isobutyraldehyde->Enolate Formation + OH- Formaldehyde Formaldehyde Side Reaction 2: Cannizzaro Side Reaction 2: Cannizzaro Formaldehyde->Side Reaction 2: Cannizzaro + OH- (strong) + Formaldehyde Base (OH-) Base (OH-) Desired Crossed Aldol Desired Crossed Aldol Enolate Formation->Desired Crossed Aldol + Formaldehyde Side Reaction 1: Self-Aldol Side Reaction 1: Self-Aldol Enolate Formation->Side Reaction 1: Self-Aldol + Isobutyraldehyde Aldol Precursor Aldol Precursor Desired Crossed Aldol->Aldol Precursor Self-Aldol Product Self-Aldol Product Side Reaction 1: Self-Aldol->Self-Aldol Product Methanol + Formate Methanol + Formate Side Reaction 2: Cannizzaro->Methanol + Formate

Figure 1. Competing reaction pathways in the synthesis of the aldol precursor.
Part 2: Grignard Reaction with 3-hydroxy-2,2-dimethylpropanal

With the aldol precursor in hand, the next step is typically a Grignard reaction with a methylmagnesium halide (e.g., CH₃MgBr) to form the final diol. This step has a critical, often overlooked, pitfall.

Q3: I added one equivalent of my Grignard reagent to the aldol precursor, but after aqueous workup, I primarily recovered my starting material. Why didn't the reaction work?

A3: This result is due to a fundamental incompatibility between the Grignard reagent and your starting material. The Grignard reagent is an extremely strong base, while your precursor, 3-hydroxy-2,2-dimethylpropanal, has an acidic hydroxyl (-OH) proton.

  • Causality: Before the Grignard reagent can act as a nucleophile and attack the electrophilic aldehyde carbonyl, it will act as a base and deprotonate the alcohol.[9] This is a very fast acid-base reaction. One equivalent of your Grignard reagent is consumed to form methane gas and a magnesium alkoxide, leaving no reagent to react with the aldehyde. The subsequent aqueous workup simply re-protonates the alkoxide, returning your starting material.

  • Troubleshooting & Prevention:

    • Use of Excess Reagent (Not Recommended): You could use two equivalents of the Grignard reagent. The first equivalent would be sacrificed to deprotonate the alcohol, and the second would perform the desired nucleophilic attack. This approach is inefficient, can lead to a more complex reaction mixture, and is generally considered poor synthetic strategy.

    • Protecting Group Strategy (Recommended): The most robust and efficient solution is to "protect" the acidic hydroxyl group before introducing the Grignard reagent. A protecting group masks the reactive functional group, allowing the desired reaction to proceed elsewhere in the molecule. For alcohols, a silyl ether (e.g., TBDMS or TMS) is an excellent choice as it is stable to Grignard reagents but can be easily removed during the acidic workup.

G cluster_0 Unprotected Aldol cluster_1 Protected Aldol Aldol_Start R-OH Side_Reaction Acid-Base Reaction (Undesired) Aldol_Start->Side_Reaction Grignard_1 CH3MgBr Grignard_1->Side_Reaction Protected_Aldol_Start R-O-PG Desired_Reaction Nucleophilic Addition (Desired) Protected_Aldol_Start->Desired_Reaction Grignard_2 CH3MgBr Grignard_2->Desired_Reaction Product_Quenched R-OMgBr + CH4 (Starting Material after Workup) Side_Reaction->Product_Quenched Product_Desired Diol Product (After Workup) Desired_Reaction->Product_Desired

Figure 2. Protecting group strategy to prevent quenching of the Grignard reagent.

Experimental Protocols

Protocol 1: Optimized Protection-Grignard-Deprotection Sequence
  • Protection: Dissolve 3-hydroxy-2,2-dimethylpropanal (1.0 eq) in anhydrous dichloromethane (DCM). Add imidazole (1.5 eq) and cool the mixture to 0°C. Add tert-Butyldimethylsilyl chloride (TBDMSCl, 1.1 eq) portion-wise. Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC. Upon completion, quench with saturated aqueous NaHCO₃, separate the organic layer, dry with Na₂SO₄, and concentrate under reduced pressure to yield the TBDMS-protected aldehyde.

  • Grignard Reaction: Dissolve the protected aldehyde in anhydrous diethyl ether or THF under an inert atmosphere (N₂ or Ar). Cool to 0°C. Add methylmagnesium bromide (1.2 eq, 3.0 M in ether) dropwise via syringe. Stir at 0°C for 30 minutes, then allow to warm to room temperature and stir for 1 hour.

  • Workup and Deprotection: Cool the reaction back to 0°C and slowly quench by adding saturated aqueous NH₄Cl. Extract the product with ethyl acetate. Combine the organic layers and wash with brine. To the organic solution, add 1M HCl and stir vigorously at room temperature. The acidic conditions will protonate the newly formed alkoxide and cleave the TBDMS protecting group simultaneously. Monitor deprotection by TLC. Once complete, neutralize with NaHCO₃, separate the organic layer, dry, and concentrate to yield the crude this compound.

Frequently Asked Questions (FAQs)

Q: What are the most critical parameters to control throughout the synthesis?

A: Success hinges on meticulous control of several factors:

Parameter Critical Control Point Rationale
Water Content All Grignard reaction steps Grignard reagents react violently with water. All glassware must be oven-dried, and all solvents must be anhydrous.
Temperature Aldol and Grignard steps Exothermic reactions can lead to increased side products. Low temperatures favor kinetic control and minimize dehydration and the Cannizzaro reaction.
Stoichiometry All steps Precise molar equivalents are crucial. Excess reagents can cause side reactions (e.g., Cannizzaro) or complicate purification.

| Order of Addition | Crossed Aldol reaction | As detailed in Q1, slow addition of the enolizable aldehyde is key to maximizing the desired crossed product. |

Q: How can I best purify the final diol from residual starting materials or side products?

A: Purification of the final product, a polar diol, typically involves one of two methods.

  • Flash Column Chromatography: This is the most common method for laboratory scale. Use a silica gel stationary phase with a gradient solvent system, starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with ethyl acetate or methanol to elute your polar diol.[10]

  • Recrystallization: If the crude product is obtained as a solid and is of reasonable purity, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes or toluene) can be a highly effective method for obtaining analytically pure material.

Q: Are there alternative synthesis routes that might avoid some of these issues?

A: While the described route is common, other strategies exist. For instance, one could envision the reduction of 2,2,3-trimethyl-3-hydroxybutanoic acid or its ester. Another possibility involves the hydroformylation of a highly branched C6 alkene, followed by subsequent oxidation and reduction steps.[11] However, these routes often involve more steps or less readily available starting materials, and each comes with its own set of potential side reactions. The aldol-Grignard route remains a valuable and instructive approach for constructing this type of hindered 1,3-diol.

References

Sources

Technical Support Center: Optimizing the Synthesis of 2,2,3-trimethylbutane-1,3-diol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2,2,3-trimethylbutane-1,3-diol. This resource is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing this sterically hindered diol. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your experiments effectively. The synthesis of this molecule, while conceptually straightforward, is fraught with potential pitfalls, including low yields and challenging purifications. This guide addresses the most common issues in a direct, question-and-answer format, grounded in established chemical literature.

Section 1: Frequently Asked Questions (FAQs)

Here we address the high-level strategic questions that often arise before and during the synthesis campaign.

Q1: What is the most common and critical factor leading to low yields in this synthesis? A: The single most critical factor is the quality and handling of the Grignard reagent (e.g., tert-butylmagnesium chloride). Grignard reagents are highly basic and nucleophilic, making them extremely sensitive to moisture and acidic protons.[1] Any trace of water in the glassware, solvent, or starting materials will quench the reagent, drastically reducing the amount available for the desired carbon-carbon bond formation. Furthermore, the starting material, a hydroxy-ketone, possesses an acidic hydroxyl proton that will consume one equivalent of the Grignard reagent through a simple acid-base reaction. Failure to account for this stoichiometry is a frequent cause of low conversion.

Q2: I've observed a significant amount of a ketone byproduct after my acidic workup. What is it and how do I prevent it? A: You are likely observing the product of a Pinacol Rearrangement.[2][3] The target 1,3-diol, under strong acidic conditions, can undergo dehydration to form a carbocation. This intermediate then rapidly rearranges via a 1,2-methyl shift to form a more stable, resonance-stabilized oxonium ion, which upon deprotonation yields a ketone (e.g., 3,3,4-trimethylpentan-2-one). This is a classic side reaction for vicinal diols.[4][5] To prevent this, the reaction workup must be performed under non-acidic or weakly acidic buffered conditions, such as with a saturated aqueous solution of ammonium chloride (NH₄Cl), to neutralize the magnesium alkoxide without causing rearrangement.

Q3: Should I protect the hydroxyl group of the 1-hydroxypropan-2-one starting material before the Grignard reaction? A: Yes, protecting the hydroxyl group is highly recommended for optimizing yield and simplifying the reaction. While the synthesis can be attempted without protection by using at least two equivalents of the Grignard reagent (the first to deprotonate the alcohol, the second for nucleophilic addition), this is often inefficient. Protecting the alcohol, for instance as a tert-butyldimethylsilyl (TBDMS) ether, offers two key advantages:

  • It prevents the consumption of the Grignard reagent via deprotonation, allowing for more precise stoichiometric control of the key C-C bond-forming reaction.

  • The protected intermediate is less polar and often easier to handle and purify than the unprotected diol.

Q4: What is the most effective method for purifying the final this compound product? A: Given its polarity and two hydroxyl groups, this compound is a non-volatile solid or high-boiling oil. The preferred method of purification is flash column chromatography on silica gel.[6] A gradient elution system, starting with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or diethyl ether), is typically effective at separating the diol from less polar impurities and unreacted starting materials. Care must be taken to ensure the silica gel is neutral to avoid any acid-catalyzed rearrangement on the column.

Section 2: Troubleshooting Guide

This section provides a systematic approach to diagnosing and solving specific experimental problems.

Problem Symptom Potential Cause & Explanation Recommended Solution
Low or No Product Formation TLC or GC-MS analysis shows primarily unreacted ketone starting material.Poor Grignard Reagent Quality: The Grignard reagent was either not formed successfully or degraded upon storage. This is often due to wet solvent or glassware, or impure magnesium turnings.1. Ensure all glassware is oven-dried (>120°C) overnight and cooled under an inert atmosphere (N₂ or Ar).2. Use freshly distilled, anhydrous solvents (e.g., diethyl ether or THF).3. Activate magnesium turnings if necessary (e.g., with a crystal of iodine or 1,2-dibromoethane).4. Crucially, titrate the Grignard reagent before use to determine its exact molarity.
Significant Byproduct Formation A new, less polar spot appears on TLC, often with a different UV activity or stain response, identified as a ketone by spectroscopy.Pinacol Rearrangement During Workup: The use of strong acid (e.g., HCl, H₂SO₄) during the workup has catalyzed the rearrangement of the diol product.[2][3] The acidic environment protonates a hydroxyl group, which leaves as water to form a carbocation, initiating the rearrangement.Perform the reaction quench and workup using a saturated aqueous solution of ammonium chloride (NH₄Cl). Add the solution slowly at 0°C. This provides a proton source that is acidic enough to protonate the magnesium alkoxide but not acidic enough to promote significant rearrangement.
Difficulty in Product Isolation An emulsion forms during the aqueous workup that is difficult to break.Formation of Magnesium Hydroxide Gel: Quenching the reaction with water can produce magnesium hydroxide [Mg(OH)₂], a gelatinous precipitate that complicates phase separation.The recommended NH₄Cl workup helps to mitigate this. If an emulsion still forms, adding a small amount of dilute HCl can help break it by dissolving the magnesium salts, but this must be done cautiously to avoid the pinacol rearrangement. Alternatively, filtering the entire mixture through a pad of Celite can help remove the solid precipitate.
Impure Product After Chromatography The purified product contains a persistent, slightly less polar impurity that co-elutes.Incomplete Deprotection: If a protecting group strategy is used, a small amount of the protected diol may remain.1. Monitor the deprotection step carefully by TLC until all the starting material is consumed.2. Increase the reaction time or the amount of deprotecting agent (e.g., TBAF for a silyl ether).3. Optimize the chromatography gradient to achieve better separation between the fully deprotected diol and any partially protected intermediates.

Section 3: Key Experimental Protocols

The following protocols provide a validated workflow for the synthesis, incorporating the optimization principles discussed above.

Protocol 1: Protection of 1-Hydroxypropan-2-one
  • To a solution of 1-hydroxypropan-2-one (1.0 eq) in anhydrous dichloromethane (DCM, ~0.5 M) at 0°C under an inert atmosphere, add imidazole (1.5 eq).

  • Stir the mixture until the imidazole has fully dissolved.

  • Add tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.1 eq) portion-wise, ensuring the internal temperature remains below 5°C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction with deionized water and transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with DCM (2x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or flash chromatography to yield 1-((tert-butyldimethylsilyl)oxy)propan-2-one.

Protocol 2: Grignard Addition to Protected Ketone
  • To a solution of the protected ketone (1.0 eq) in anhydrous diethyl ether or THF (~0.2 M) in an oven-dried, three-neck flask under an inert atmosphere, cool the solution to -78°C using a dry ice/acetone bath.

  • Slowly add tert-butylmagnesium chloride (1.2 eq, ~1.0 M solution in THF, pre-titrated) dropwise via syringe over 30 minutes, maintaining the internal temperature below -70°C.

  • Stir the reaction at -78°C for 2-3 hours. Monitor the reaction by TLC for the disappearance of the ketone.

  • Once the reaction is complete, quench it by slowly adding saturated aqueous NH₄Cl solution at -78°C.

  • Allow the mixture to warm to room temperature. Add diethyl ether and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water and brine. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product is the protected diol.

Protocol 3: Deprotection and Final Purification
  • Dissolve the crude protected diol from the previous step in THF (~0.2 M).

  • Add tetrabutylammonium fluoride (TBAF, 1.5 eq, 1.0 M solution in THF).

  • Stir the reaction at room temperature for 2-4 hours, monitoring by TLC for the conversion of the silyl ether to the more polar diol.

  • Once complete, concentrate the reaction mixture under reduced pressure to remove most of the THF.

  • Redissolve the residue in ethyl acetate and wash with water (3x) to remove TBAF salts.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the resulting crude oil by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to afford pure this compound.

Section 4: Data and Process Visualization

Table 1: Summary of Recommended Reaction Parameters
ParameterReactantRecommended ValueRationale
Stoichiometry Protected Ketone1.0 eqLimiting Reagent
Grignard Reagent1.2 - 1.5 eqEnsures complete conversion of the ketone.
Deprotecting Agent (TBAF)1.5 - 2.0 eqDrives the deprotection reaction to completion.
Temperature Grignard Addition-78 °CMinimizes potential side reactions and enhances selectivity.[7]
WorkupStart at low temp, warm to RTControls the exothermic quench.
DeprotectionRoom TemperatureSufficient for silyl ether cleavage without degrading the product.
Solvent Grignard ReactionAnhydrous THF or Et₂OEssential for Grignard reagent stability.[1]
PurificationHexane / Ethyl AcetateGood solvent system for silica gel chromatography of moderately polar compounds.
Diagrams

Diagram 1: Key Reaction Pathways

Reaction_Mechanism Key Reaction Pathways cluster_main Desired Synthetic Route cluster_side Undesired Pinacol Rearrangement Ketone Protected Hydroxy-Ketone Alkoxide Magnesium Alkoxide Intermediate Ketone->Alkoxide + Grignard Grignard t-BuMgCl Grignard->Alkoxide Protected_Diol Protected Diol Alkoxide->Protected_Diol Workup Workup_Good Quench (sat. NH4Cl) Workup_Good->Protected_Diol Deprotection Deprotection (TBAF) Protected_Diol->Deprotection Carbocation Carbocation Intermediate Protected_Diol->Carbocation Acidic Workup Product 2,2,3-trimethyl- butane-1,3-diol Deprotection->Product Workup_Bad Quench (Strong Acid, H+) Workup_Bad->Carbocation Rearrangement 1,2-Methyl Shift Carbocation->Rearrangement Byproduct Ketone Byproduct (Pinacolone analog) Rearrangement->Byproduct

Caption: Desired synthesis route versus the acid-catalyzed pinacol rearrangement side reaction.

Diagram 2: Optimized Experimental Workflow

Experimental_Workflow Optimized Experimental Workflow start Start Materials|{1-Hydroxypropan-2-one | TBDMS-Cl | t-BuCl | Mg} step1 Step 1: Protection React 1-hydroxypropan-2-one with TBDMS-Cl, Imidazole in DCM. Purify by distillation. start->step1 step2 Step 2: Grignard Formation React t-BuCl with Mg turnings in anhydrous THF. Titrate to confirm molarity. start->step2 step3 Step 3: C-C Bond Formation Add Grignard reagent to protected ketone at -78°C. Monitor by TLC. step1->step3 step2->step3 step4 Step 4: Workup Quench with saturated aq. NH4Cl. Perform liquid-liquid extraction. step3->step4 step5 Step 5: Deprotection Treat crude protected diol with TBAF in THF. Monitor by TLC. step4->step5 step6 Step 6: Purification Purify by flash column chromatography (Silica Gel). Characterize final product. step5->step6 end_product Final Product|this compound step6->end_product

Caption: Step-by-step workflow from starting materials to the purified diol.

Section 5: References

  • Organic Chemistry Portal. (n.d.). Synthesis of diols by dihydroxylation. Retrieved from [Link]

  • J&K Scientific LLC. (2025). Ester Hydrolysis. Retrieved from [Link]

  • Clark, J. (2023). Hydrolysing Esters. Chemguide. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 15.9: Hydrolysis of Esters. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by oxidation or hydrolysis. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Iridium-Catalyzed Reductive Coupling of Grignard Reagents and Tertiary Amides. Retrieved from [Link]

  • Ashraf, M., et al. (2023). Grignard Reaction: An 'Old-Yet-Gold' synthetic gadget toward the synthesis of natural Products: A review. Retrieved from [Link]

  • Wikipedia. (2023). Triptane. Retrieved from [Link]

  • Sciencemadness.org. (n.d.). EXPERIMENT 3: The Grignard Reaction: Synthesis of 1,2-diphenyl-1,2-propanediol via a Diastereoselective Reaction. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Pinacol Rearrangement. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). 30.2: Pinacol Rearrangement. Retrieved from [Link]

  • OSTI.GOV. (1978). One-step catalytic synthesis of 2,2,3-trimethylbutane from methanol. Retrieved from [Link]

  • Studylib. (n.d.). Grignard Reagent & Reactions: Organic Synthesis Guide. Retrieved from [Link]

  • Google Patents. (n.d.). US5180847A - Processes for preparing 2,2,4-trimethyl-1,3-pentanediol derivatives. Retrieved from

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Wikimedia Commons. (2012). File:2,2,3-Trimethylbutane synthesis 01.svg. Retrieved from [Link]

  • Master Organic Chemistry. (2023). Pinacol Rearrangement. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pinacol Rearrangement. Retrieved from [Link]

  • International Journal for Multidisciplinary Research. (2023). Advances and Perspectives in Pinacol Rearrangement Reactions: A Comprehensive Review. Retrieved from [Link]

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Technical Support Center: Stereoselective Synthesis of 2,2,3-Trimethylbutane-1,3-diol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the stereoselective synthesis of 2,2,3-trimethylbutane-1,3-diol. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of controlling stereochemistry in this specific synthesis. Here, you will find in-depth troubleshooting advice and frequently asked questions to address challenges encountered during your experimental work.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis of this compound, with a focus on achieving high diastereoselectivity and enantioselectivity.

Issue 1: Poor Diastereoselectivity in the Reduction of the α-Hydroxy Ketone Precursor

Question: My reduction of 1-hydroxy-3,3-dimethyl-2-butanone is yielding a nearly 1:1 mixture of syn and anti diastereomers of this compound. How can I improve the diastereoselectivity?

Answer: Achieving high diastereoselectivity in the reduction of α-hydroxy ketones is primarily influenced by the steric environment of the ketone and the choice of reducing agent. The bulky tert-butyl group in your substrate, 1-hydroxy-3,3-dimethyl-2-butanone, presents a significant steric hindrance that can be exploited to favor the formation of one diastereomer over the other.

Underlying Cause: The approach of the reducing agent to the carbonyl carbon is sterically hindered by the adjacent quaternary carbon bearing a tert-butyl group and a hydroxyl group. The relative orientation of the hydroxyl group and the incoming hydride will dictate the stereochemical outcome.

Solutions:

  • Chelation-Controlled Reduction: Employing a reducing agent that can chelate with the hydroxyl group of your substrate can lock the conformation and force the hydride to attack from a specific face.

    • Recommended Reagent: Zinc borohydride (Zn(BH₄)₂) is an excellent choice for chelation-controlled reductions of α-hydroxy ketones. The zinc atom coordinates to both the carbonyl oxygen and the hydroxyl oxygen, creating a rigid five-membered ring intermediate. This forces the hydride to attack from the less hindered face, typically leading to the syn diastereomer.

    • Protocol:

      • Dissolve the 1-hydroxy-3,3-dimethyl-2-butanone in a suitable aprotic solvent such as THF or diethyl ether.

      • Cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

      • Add a solution of Zn(BH₄)₂ in the same solvent dropwise.

      • Monitor the reaction progress by TLC.

      • Upon completion, quench the reaction carefully with a saturated aqueous solution of ammonium chloride.

  • Non-Chelating, Sterically Demanding Reducing Agents: Alternatively, you can use a bulky reducing agent that will be directed by the steric hindrance of the tert-butyl group.

    • Recommended Reagent: Lithium tri-sec-butylborohydride (L-Selectride®) is a highly sterically hindered reducing agent. Its bulky nature will favor attack from the face opposite to the large tert-butyl group, which can lead to the preferential formation of the anti diastereomer.

    • Protocol:

      • Dissolve the 1-hydroxy-3,3-dimethyl-2-butanone in THF.

      • Cool the solution to -78 °C under an inert atmosphere.

      • Add L-Selectride® solution dropwise.

      • Monitor the reaction by TLC.

      • Quench the reaction with a careful addition of aqueous sodium hydroxide followed by hydrogen peroxide.

Expected Outcomes:

Reducing AgentPredominant DiastereomerExpected Diastereomeric Ratio (d.r.)
Zinc Borohydridesyn>95:5
L-Selectride®anti>90:10
Issue 2: Low Enantioselectivity in Asymmetric Synthesis

Question: I am attempting an asymmetric synthesis to obtain an enantiomerically enriched sample of this compound, but the enantiomeric excess (ee) is consistently low. What factors could be contributing to this?

Answer: Low enantioselectivity in asymmetric synthesis can stem from several factors, including the choice of catalyst, ligand, reaction conditions, and the purity of starting materials. For the synthesis of chiral 1,2-diols, asymmetric hydrogenation of the corresponding α-hydroxy ketone is a highly effective strategy.[1][2][3][4][5]

Underlying Causes and Solutions:

  • Catalyst and Ligand Selection: The choice of the chiral catalyst and ligand is paramount for achieving high enantioselectivity.

    • Recommended Catalytic Systems:

      • Rhodium-based catalysts with chiral phosphine ligands: DuanPhos has been shown to be effective for the rhodium-catalyzed asymmetric hydrogenation of α-ketone enol acetates, which can be a viable precursor to your target diol.[2]

      • Iridium-based catalysts with chiral diamine ligands: Cp*Ir(OTf)(MsDPEN) and iridium/f-amphox complexes are highly efficient for the asymmetric hydrogenation of α-hydroxy ketones, often affording excellent yields and enantioselectivities.[1][3][4]

    • Troubleshooting:

      • Ligand Screening: If one ligand provides low ee, it is crucial to screen a variety of chiral ligands with different steric and electronic properties.

      • Catalyst Loading: Ensure the correct catalyst loading is used. Too low a loading can lead to a significant background reaction, while too high a loading may not be cost-effective.

  • Reaction Conditions:

    • Solvent: The solvent can have a profound impact on the enantioselectivity. Protic solvents like methanol are often used in these hydrogenations.[1][4] It is advisable to screen a range of solvents (e.g., methanol, ethanol, dichloromethane).

    • Temperature: Lowering the reaction temperature can often improve enantioselectivity by increasing the energy difference between the diastereomeric transition states.

    • Hydrogen Pressure: The pressure of hydrogen gas can also influence the reaction rate and selectivity.[1][4]

  • Purity of Starting Materials: Impurities in the substrate or solvent can poison the catalyst or interfere with the chiral induction. Ensure all reagents and solvents are of high purity.

Issue 3: Difficulty in Separating Diastereomers

Question: I have synthesized a mixture of syn and anti diastereomers of this compound, and I am struggling to separate them by column chromatography. Are there alternative methods?

Answer: The separation of diastereomers with similar polarities can indeed be challenging. While optimization of your chromatographic conditions (e.g., solvent system, stationary phase) should be the first step, other techniques can be employed.

Solutions:

  • Derivatization to Enhance Separability: Converting the diol to a derivative can often increase the difference in physical properties between the diastereomers, facilitating separation.

    • Acetal/Ketal Formation: Reacting the diol with an aldehyde or ketone (e.g., benzaldehyde or acetone) in the presence of an acid catalyst will form a cyclic acetal or ketal. The different spatial arrangements of the substituents on the newly formed ring can lead to significant differences in polarity and allow for easier separation by chromatography. The diol can then be regenerated by acidic hydrolysis.

    • Esterification: Esterification of one or both hydroxyl groups with a bulky acylating agent can also lead to derivatives with better separation characteristics.

  • Kinetic Resolution: If you have a racemic mixture of one diastereomer, you can use an enzymatic or chemical kinetic resolution to selectively react one enantiomer, leaving the other unreacted and allowing for separation.

II. Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The most prevalent synthetic approaches start from commercially available materials and involve the creation of the key carbon-carbon bond followed by stereoselective reduction. A common starting material is 3,3-dimethyl-2-butanone (pinacolone).[6][7] A typical sequence involves:

  • α-Hydroxylation: Introduction of a hydroxyl group at the α-position of pinacolone to form 1-hydroxy-3,3-dimethyl-2-butanone.

  • Reduction of the Ketone: Stereoselective reduction of the resulting α-hydroxy ketone to yield the 1,3-diol. The choice of reducing agent in this step is critical for controlling the diastereoselectivity.

Another approach involves the Sharpless asymmetric dihydroxylation of a suitable alkene precursor, such as 3,3-dimethyl-1-butene.[8][9][10][11] This method allows for the direct installation of both hydroxyl groups with high enantioselectivity.

Q2: How can I determine the absolute and relative stereochemistry of my synthesized diol?

A2: Determining the stereochemistry is a crucial step in any stereoselective synthesis. A combination of techniques is typically employed:

  • NMR Spectroscopy:

    • ¹H NMR: The coupling constants between the protons on the carbons bearing the hydroxyl groups can often provide information about the relative stereochemistry. For cyclic derivatives like acetals, NOE (Nuclear Overhauser Effect) experiments can be used to determine the spatial proximity of protons and thus the relative configuration.

  • X-ray Crystallography: If you can obtain a suitable single crystal of your diol or a derivative, X-ray crystallography provides an unambiguous determination of both the relative and absolute stereochemistry.

  • Chiral HPLC/GC: Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be used to determine the enantiomeric excess of your product by separating the enantiomers on a chiral stationary phase.

Q3: Can I use a chiral auxiliary to control the stereochemistry in this synthesis?

A3: Yes, the use of a chiral auxiliary is a well-established strategy in asymmetric synthesis.[12][13] In the context of synthesizing this compound, a chiral auxiliary could be temporarily attached to a precursor molecule to direct a subsequent stereoselective transformation. For example, you could attach a chiral auxiliary to an enolate precursor of pinacolone and then perform a diastereoselective hydroxylation. After the desired stereocenter is set, the auxiliary is removed to yield the enantiomerically enriched product.

Q4: What is the pinacol rearrangement, and is it a concern during the synthesis of this compound?

A4: The pinacol rearrangement is the acid-catalyzed rearrangement of a 1,2-diol (a pinacol) to a ketone (a pinacolone).[14][15][16][17][18] While your target molecule is a 1,3-diol, acidic conditions, particularly at elevated temperatures, could potentially lead to side reactions. It is important to be mindful of the pH of your reaction and workup conditions to avoid any undesired rearrangements. The starting material for one of the common synthetic routes, 3,3-dimethyl-2-butanone, is also known as pinacolone.[7][16]

III. Visualizations and Protocols

Experimental Workflow: Diastereoselective Reduction

G cluster_0 Preparation cluster_1 Diastereoselective Reduction cluster_2 Workup and Analysis A 1-hydroxy-3,3-dimethyl-2-butanone in THF B Cool to -78 °C under Argon A->B C1 Add Zn(BH4)2 (Chelation Control) B->C1 syn-diol pathway C2 Add L-Selectride® (Steric Control) B->C2 anti-diol pathway D Quench Reaction C1->D C2->D E Purification D->E F Stereochemical Analysis (NMR, Chiral HPLC) E->F G G F->G Desired Diastereomer

Caption: Workflow for the diastereoselective reduction of 1-hydroxy-3,3-dimethyl-2-butanone.

Key Concepts: Controlling Stereochemistry

G A Stereocontrol Strategies B Substrate Control A->B C Reagent Control A->C D Catalyst Control A->D B1 Chelation Control B->B1 B2 Steric Hindrance B->B2 C1 Chiral Auxiliaries C->C1 C2 Chiral Reducing Agents C->C2 D1 Asymmetric Hydrogenation D->D1 D2 Asymmetric Dihydroxylation D->D2

Caption: Key strategies for controlling stereochemistry in organic synthesis.

References

  • Asymmetric Hydrogenation of α-Hydroxy Ketones Catalyzed by MsDPEN−Cp*Ir(III) Complex. Organic Letters. [Link]

  • A Simple Synthetic Route to Enantiopure α-Hydroxy Ketone Derivatives by Asymmetric Hydrogenation. Advanced Synthesis & Catalysis. [Link]

  • Asymmetric hydrogenation of α-hydroxy ketones with an iridium/f-amphox catalyst: efficient access to chiral 1,2-diols. Organic Chemistry Frontiers. [Link]

  • Asymmetric hydrogenation of alpha-hydroxy ketones catalyzed by MsDPEN-Cp*Ir(III) complex. PubMed. [Link]

  • Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope. National Institutes of Health. [Link]

  • Chiral auxiliary. Wikipedia. [Link]

  • Sharpless asymmetric dihydroxylation. Wikipedia. [Link]

  • Design, synthesis and evaluation of chiral auxiliaries, ligands and catalysts for asymmetric synthesis. SFU Summit. [Link]

  • New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction. ACS Omega. [Link]

  • Sharpless Dihydroxylation (Bishydroxylation). Organic Chemistry Portal. [Link]

  • Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review. PubMed Central. [Link]

  • Catalytic Asymmetric Dihydroxylation. University of York. [Link]

  • Pinacol rearrangement. Wikipedia. [Link]

  • Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Journal of the Mexican Chemical Society. [Link]

  • 3,3-Dimethyl-2-butanone, 98%. Scientific Laboratory Supplies. [Link]

  • 30.2: Pinacol Rearrangement. Chemistry LibreTexts. [Link]

  • This compound. PubChem. [Link]

  • Pinacol Pinacolone Rearrangement Process. BYJU'S. [Link]

  • What is Pinacol Pinacolone Rearrangement ? | Mechanism | Examples | JEE NEET JAM NET GATE. YouTube. [Link]

  • Enantioselective synthesis of 1,2-disubstituted thiocyclobutanes via Michael addition. Royal Society of Chemistry. [Link]

  • A note on the Pinacol-Pinacolone Rearrangement. Unacademy. [Link]

  • Complementary Synthesis of Anti- and Syn-Hydroxymethyl 1,3-Diols via Regioselective Ring Opening of TIPS-Protected 2,3-Epoxy Alcohols: Toward Polypropionate Fragments. MDPI. [Link]

  • 3-(Hydroxymethyl)butane-1,2,4-triol Building Block and its Application for the Stereoselective Synthesis of N -Homoceramides. ResearchGate. [Link]

  • Processes for preparing 2,2,4-trimethyl-1,3-pentanediol derivatives.
  • Stereoselective synthesis and transformation of pinane-based 2-amino-1,3-diols. PubMed Central. [Link]

  • Diastereoselective (3 + 3)-Annulations of Trisubstituted Michael Acceptors for Access to Polyfunctional Cyclohexanones. PubMed Central. [Link]

  • 3,3-dimethyl-2-butanone. NMRShiftDB. [Link]

  • Selective homologation routes to 2,2,3-trimethylbutane on solid acids. PubMed. [Link]

  • Conversion of methanol to 2,2,3-trimethylbutane (triptane) over indium(III) iodide. PubMed. [Link]

  • 2,2,3-Trimethylbutane. PubChem. [Link]

  • Reactivity study of 3,3-dimethylbutanal and 3,3- dimethylbutanone: Kinetic, reaction products, mechanisms and atmospheric implic. ResearchGate. [Link]

  • (2R)-2,3,3-Trimethylbutane-1,2-diol. PubChem. [Link]

  • File:2,2,3-Trimethylbutane synthesis 01.svg. Wikimedia Commons. [Link]

  • Butane, 2,2,3-trimethyl-. NIST WebBook. [Link]

  • 2,2,3-Trimethylbutane. National Institutes of Health. [Link]

  • C7H16 2,2,3-trimethylbutane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 2,2,3-trimethylbutane 1-H nmr doc brown's advanced organic chemistry revision notes. Doc Brown's Chemistry. [Link]

  • Process for the preparation of 2,3-dimethylbutane-2,3-diol.
  • The synthesis of the 2,3-difluorobutan-1,4-diol diastereomers. ResearchGate. [Link]

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Technical Support Center: Enhancing Polymer Performance with 2,2,3-Trimethylbutane-1,3-diol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the application of 2,2,3-trimethylbutane-1,3-diol. This guide is designed for researchers, scientists, and development professionals aiming to leverage the unique structural properties of this sterically hindered diol to create advanced polymers with enhanced mechanical, thermal, and chemical resistance properties. Due to the novel nature of this specific monomer, this guide synthesizes direct data with established principles from analogous sterically hindered diols to provide a robust framework for your experimentation.

The core challenge and opportunity in using this compound lies in its molecular architecture. The presence of bulky methyl groups adjacent to the hydroxyl functionalities introduces significant steric hindrance. This structure is key to disrupting polymer chain packing, leading to amorphous materials with potentially high glass transition temperatures (Tg) and improved hydrolytic stability, but it also presents challenges in achieving high molecular weight during polymerization.[1][2][3] This guide provides troubleshooting strategies and foundational protocols to navigate these challenges effectively.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key structural features?

A: this compound is a di-alcohol with the chemical formula C7H16O2.[4] Its defining feature is a highly substituted butane backbone. The hydroxyl groups are located at positions 1 and 3. Crucially, the carbon atoms bearing these hydroxyl groups (or adjacent to them) are heavily substituted with methyl groups. This creates significant steric bulk around the reactive sites, classifying it as a sterically hindered diol, similar in principle to monomers like neopentyl glycol or 2,2,4,4-tetramethyl-1,3-cyclobutanediol (TMCD).[5][6]

Below is a diagram illustrating the steric hindrance compared to a simple linear diol, ethylene glycol.

G cluster_0 Linear Diol Example cluster_1 Sterically Hindered Diol A Ethylene Glycol (HO-CH₂-CH₂-OH) A_struct B This compound B_struct

Caption: Structural comparison highlighting steric bulk.

Q2: How is the steric hindrance of this diol expected to influence final polymer properties?

A: The bulky methyl groups disrupt the regular packing of polymer chains, which inhibits crystallization. This leads to several predictable effects on the material's properties:

  • Increased Amorphous Content: The resulting polymers are likely to be amorphous, leading to excellent optical clarity.

  • Elevated Glass Transition Temperature (Tg): The rigid, bulky structure restricts the rotational freedom of the polymer backbone, increasing the temperature at which the material transitions from a glassy to a rubbery state.[7]

  • Improved Hydrolytic Stability: The steric bulk can shield the ester or urethane linkages from hydrolysis, enhancing the polymer's long-term durability, especially in moist environments.[1]

  • Good Chemical Resistance: The reduced chain mobility and protective steric groups can limit the ingress of solvents and chemical agents.[1]

Q3: What are the primary challenges when using a sterically hindered diol like this compound in polymerization?

A: The primary challenge is the reduced reactivity of the hydroxyl groups. Steric hindrance makes it more difficult for other monomers (like diacids or diisocyanates) to access these reactive sites.[2][3] This can lead to:

  • Slower reaction kinetics, requiring longer reaction times.

  • Difficulty in achieving high molecular weights, which is crucial for good mechanical properties.

  • The need for higher reaction temperatures or more aggressive catalysts, which can risk thermal degradation of the polymer.[8]

Section 2: Troubleshooting Guide

Researchers may encounter several common issues during polymerization. This section provides a systematic approach to diagnosing and solving these problems.

Problem Potential Causes Recommended Solutions & Scientific Rationale
Low Final Molecular Weight / Stalled Reaction 1. Low Reactivity: The steric hindrance of the diol significantly slows down the polycondensation or polyaddition reaction.[2][3]2. Ineffective Catalyst: Standard catalysts (e.g., antimony or germanium oxides) may not be active enough for this hindered system.3. Volatilization of Monomers: Loss of the diol or other monomers at high temperature and vacuum can disrupt stoichiometry.4. Side Reactions: Undesirable side reactions at high temperatures can create non-reactive chain ends.1. Optimize Reaction Conditions: Increase the polycondensation temperature gradually (e.g., up to 260-280°C for polyesters), but monitor for degradation. Extend the reaction time under high vacuum (<1 Torr) significantly.[8]2. Select High-Activity Catalyst: Use highly active catalysts like titanium(IV) butoxide (TBT) or tin(II) octoate. For polyesters, consider a two-stage approach with an esterification catalyst followed by a more active polycondensation catalyst.[9]3. Control Stoichiometry: Use a slight excess (1.2-1.5x) of the diol during the initial esterification stage to compensate for any losses, then remove the excess under vacuum.[10]4. In-Situ Reactive Intermediates: Explore strategies that create more reactive species. For example, adding a small amount of an aryl alcohol can form reactive aryl esters in-situ, which then more readily react with the hindered diol.[2][3]
Poor Mechanical Properties (e.g., Brittleness) 1. Low Molecular Weight: This is the most common cause. Brittle failure is characteristic of polymers with insufficient chain entanglement.2. Broad Molecular Weight Distribution (PDI): Side reactions can lead to a broad PDI, where a significant fraction of low-molecular-weight chains acts as a plasticizer, weakening the material.3. Chain Scission: Holding the reaction at excessively high temperatures for too long can cause thermal degradation and break polymer chains.1. Focus on Increasing Molecular Weight: Implement all solutions from the "Low Molecular Weight" problem above. Confirm molecular weight increase using techniques like Gel Permeation Chromatography (GPC) or intrinsic viscosity.2. Incorporate a Flexible Co-monomer: To counteract the inherent rigidity of the diol, consider creating a copolyester or copolyurethane by adding a flexible linear diol (e.g., 1,4-butanediol or a long-chain polyester polyol). This will balance stiffness and toughness.3. Use Stabilizers: Add thermal stabilizers or antioxidants (e.g., hindered phenols) to the reaction mixture to minimize degradation during the high-temperature polycondensation step.
Polymer Discoloration (Yellowing/Darkening) 1. Thermal Oxidation: The polymer is degrading due to high reaction temperatures in the presence of trace oxygen.2. Catalyst-Induced Side Reactions: Certain catalysts, particularly some tin and titanium compounds, can promote side reactions that lead to colored byproducts at high temperatures.1. Ensure Inert Atmosphere: Maintain a strict inert atmosphere (Nitrogen or Argon) throughout the entire process, especially during heating.[8]2. Minimize Reaction Time at Peak Temperature: Once the target temperature is reached, minimize the holding time as much as possible without compromising molecular weight.3. Screen Catalysts: Test different catalysts. For example, some mixed-metal or zinc-based catalysts may offer a better balance of activity and color formation.
Troubleshooting Workflow: Achieving Target Molecular Weight

G start Problem: Low Molecular Weight q1 Is reaction time > 8 hours under high vacuum (<1 Torr)? start->q1 sol1 Action: Increase reaction time. Rationale: Allow more time for slow-reacting hindered groups. q1->sol1 No q2 Is a high-activity catalyst (e.g., TBT, FASCAT) being used? q1->q2 Yes sol1->q2 sol2 Action: Switch to a more active catalyst. Rationale: Overcome the high activation energy of the sterically hindered reaction. q2->sol2 No q3 Is the reaction temperature at the upper limit (e.g., 280°C)? q2->q3 Yes sol2->q3 sol3 Action: Cautiously increase temperature. Monitor for degradation (color change). Rationale: Increase reaction kinetics. q3->sol3 No end_fail Advanced Troubleshooting: Consider reactive additives or copolymerization. q3->end_fail Yes end_success Success: Target MW Achieved sol3->end_success

Caption: Decision tree for troubleshooting low molecular weight.

Section 3: Experimental Protocols

This section provides a baseline protocol for synthesizing a polyester using this compound. It should be used as a starting point for optimization.

Protocol: Two-Stage Melt Polycondensation for Polyester Synthesis

Objective: To synthesize a high-molecular-weight polyester from dimethyl terephthalate (DMT) and this compound.

Materials:

  • Dimethyl terephthalate (DMT)

  • This compound (molar ratio DMT:Diol = 1:1.3)

  • Esterification Catalyst: Zinc Acetate (200 ppm)

  • Polycondensation Catalyst: Titanium(IV) butoxide (TBT) (400 ppm)

  • Heat Stabilizer: Tris(2,4-di-tert-butylphenyl) phosphite (1000 ppm)

Methodology:

  • Reactor Setup:

    • Charge the DMT, this compound, zinc acetate, and heat stabilizer into a glass reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation condenser.

    • Purge the system thoroughly with dry nitrogen for at least 30 minutes to remove oxygen.

  • Stage 1: Esterification (Transesterification)

    • While maintaining a slow nitrogen flow, begin heating the mixture with stirring.

    • Raise the temperature to 160°C and hold until the mixture becomes a clear, homogenous melt.

    • Gradually increase the temperature to 220°C over 2-3 hours. Methanol will begin to distill off as a byproduct of the transesterification reaction.

    • Monitor the amount of methanol collected. The reaction is complete when ~95% of the theoretical amount of methanol has been collected. This indicates the successful formation of low-molecular-weight oligomers.

  • Stage 2: Polycondensation

    • Add the TBT catalyst to the hot oligomer mixture.

    • Gradually reduce the pressure in the reactor from atmospheric to less than 1 Torr over approximately 1 hour. This helps to remove the excess diol and any remaining methanol without causing excessive foaming.

    • Simultaneously, slowly increase the temperature to 260-280°C.

    • Observe the viscosity of the melt. As the polymerization proceeds and molecular weight increases, the torque on the mechanical stirrer will increase significantly.

    • Continue the reaction under high vacuum and high temperature for 4-8 hours. The reaction is considered complete when the stirrer torque reaches a stable plateau.

  • Product Recovery and Analysis:

    • Cool the reactor under a nitrogen atmosphere.

    • Once cooled, the solid polymer can be recovered from the reactor.

    • Analyze the polymer for:

      • Molecular Weight: Gel Permeation Chromatography (GPC).

      • Thermal Properties: Differential Scanning Calorimetry (DSC) to determine Tg.

      • Chemical Structure: Nuclear Magnetic Resonance (NMR) to confirm ester formation and monomer incorporation.

G cluster_0 Stage 1: Esterification cluster_1 Stage 2: Polycondensation a Charge Monomers (DMT, Diol) & Catalyst 1 (Zn(OAc)₂) b Heat to 160-220°C under N₂ a->b c Collect Methanol Byproduct b->c d Oligomer Formation (~95% Methanol collected) c->d e Add Catalyst 2 (TBT) d->e Transition f Gradually apply vacuum (<1 Torr) & Increase Temp (260-280°C) e->f g Remove Excess Diol & Ethylene Glycol (from DMT reaction) f->g h Monitor Viscosity Increase (4-8 hours) g->h i High MW Polymer h->i

Caption: Workflow for two-stage melt polycondensation.

Section 4: References

  • PubChem Compound Summary for CID 10044, 2,2,3-Trimethylbutane. National Center for Biotechnology Information. (n.d.). Retrieved January 13, 2026, from [Link]

  • PubChem Compound Summary for CID 2780474, this compound. National Center for Biotechnology Information. (n.d.). Retrieved January 13, 2026, from [Link]

  • Complementary Synthesis of Anti- and Syn-Hydroxymethyl 1,3-Diols. MDPI. (n.d.). Retrieved January 13, 2026, from [Link]

  • Step-Growth Polyesters with Biobased (R)-1,3-Butanediol. Genzer, J. & Knight, Z. (n.d.). Retrieved January 13, 2026, from [Link]

  • Synthesis and structural analysis of sterically hindered chiral 1,4-diol ligands. ResearchGate. (n.d.). Retrieved January 13, 2026, from [Link]

  • How does 1,3 - butanediol affect the mechanical properties of polymers? Koyon. (2025, December 29). Retrieved January 13, 2026, from [Link]

  • Modifications of Furan-Based Polyesters with the Use of Rigid Diols. MDPI. (2024, July 19). Retrieved January 13, 2026, from [Link]

  • Synthesis and characterization of BPA-free polyesters by incorporating a semi-rigid cyclobutanediol monomer. Royal Society of Chemistry. (2020, August 21). Retrieved January 13, 2026, from [Link]

  • Principles of Polymer Design and Synthesis. National Academic Digital Library of Ethiopia. (n.d.). Retrieved January 13, 2026, from [Link]

  • Influence of Diol Structure on the Mechanical and Thermal Properties of Bio-Based UV-Curable Unsaturated Polyesters for 3D Printing. ACS Publications. (2025, August 15). Retrieved January 13, 2026, from [Link]

  • Synthesis and Characterization of Diol-based Unsaturated Polyesters. ResearchGate. (n.d.). Retrieved January 13, 2026, from [Link]

  • Technology | Tips for using some low molecular weight diols. Sanying Polyurethane. (n.d.). Retrieved January 13, 2026, from [Link]

  • Study of Ratio Variation of Binary Components of Cross Linking Agent on Extent of Polymerization and Mechanical Properties of Polyurethane. SciSpace. (n.d.). Retrieved January 13, 2026, from [Link]

  • Triptane. Wikipedia. (n.d.). Retrieved January 13, 2026, from [Link]

  • Overcoming the low reactivity of biobased, secondary diols in polyester synthesis. ResearchGate. (2022, November 7). Retrieved January 13, 2026, from [Link]

  • Unlocking regioselectivity: steric effects and conformational constraints of Lewis bases in alkyllithium-initiated butadiene polymerization. Semantic Scholar. (2024, November 17). Retrieved January 13, 2026, from [Link]

  • Improving the Long-Term Mechanical Properties of Thermoplastic Short Natural Fiber Compounds by Using Alternative Matrices. MDPI. (n.d.). Retrieved January 13, 2026, from [Link]

  • Recent advances in the synthesis of aliphatic polyesters by ring-opening polymerization. ORBi. (n.d.). Retrieved January 13, 2026, from [Link]

  • Rapid synthesis of diol homolog-based thermosets with tunable properties via ring-opening metathesis polymerization. Royal Society of Chemistry. (n.d.). Retrieved January 13, 2026, from [Link]

  • Synthesis and Characterization of Bio-Based Polyesters. PMC - NIH. (n.d.). Retrieved January 13, 2026, from [Link]

  • Preparation and Properties of Polyurethane and Polyurethaneurea Elastomers from Methylene Bis(4-Cyclohexylisocyanate). DTIC. (n.d.). Retrieved January 13, 2026, from [Link]

  • Overcoming the low reactivity of biobased, secondary diols in polyester synthesis. NIH. (2022, November 30). Retrieved January 13, 2026, from [Link]

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Technical Support Center: Preventing Degradation of 2,2,3-trimethylbutane-1,3-diol During Polymerization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2,2,3-trimethylbutane-1,3-diol. This document is designed for researchers, scientists, and drug development professionals utilizing this unique monomer in their polymerization experiments. Our goal is to provide you with the in-depth knowledge and practical troubleshooting strategies required to mitigate degradation and ensure the successful synthesis of high-quality polymers.

The distinct structure of this compound, featuring a primary and a sterically hindered tertiary alcohol, offers significant advantages in polymer design but also presents specific stability challenges. This guide explains the causality behind common experimental failures and provides validated protocols to overcome them.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Monomer

This section addresses fundamental questions about the monomer's structure and inherent stability.

Q1: What are the critical structural features of this compound that influence its behavior in polymerization?

A: The molecule possesses two hydroxyl groups with vastly different chemical environments:

  • A Primary Alcohol (-CH₂OH): Located at the C1 position, this group is relatively unhindered and exhibits typical reactivity for a primary alcohol in esterification and urethane formation.

  • A Tertiary Alcohol (-C(CH₃)₂OH): Located at the C3 position, this group is sterically hindered by three adjacent methyl groups. This steric bulk not only slows its reaction kinetics but, more critically, makes it susceptible to elimination (dehydration) reactions under certain conditions, particularly in the presence of acid and heat.

Q2: What are the primary degradation pathways I should be concerned about during my experiments?

A: There are three main degradation pathways that can compromise your polymerization:

  • Acid-Catalyzed Dehydration: This is the most common issue. The tertiary alcohol can be easily eliminated as water under acidic conditions at elevated temperatures, forming an unreactive alkene. This acts as a chain-terminating event, preventing the formation of high molecular weight polymer.

  • Thermal-Oxidative Degradation: At high temperatures, especially if oxygen is present, the monomer can undergo oxidation. While the tertiary alcohol is relatively resistant, the primary alcohol can be oxidized to an aldehyde or carboxylic acid.[1] More severe conditions can lead to C-C bond cleavage.[2][3] This degradation often results in polymer discoloration (yellowing or browning) and inconsistent material properties.[4]

  • Incompatibility with Certain Catalysts: Some common polymerization catalysts, particularly strong protic acids or highly active oxidation catalysts, can actively promote the degradation pathways mentioned above.[4][5]

Q3: How will these degradation pathways manifest in my results?

A: Degradation will typically appear as one or more of the following issues:

  • Low Polymer Molecular Weight: Caused by chain-termination from dehydration.

  • Polymer Discoloration: A sign of thermal-oxidative breakdown.[4]

  • Inconsistent Batch-to-Batch Reproducibility: Minor variations in temperature, atmosphere, or reactant purity can lead to major differences in degradation.

  • Unexplained Peaks in Analytical Data: Signals from byproducts like alkenes or carbonyl compounds may appear in NMR or FTIR spectra.

Section 2: Troubleshooting Guide - Diagnosing and Solving Experimental Issues

This guide is structured to help you identify the root cause of a problem and implement an effective solution.

Issue 1: My final polymer is yellow or brown, especially after melt polymerization at high temperatures.

  • Q: What is the likely cause of this discoloration?

    • A: This is a classic sign of thermal-oxidative degradation.[4] Even trace amounts of oxygen in your reactor at temperatures exceeding 200°C can initiate radical chain reactions. These processes create chromophores (light-absorbing molecules) within your polymer backbone, resulting in a yellow or brown appearance. The degradation process may involve the formation of carbonyl groups and other unsaturated structures.[6]

  • Q: How can I prevent this discoloration?

    • A: Rigorous control of the reaction atmosphere and temperature is critical.

      • Ensure an Inert Atmosphere: Before heating, thoroughly purge your reactor with a high-purity inert gas (Argon or Nitrogen) for at least 30-60 minutes. Maintain a gentle positive pressure of the inert gas throughout the entire reaction, including the cooling phase.

      • Optimize Temperature: Determine the minimum temperature required for effective polymerization. For polyesterification, prolonged exposure to temperatures above 240°C often leads to decomposition.[4] Run time-course studies to see if shorter reaction times at a slightly higher temperature yield a better result than long times at a lower temperature.

      • Use High-Purity Monomers: Impurities, particularly residual metals from monomer synthesis, can catalyze thermal degradation. Purify the this compound via recrystallization or distillation if its purity is questionable.

      • Consider Antioxidants: For particularly sensitive systems, adding a small amount (0.1-0.5 wt%) of a high-temperature antioxidant (e.g., hindered phenols) can help mitigate oxidative damage.

Issue 2: I'm getting low molecular weight polymer or the reaction stalls, especially in acid-catalyzed polyesterification.

  • Q: Why is my polymer chain growth stopping prematurely?

    • A: The most probable cause is chain termination via acid-catalyzed dehydration of the tertiary alcohol. At high temperatures, an acid catalyst (whether added intentionally, like p-TsOH, or present as the dicarboxylic acid monomer itself) can protonate the tertiary hydroxyl group, which then leaves as a water molecule to form a stable tertiary carbocation. A subsequent elimination of a proton creates a terminal alkene, which cannot participate further in the step-growth polymerization.

  • Q: How can I achieve a higher molecular weight?

    • A: Avoid conditions that favor dehydration.

      • Change Your Catalyst: Switch from a strong protic acid catalyst to a milder transesterification catalyst. Organometallic compounds based on tin, titanium, or antimony are effective for polyesterification and are far less likely to cause dehydration.[4]

      • Two-Stage Reaction: Perform the initial esterification at a lower temperature (e.g., 160-180°C) under an inert gas flow to remove the bulk of the water of condensation. Once this stage is complete, introduce the milder transesterification catalyst, increase the temperature (e.g., 220-240°C), and apply a vacuum to drive the reaction to completion by removing the diol byproduct.[4]

      • Ensure Anhydrous Conditions: Water present at the start of the reaction can shift the equilibrium away from polymer formation and, in some cases, contribute to hydrolytic degradation of the polymer chains that do form.[7][8] Use dry reactants and solvents.

Issue 3: My analytical data (FTIR, NMR) shows unexpected peaks that I cannot assign to the polymer structure.

  • Q: What do these anomalous peaks represent?

    • A: These are fingerprints of degradation byproducts.

      • In FTIR: A new, sharp peak around 1700-1740 cm⁻¹ could indicate the formation of ketone or aldehyde groups from oxidative C-C bond cleavage.[9] A peak near 1640 cm⁻¹ might suggest the presence of C=C double bonds from dehydration.

      • In ¹H NMR: New signals in the 5-6 ppm region are characteristic of vinylic protons from an alkene formed via dehydration.

  • Q: How can I confirm the identity of these byproducts and stop their formation?

    • A: A systematic approach is needed.

      • Analyze Reaction Byproducts: Use analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) on the volatile condensates collected during polymerization or on low molecular weight fractions of your polymer.[10] This can help definitively identify small molecule degradation products.

      • Run a Control Experiment: Heat the this compound monomer on its own under your polymerization conditions (with catalyst but without the comonomer). Analyze the result to see if the monomer degrades by itself. This will isolate the problem to the diol's stability.

      • Implement Preventative Measures: Once the byproduct is identified (e.g., an alkene), apply the relevant solution from Issue 1 or 2 (e.g., change catalyst, improve inert atmosphere) to prevent its formation in subsequent reactions.

Section 3: Validated Protocols and Proactive Strategies

Protocol 1: Recommended Polymerization Conditions

This table summarizes starting-point conditions designed to minimize degradation for both polyester and polyurethane synthesis.

ParameterPolyester SynthesisPolyurethane SynthesisRationale
Atmosphere High-Purity Argon or N₂High-Purity Argon or N₂Prevents thermal-oxidative degradation at elevated temperatures.
Temperature Stage 1: 175-185°CStage 2: 220-240°C60-90°CMinimizes thermal stress. Polyurethane reactions are exothermic and require lower temperatures.[11]
Catalyst Tin(II) octoate, TBT, Sb₂O₃(Avoid p-TsOH, H₂SO₄)DBTDL, T-9 (Stannous Octoate)Avoids strong acids that cause dehydration.[4] Standard urethane catalysts are non-acidic.
Pressure Stage 1: AtmosphericStage 2: High Vacuum (<1 Torr)AtmosphericVacuum is essential in late-stage polyesterification to remove glycol and drive equilibrium.
Monomer Purity >99%, Anhydrous>99%, AnhydrousPrevents side reactions and ensures proper stoichiometry. Water reacts with isocyanates.[12]

Protocol 2: Step-by-Step Monitoring for Degradation Using FTIR

This protocol allows for real-time assessment of your reaction's health.

  • Baseline Spectrum: Before starting the reaction, acquire a high-quality FTIR spectrum of your initial reaction mixture at room temperature. Note the characteristic broad O-H stretch (~3400 cm⁻¹) and the C=O stretch of the diacid/ester (~1730 cm⁻¹).

  • Collect Aliquots: Once the reaction is underway and molten, carefully extract a small aliquot every 30-60 minutes using a glass rod or pipette under a positive flow of inert gas.

  • Prepare Sample: Press the hot aliquot into a thin film between two salt plates (NaCl or KBr) or allow it to cool and run as an ATR-FTIR sample.

  • Acquire Spectrum: Record the FTIR spectrum of the aliquot.

  • Analyze for Byproducts: Compare the new spectrum to the baseline. Look for the appearance or growth of a sharp peak around 1715 cm⁻¹ (ketone byproduct) or a weak peak near 1640 cm⁻¹ (alkene byproduct). A significant increase in these signals indicates that degradation is occurring, and you should consider lowering the temperature or stopping the reaction.

Section 4: Visualizing Degradation & Troubleshooting

Diagram 1: Key Degradation Pathways

The following diagram illustrates the two primary mechanisms by which this compound can degrade under typical polymerization conditions.

DegradationPathways Start This compound Dehydration_Product Alkene Byproduct (Chain Terminator) Start->Dehydration_Product High Temperature + Acid Catalyst Oxidation_Product Carbonyl Byproducts (e.g., Keto-alcohol) Start->Oxidation_Product High Temperature + O₂ (Air Leak) Polymer Desired High MW Polymer Start->Polymer Ideal Polymerization (e.g., Polyurethane, Mild Polyesterification) Low_MW_Polymer Low MW / Stalled Polymer Dehydration_Product->Low_MW_Polymer Discolored_Polymer Discolored Polymer Oxidation_Product->Discolored_Polymer

Caption: Potential fates of the diol monomer during polymerization.

Diagram 2: Troubleshooting Workflow

This flowchart provides a logical sequence for diagnosing and resolving common experimental problems.

Caption: A logical workflow for troubleshooting common issues.

References

  • Wikipedia. Alcohol oxidation. [Link]

  • ResearchGate. Advanced analytical, chemometric, and genomic tools to identify polymer degradation products and potential microbial consumers in wastewater environments. [Link]

  • Redox. Safety Data Sheet 2,2,4-Trimethylpentane-1,3-diol, monoisobutyrate. [Link]

  • University of Florida. Step-Growth Polyesters with Biobased (R)-1,3- Butanediol. [Link]

  • National Institutes of Health. Copper-Catalyzed Oxidative Cleavage of the C–C Bonds of β-Alkoxy Alcohols and β-1 Compounds. [Link]

  • ResearchGate. (PDF) Oxidation of diols by cetyltrimethylammonium dichromate. [Link]

  • National Center for Biotechnology Information. Methods of Analyses for Biodegradable Polymers: A Review. [Link]

  • Stanford University. THE CHEMOSELECTIVE CATALYTIC OXIDATION OF ALCOHOLS, DIOLS, AND POLYOLS TO KETONES AND HYDROXYKETONES. [Link]

  • ResearchGate. Analytical methods in resorbable polymer development and degradation tracking. [Link]

  • ResearchGate. Oxidation of alcohols, diols and a-hydroxyketones. [Link]

  • ScienceDirect. Analytical tools to assess polymer biodegradation: A critical review and recommendations. [Link]

  • MDPI. Material Analysis and a Visual Guide of Degradation Phenomena in Historical Synthetic Polymers as Tools to Follow Ageing Processes in Industrial Heritage Collections. [Link]

  • Chemsrc. This compound | CAS#:16343-75-2. [Link]

  • PubChem. This compound. [Link]

  • Frontiers. Dehydrogenation Mechanism of Three Stereoisomers of Butane-2,3-Diol in Pseudomonas putida KT2440. [Link]

  • PubChem. 2,2,3-Trimethylbutane. [Link]

  • Scientific.Net. esterification and polyesterification reactions with industrial applications. polyesters obtained from mixture of dicarboxilic acids and diols. [Link]

  • MDPI. A Brief Introduction to the Polyurethanes According to the Principles of Green Chemistry. [Link]

  • NIST. Butane, 2,2,3-trimethyl-. [Link]

  • MDPI. Hydrophilic Polyurethanes: A Brief Review from the Synthesis to Biomedical Applications. [Link]

  • eThermo. 2,2,3-TRIMETHYLBUTANE Density | enthalpy entropy.... [Link]

  • ResearchGate. Synthesis, structure and properties of poly(ester-urethane)s obtained using bio-based and petrochemical 1,3-propanediol and 1,4-butanediol. [Link]

  • Wiley Online Library. "Polyurethanes". In: Encyclopedia of Polymer Science and Technology. [Link]

  • ResearchGate. Synthesis and properties of polyurethanes derived from diaminodianhydroalditols. [Link]

  • ResearchGate. Polymer Degradation: Category, Mechanism and Development Prospect. [Link]

  • MDPI. Bio-Based Degradable Poly(ether-ester)s from Melt-Polymerization of Aromatic Ester and Ether Diols. [Link]

  • National Institutes of Health. Molecular Pathways for Polymer Degradation during Conventional Processing, Additive Manufacturing, and Mechanical Recycling. [Link]

  • PubMed Central. Degradation Behavior of Polymers Used as Coating Materials for Drug Delivery—A Basic Review. [Link]

  • UvA-DARE. Synthesis of rigid biobased polyesters. [Link]

  • MDPI. Dehydration of 2,3-Butanediol to 1,3-Butadiene and Methyl Ethyl Ketone: Modeling, Numerical Analysis and Validation Using Pilot-Scale Reactor Data. [Link]

  • National Institutes of Health. Hydrogenation of Cyclic 1,3-Diones to Their 1,3-Diols Using Heterogeneous Catalysts: Toward a Facile, Robust, Scalable, and Potentially Bio-Based Route. [Link]

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Technical Support Center: Catalyst Selection for 2,2,3-trimethylbutane-1,3-diol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthesis of 2,2,3-trimethylbutane-1,3-diol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing this sterically hindered diol. The inherent steric congestion, with a tertiary and a quaternary stereocenter, presents unique challenges in achieving high yields and diastereoselectivity. This document provides in-depth troubleshooting guides, FAQs, and validated protocols to address common issues encountered during synthesis.

Section 1: Overview of Synthetic Strategies and Catalyst Selection

The synthesis of this compound primarily follows two strategic pathways, each with distinct advantages and catalyst requirements. The choice between these routes often depends on the availability of starting materials, desired stereochemical outcome, and scalability.

Strategy A: Catalytic Hydrogenation of a Diketo Precursor

This approach involves the reduction of 2,2,3-trimethylbutane-1,3-dione. The key challenge is controlling the reduction of two carbonyl groups to achieve the desired diol without over-reduction or side reactions.

  • Catalyst Rationale: Heterogeneous catalysts are generally preferred for this transformation due to their ease of separation and robustness. Ruthenium on carbon (Ru/C) is a highly effective catalyst for the hydrogenation of diones to diols, often providing high yields under optimized conditions.[1] Raney Nickel is a more cost-effective alternative, though it may require higher temperatures and pressures and can sometimes lead to hydrogenolysis.

  • Solvent Effects: The choice of solvent can significantly influence reaction rates and selectivity. Protic solvents like ethanol or isopropanol can act as hydrogen donors in transfer hydrogenation, while aprotic solvents like tetrahydrofuran (THF) are often used for direct hydrogenation with H₂ gas, which can be key to achieving high yields.[1]

Strategy B: Grignard Addition to a β-Hydroxy Ketone Precursor

This route typically involves the reaction of a tert-butyl Grignard reagent (e.g., t-BuMgCl) with a precursor like 3-hydroxy-3-methyl-2-butanone. This strategy builds the carbon skeleton and introduces the final hydroxyl group simultaneously.

  • The Steric Challenge: This is a classic example of a reaction plagued by steric hindrance. The bulky tert-butyl Grignard reagent can act as a base rather than a nucleophile, leading to deprotonation of the α-carbon of the ketone (enolization) or reduction of the carbonyl via β-hydride transfer.[2] Both side reactions result in the recovery of the starting ketone after workup and significantly reduce the yield of the desired tertiary alcohol.[2]

  • Catalytic Solution (Additive-Mediated): To overcome these challenges, the use of cerium(III) chloride (CeCl₃) is highly recommended. While not a catalyst in the traditional sense, it acts as a crucial additive. The hard Lewis acid Ce³⁺ coordinates strongly to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. This enhancement of nucleophilic attack significantly outcompetes the side reactions of enolization and reduction. This is often referred to as the Luche reaction condition.

Section 2: Troubleshooting Guide (Question & Answer Format)

Issue 1: Incomplete conversion during catalytic hydrogenation of the diketone precursor.

Question: My hydrogenation reaction stalls, and I observe a significant amount of the hydroxy-ketone intermediate or unreacted starting material, even after extended reaction times. What could be the cause?

Answer: This issue commonly stems from three primary factors:

  • Catalyst Activity: The heterogeneous catalyst may be poisoned or deactivated. Impurities in the substrate or solvent (e.g., sulfur compounds) can poison noble metal catalysts. Ensure the purity of your starting materials and use high-purity solvents. If reusing a catalyst, ensure it has been properly washed and dried; however, using a fresh batch is always the best practice for troubleshooting.

  • Reaction Conditions: Insufficient hydrogen pressure or inadequate temperature can lead to slow or incomplete reactions. For a robust catalyst like 5% Ru/C, typical conditions might range from 10-50 bar H₂ at 80-120 °C.[1] Ensure proper sealing of your reactor and that the agitation is sufficient to keep the catalyst suspended and ensure good gas-liquid mass transfer.

  • Substrate Purity: The presence of any acidic or basic impurities in the starting diketone can interfere with the catalyst's performance. Purify the precursor by distillation or recrystallization before the hydrogenation step.

Issue 2: Low yield in the Grignard reaction, with recovery of the starting β-hydroxy ketone.

Question: I'm attempting the Grignard addition of t-BuMgCl to my β-hydroxy ketone, but the primary product after workup is my starting material. What is happening?

Answer: This is a classic sign that side reactions are dominating over the desired nucleophilic addition.

  • Primary Cause - Enolization: The most likely culprit is enolization. The sterically bulky t-BuMgCl is acting as a strong base and is deprotonating the α-carbon of your ketone, forming an enolate.[2] Upon acidic workup, this enolate is simply protonated back to the starting ketone.

  • Solution - Use of Cerium(III) Chloride: To mitigate this, you must activate the ketone towards nucleophilic attack. The addition of anhydrous cerium(III) chloride is the standard solution. CeCl₃ is a strong Lewis acid that coordinates to the carbonyl oxygen, making the carbonyl carbon significantly more electrophilic and favoring the desired 1,2-addition pathway.

Issue 3: Formation of a reduced alcohol byproduct during the Grignard reaction.

Question: Besides my starting material, I am isolating an alcohol that corresponds to the simple reduction of my starting ketone, not the product of Grignard addition. Why does this happen?

Answer: This side product is the result of reduction via β-hydride transfer.

  • Mechanism: Grignard reagents that have a hydrogen atom on the β-carbon (like tert-butylmagnesium chloride) can transfer that hydride to the carbonyl carbon via a six-membered transition state.[2] This is particularly prevalent with sterically hindered ketones where direct nucleophilic attack is slow.[2]

  • Troubleshooting Steps:

    • Lower the Temperature: Perform the reaction at a lower temperature (e.g., -78 °C to 0 °C). This will decrease the rate of both addition and reduction, but often favors the addition pathway, which has a slightly lower activation energy.

    • Slow Addition: Add the Grignard reagent dropwise to the solution of the ketone and CeCl₃. This maintains a low instantaneous concentration of the Grignard reagent, which can help suppress side reactions.[2]

    • Ensure Anhydrous Conditions: The presence of water will quench the Grignard reagent and reduce yields. Always use flame-dried glassware and anhydrous solvents.

Section 3: Frequently Asked Questions (FAQs)

Q1: For synthesizing this compound, is the hydrogenation or the Grignard route generally preferred? A: The catalytic hydrogenation route is often preferred for scalability and reliability, provided the diketone precursor is accessible. It avoids the use of highly reactive and basic organometallic reagents and the associated side reactions like enolization. The Grignard route, especially with CeCl₃, is a powerful tool for carbon-carbon bond formation but can be more sensitive to reaction conditions and substrate purity due to the high steric hindrance.

Q2: How can I control the diastereoselectivity of the final diol? A: In the hydrogenation route, diastereoselectivity can be influenced by the catalyst and conditions. For example, hydrogenation over a heterogeneous catalyst surface may favor the delivery of hydrogen from the less sterically hindered face, leading to a major diastereomer.[3] In the Grignard route, the approach of the bulky nucleophile will be directed by the existing stereocenter in the β-hydroxy ketone, often following Cram's rule or the Felkin-Anh model, which can be used to predict the major diastereomer.

Q3: What are the critical safety precautions for these syntheses? A: For catalytic hydrogenation, always work in a well-ventilated fume hood with a properly installed high-pressure reactor. Use a blast shield, and never exceed the pressure rating of the vessel. Hydrogen is extremely flammable. For the Grignard reaction, strict anhydrous conditions are mandatory. Diethyl ether and THF are highly flammable and can form explosive peroxides. Never work with Grignard reagents near water or sources of ignition. Always quench the reaction carefully by slowly adding it to an ice-cold acidic solution.

Section 4: Data Presentation & Visualizations

Table 1: Comparison of Common Catalysts for Diketone Reduction
CatalystTypical ConditionsAdvantagesDisadvantages
5% Ru/C 20-50 bar H₂, 80-100 °C, THFHigh activity, good selectivity for diols, robust.[1]Higher cost than nickel catalysts.
Raney Ni 50-100 bar H₂, 100-150 °C, EtOHCost-effective, widely available.May require harsher conditions, risk of hydrogenolysis.
NaBH₄ 0-25 °C, MeOH/EtOHMild conditions, no high-pressure equipment needed.Can have poor diastereoselectivity, generates stoichiometric waste.
LiAlH₄ 0 °C to reflux, THF/Et₂OVery powerful reducing agent.Highly reactive with protic groups, difficult to handle safely.
Diagram 1: Troubleshooting Workflow for Catalytic Hydrogenation

Start Low Conversion in Hydrogenation? Check_Catalyst Is the catalyst fresh and from a reliable source? Start->Check_Catalyst Check_Purity Is the substrate pure (>98%)? Check_Catalyst->Check_Purity Yes Poisoning Potential Catalyst Poisoning Check_Catalyst->Poisoning No Check_Conditions Are pressure and temperature adequate? Check_Purity->Check_Conditions Yes Purify_Substrate Action: Purify substrate (distill/recrystallize). Check_Purity->Purify_Substrate No Increase_Conditions Action: Increase H2 pressure/temperature incrementally. Check_Conditions->Increase_Conditions No Success Problem Resolved Check_Conditions->Success Yes Replace_Catalyst Action: Use a fresh batch of catalyst. Poisoning->Replace_Catalyst Purify_Substrate->Success Increase_Conditions->Success Replace_Catalyst->Success cluster_prep Vessel Preparation cluster_reaction Reaction cluster_workup Workup & Purification Prep_CeCl3 1. Add anhydrous CeCl3 to a flame-dried, 3-neck flask under Argon. Add_THF 2. Add anhydrous THF and stir vigorously for 2 hours. Prep_CeCl3->Add_THF Cool 3. Cool the CeCl3 slurry to -78 °C. Add_THF->Cool Add_Ketone 4. Add β-hydroxy ketone solution dropwise. Cool->Add_Ketone Add_Grignard 5. Add t-BuMgCl solution dropwise over 30 min. Add_Ketone->Add_Grignard Warm 6. Stir at -78 °C for 2h, then warm slowly to 0 °C. Add_Grignard->Warm Quench 7. Quench reaction by slow addition to cold aq. NH4Cl. Warm->Quench Extract 8. Extract with Ethyl Acetate. Quench->Extract Purify 9. Purify by column chromatography. Extract->Purify

Caption: Step-by-step workflow for the CeCl₃-mediated Grignard addition.

Section 5: Experimental Protocols

Protocol 1: Catalytic Hydrogenation of 2,2,3-Trimethylbutane-1,3-dione
  • Reactor Setup: To a 250 mL stainless steel high-pressure reactor, add 2,2,3-trimethylbutane-1,3-dione (10.0 g, 70.3 mmol) and 5% Ruthenium on Carbon (Ru/C, 50% wet, 1.0 g, ~7 mol%).

  • Solvent Addition: Add 100 mL of anhydrous THF to the reactor.

  • Reaction Initiation: Seal the reactor and purge three times with nitrogen, followed by three purges with hydrogen gas. Pressurize the reactor to 30 bar with hydrogen.

  • Heating and Agitation: Begin stirring at 800 RPM and heat the reactor to 90 °C. Maintain the temperature and pressure for 12-18 hours.

  • Monitoring: Monitor the reaction progress by observing hydrogen uptake. The reaction is complete when hydrogen consumption ceases.

  • Workup: Cool the reactor to room temperature and carefully vent the excess hydrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with additional THF (3 x 20 mL).

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude this compound. Purify further by recrystallization or column chromatography (Hexane:Ethyl Acetate gradient).

Protocol 2: CeCl₃-Mediated Grignard Addition
  • Preparation of CeCl₃ Slurry: Add anhydrous CeCl₃ (4.3 g, 17.5 mmol, 1.2 equiv) to a 250 mL three-necked, flame-dried round-bottom flask under an argon atmosphere. Add 80 mL of anhydrous THF. Stir the resulting slurry vigorously at room temperature for at least 2 hours.

  • Reaction Setup: Cool the slurry to -78 °C using a dry ice/acetone bath. In a separate flask, dissolve 3-hydroxy-3-methyl-2-butanone (1.5 g, 14.7 mmol) in 20 mL of anhydrous THF.

  • Addition of Reactants: Slowly add the ketone solution to the cold CeCl₃ slurry via cannula. Stir for 30 minutes. Subsequently, add tert-butylmagnesium chloride (1.0 M in THF, 16.2 mL, 16.2 mmol, 1.1 equiv) dropwise over 30 minutes, ensuring the internal temperature does not rise above -70 °C.

  • Reaction Progression: Stir the mixture at -78 °C for an additional 2 hours, then allow it to warm slowly to 0 °C over 1 hour.

  • Quenching: Quench the reaction by slowly adding it to a stirred, saturated aqueous solution of ammonium chloride (NH₄Cl) (100 mL) in an ice bath.

  • Extraction and Isolation: Separate the layers and extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

References

  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Side Reactions in Diol Synthesis.
  • Benchchem. (n.d.). Diene Diol Synthesis: A Technical Support Guide to Common Side Products.
  • Benchchem. (n.d.). Troubleshooting common issues in the Grignard synthesis of tertiary alcohols.
  • Reddit. (2024). Trouble with diol oxidation.
  • ResearchGate. (n.d.). Highly Selective Synthesis of cis‐2,2,4,4‐Tetramethylcyclobutane‐1,3‐diol via Solvent‐Free Hydrogenation and Isomerization.
  • Organic Syntheses. (n.d.). Iridium-Catalyzed Reductive Coupling of Grignard Reagents and Tertiary Amides.
  • Chemistry Steps. (n.d.). Diols: Nomenclature, Preparation, and Reactions.
  • Master Organic Chemistry. (2015). Reactions of Grignard Reagents.
  • PubChem. (n.d.). This compound.
  • PMC (NIH). (n.d.). Hydrogenation of Cyclic 1,3-Diones to Their 1,3-Diols Using Heterogeneous Catalysts: Toward a Facile, Robust, Scalable, and Potentially Bio-Based Route.
  • TCI Chemicals. (n.d.). Hydrogenation Catalysts.
  • Organic Syntheses. (n.d.). Synthesis of 1,3-Diols.
  • Sciencemadness.org. (n.d.). EXPERIMENT 3: The Grignard Reaction: Synthesis of 1,2-diphenyl-1,2-propanediol via a Diastereoselective Reaction.

Sources

Technical Support Center: Synthesis of High-Purity 2,2,3-Trimethylbutane-1,3-diol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of high-purity 2,2,3-trimethylbutane-1,3-diol. This guide is designed for researchers, scientists, and drug development professionals who require this sterically hindered diol in high purity for their work. Here, we provide a recommended synthetic protocol, detailed troubleshooting guides, and frequently asked questions to ensure a successful and reproducible synthesis.

Overview of Recommended Synthetic Strategy

The synthesis of this compound, a molecule with adjacent quaternary and tertiary stereocenters, requires a carefully planned route to ensure high yield and purity. A robust two-step approach is proposed, starting from the readily available ketone, 3,3-dimethyl-2-butanone (pinacolone).

The strategy involves:

  • α-Hydroxylation: Formation of the kinetic enolate of pinacolone, followed by hydroxylation to introduce a hydroxyl group on the C1 carbon, yielding the intermediate 1-hydroxy-3,3-dimethyl-2-butanone.

  • Diastereoselective Reduction: Reduction of the ketone in the α-hydroxy ketone intermediate to a secondary alcohol, forming the target 1,3-diol.

This route is advantageous due to the accessibility of the starting material and the use of well-established reaction classes. However, careful control of reaction conditions is paramount to suppress side reactions and achieve the desired purity.

Synthesis_Workflow cluster_0 Step 1: α-Hydroxylation cluster_1 Step 2: Reduction cluster_2 Step 3: Purification A 3,3-Dimethyl-2-butanone (Pinacolone) B Kinetic Enolate Formation (LDA, THF, -78 °C) A->B C Electrophilic Hydroxylation (MoOPH) B->C D 1-Hydroxy-3,3-dimethyl-2-butanone (Crude Intermediate) C->D E Reduction of Ketone (NaBH4, Methanol) D->E F Crude this compound E->F G Aqueous Workup & Extraction F->G H Column Chromatography G->H I Recrystallization H->I J High-Purity Diol (>99%) I->J

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocols

Protocol 1: Synthesis of 1-Hydroxy-3,3-dimethyl-2-butanone

Materials:

  • Diisopropylamine

  • n-Butyllithium (n-BuLi) in hexanes

  • 3,3-Dimethyl-2-butanone (Pinacolone)[1]

  • Oxodiperoxymolybdenum(pyridine)-(hexamethylphosphoric triamide) (MoOPH)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • LDA Preparation: In a flame-dried, three-neck round-bottom flask under an argon atmosphere, dissolve diisopropylamine (1.2 eq) in anhydrous THF. Cool the solution to -78 °C (dry ice/acetone bath). Add n-BuLi (1.1 eq) dropwise via syringe. Stir the solution at -78 °C for 30 minutes.

  • Enolate Formation: To the freshly prepared LDA solution, add 3,3-dimethyl-2-butanone (1.0 eq), dissolved in a small amount of anhydrous THF, dropwise over 15 minutes. Ensure the internal temperature remains below -70 °C. Stir the resulting solution for 1 hour at -78 °C to ensure complete formation of the kinetic enolate.

  • Hydroxylation: In a separate flask, dissolve MoOPH (1.5 eq) in cold, anhydrous THF. Add this solution to the enolate mixture dropwise via a cannula, maintaining the temperature at -78 °C. The solution will typically turn a deep color. Stir the reaction mixture at -78 °C for 2-3 hours.

  • Quenching and Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at -78 °C. Allow the mixture to warm to room temperature.

  • Extraction: Transfer the mixture to a separatory funnel and dilute with diethyl ether. Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 1-hydroxy-3,3-dimethyl-2-butanone.[2] The product is often used in the next step without further purification.

Protocol 2: Reduction and Purification of this compound

Materials:

  • Crude 1-hydroxy-3,3-dimethyl-2-butanone

  • Methanol

  • Sodium borohydride (NaBH₄)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Hexanes

  • Silica gel

Procedure:

  • Reduction: Dissolve the crude α-hydroxy ketone from the previous step in methanol and cool the solution to 0 °C in an ice bath. Add sodium borohydride (1.5 eq) portion-wise, controlling the evolution of gas. After the addition is complete, stir the reaction at room temperature for 2 hours.

  • Workup: Cool the reaction mixture to 0 °C and slowly add 1 M HCl to neutralize the excess NaBH₄ and hydrolyze the borate esters. Adjust the pH to ~6-7.

  • Extraction: Remove most of the methanol under reduced pressure. Extract the aqueous residue three times with ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and concentrate to yield the crude diol.

  • Purification (Chromatography): Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

  • Purification (Recrystallization): For achieving the highest purity, recrystallize the diol from a suitable solvent system (e.g., ethyl acetate/hexanes or dichloromethane/hexanes).[3][4][5] Dissolve the solid in a minimal amount of the hot, more polar solvent and slowly add the less polar anti-solvent until turbidity is observed. Allow the solution to cool slowly to room temperature and then in a refrigerator to induce crystallization.[6]

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash with cold hexanes, and dry under high vacuum to obtain pure this compound as a crystalline solid.

Troubleshooting Guide (Q&A)

This section addresses specific issues you may encounter during the synthesis.

Troubleshooting_Tree Start Low Yield or Reaction Failure Step1_Check Check Step 1: α-Hydroxylation Start->Step1_Check Issue in Step 1? Step2_Check Check Step 2: Reduction Start->Step2_Check Issue in Step 2? LDA_Issue Problem: Incomplete Enolate Formation Step1_Check->LDA_Issue Yes Moisture_Issue Problem: Moisture Contamination Step1_Check->Moisture_Issue Yes Hydroxylation_Issue Problem: Low Hydroxylation Efficiency Step1_Check->Hydroxylation_Issue Yes Reduction_Issue Problem: Incomplete Reduction Step2_Check->Reduction_Issue Yes Side_Product_Issue Problem: Formation of Side Products Step2_Check->Side_Product_Issue Yes LDA_Sol1 Solution: - Use freshly titrated n-BuLi. - Ensure amine & THF are anhydrous. - Maintain temp at -78°C. LDA_Issue->LDA_Sol1 Moisture_Sol Solution: - Flame-dry all glassware. - Use anhydrous solvents. - Maintain positive argon pressure. Moisture_Issue->Moisture_Sol Hydroxylation_Sol Solution: - Use fresh, high-quality MoOPH. - Ensure slow addition of MoOPH solution. Hydroxylation_Issue->Hydroxylation_Sol Reduction_Sol Solution: - Use fresh NaBH4. - Increase reaction time or add more NaBH4. Reduction_Issue->Reduction_Sol Side_Product_Sol Solution: - Maintain low temperature (0°C) during NaBH4 addition. - Ensure proper pH control during workup. Side_Product_Issue->Side_Product_Sol

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Validation of 2,2,3-Trimethylbutane-1,3-diol Purity by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for a Nondescript Diol

2,2,3-Trimethylbutane-1,3-diol is a branched-chain aliphatic diol with the molecular formula C7H16O2.[1][2] Its structure, featuring a quaternary carbon and two hydroxyl groups, makes it a potentially valuable building block in the synthesis of polymers, resins, and specialty lubricants where chemical stability is paramount.[1] In any high-purity application, particularly within the pharmaceutical and advanced materials sectors, the precise and accurate determination of purity is not merely a quality control step; it is a fundamental requirement for ensuring product safety, efficacy, and batch-to-batch consistency.

However, the very nature of this molecule presents a significant analytical challenge. It lacks a UV-absorbing chromophore, rendering the most common mode of HPLC detection—UV/Visible spectrophotometry—ineffective for direct analysis.[3][4] This guide provides a comparative analysis of suitable HPLC detection strategies and presents a comprehensive framework for the validation of a purity method, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines.[5][6][7]

The Detection Dilemma: Comparing Alternatives to UV/Vis

The primary hurdle in developing an HPLC method for this compound is selecting an appropriate detector. The choice hinges on the physicochemical properties of the analyte and the intended purpose of the analysis. We will compare three principal strategies: Refractive Index Detection (RID), Evaporative Light Scattering Detection (ELSD), and pre-column derivatization followed by UV/Vis or Fluorescence (FL) detection.

Refractive Index (RI) Detector: The Universal Workhorse

An RI detector is often called a "universal detector" because it measures the difference in the refractive index between the mobile phase and the eluent containing the analyte.[8] Since nearly every compound will alter the refractive index of the solvent, RID is a viable option for non-chromophoric analytes like our target diol.[9][10]

  • Principle of Operation: The detector uses a dual-cell system. One cell contains the pure mobile phase (reference), while the other contains the column eluent (sample).[11] As the analyte elutes, it changes the refractive index of the sample stream, causing a deflection of a light beam that is measured and converted into a signal.[11]

  • Advantages:

    • Truly universal for any analyte that has a different RI from the mobile phase.

    • Non-destructive to the sample.

  • Causality Behind Limitations:

    • Temperature Sensitivity: The refractive index is highly dependent on temperature. Therefore, a stable column and detector temperature (typically 30–55 °C) is critical for a stable baseline.[12]

    • Incompatibility with Gradient Elution: Because the detector measures a bulk property of the eluent, any change in the mobile phase composition during a gradient run will cause a dramatic baseline shift, rendering it unusable.[3][11] This is the most significant drawback, as it limits the method's ability to resolve complex mixtures of impurities with widely varying polarities.

Evaporative Light Scattering Detector (ELSD): Mass-Based Detection

ELSD is another "universal" detection technique that is well-suited for non-volatile or semi-volatile analytes.[4] It is considered a mass-based detector.

  • Principle of Operation: The process involves three steps:

    • Nebulization: The column eluent is mixed with an inert gas (typically nitrogen) and sprayed into fine droplets.[13][14]

    • Evaporation: The droplets pass through a heated drift tube, where the volatile mobile phase evaporates, leaving behind solid particles of the non-volatile analyte.[14][15]

    • Detection: A light beam (often a laser) illuminates the stream of analyte particles. The scattered light is measured by a photodiode or photomultiplier tube, generating a signal proportional to the mass of the analyte.[15][16]

  • Advantages:

    • Gradient Compatible: Since the mobile phase is evaporated before detection, ELSD is fully compatible with gradient elution, a major advantage over RID.[13][15]

    • Universal for Non-Volatile Analytes: It can detect any compound that is less volatile than the mobile phase.[15][16]

  • Causality Behind Limitations:

    • Analyte Volatility: The analyte must be significantly less volatile than the mobile phase. If the analyte is semi-volatile, loss can occur in the evaporation tube, leading to poor sensitivity and quantification.

    • Mobile Phase Constraints: The mobile phase must be highly volatile and free of non-volatile components (e.g., phosphate buffers), which would create a high background signal.[17]

    • Non-Linear Response: The detector response is often non-linear and may require a polynomial fit for the calibration curve, which can complicate quantitative analysis.[15]

Pre-Column Derivatization: Engineering Detectability

This strategy involves chemically modifying the analyte before it is injected into the HPLC system. A reagent is used to attach a chromophoric or fluorophoric "tag" to the hydroxyl groups of the diol.[18][19]

  • Principle of Operation: A derivatizing agent, such as benzoyl chloride or 9-fluorenylmethyl chloroformate (Fmoc-Cl), reacts with the alcohol functional groups to form an ester.[18][20] This new molecule possesses strong UV-absorbing or fluorescent properties, allowing for highly sensitive detection.

  • Advantages:

    • High Sensitivity: This approach can dramatically increase sensitivity, often achieving the lowest limits of detection and quantitation.

    • High Specificity: The reaction is specific to the functional group (hydroxyl), and the detection wavelength can be chosen to maximize signal and minimize interference.

  • Causality Behind Limitations:

    • Method Complexity: The derivatization step adds complexity, time, and potential sources of error to the analytical procedure.[21] The reaction must be complete, reproducible, and stable.

    • Reagent-Related Issues: Excess derivatizing reagent or by-products can cause interfering peaks in the chromatogram, complicating the analysis.[21]

    • Sample Integrity: The reaction conditions must be mild enough to not degrade the analyte or its impurities.

Comparative Summary
FeatureRefractive Index Detector (RID)Evaporative Light Scattering Detector (ELSD)Pre-Column Derivatization
Principle Measures change in bulk refractive index.[11]Measures light scattered by analyte particles after solvent evaporation.[14]Chemical tagging to add a chromophore/fluorophore.[18]
Gradient Elution Not compatible.[3]Fully compatible.[15]Fully compatible.
Sensitivity LowModerateHigh to Very High
Universality Universal for all compounds.[8]Universal for non-volatile compounds.[16]Specific to reactive functional groups.
Mobile Phase No restrictions on volatility.Must be volatile; no non-volatile buffers.[17]No restrictions on volatility.
Quantitation Linear response.Often requires non-linear calibration.[15]Linear response.
Complexity SimpleModerateHigh

Decision Rationale: For routine purity testing where the impurity profile is relatively simple and all components can be resolved isocratically, HPLC-RID offers the most straightforward, robust, and cost-effective solution. Its primary limitation is the inability to use gradient elution. If a complex impurity profile requires a gradient, ELSD is a superior choice, provided the analyte is non-volatile. Derivatization is the preferred method only when very high sensitivity is required to detect trace-level impurities.

For the remainder of this guide, we will focus on developing and validating an isocratic HPLC-RID method , as it represents a robust baseline for quality control.

A Validated HPLC-RID Protocol for Purity Determination

This section provides a detailed protocol for the purity analysis of this compound, followed by a comprehensive validation strategy based on ICH Q2(R1) guidelines.[5][22][23]

Experimental Protocol
  • Instrumentation:

    • HPLC system with an isocratic pump, autosampler, column thermostat, and a Refractive Index Detector.[12]

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm (A good starting point for moderate polarity compounds)

    • Mobile Phase: Acetonitrile:Water (40:60, v/v)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 35°C

    • Detector Temperature: 35°C

    • Injection Volume: 20 µL

  • Standard and Sample Preparation:

    • Diluent: Mobile Phase (Acetonitrile:Water 40:60)

    • Standard Stock Solution (1000 µg/mL): Accurately weigh 50 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent.

    • Sample Solution (1000 µg/mL): Accurately weigh 50 mg of the this compound sample into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent.

Method Validation: A Self-Validating System

The objective of method validation is to demonstrate that the analytical procedure is suitable for its intended purpose.[7][23] The following parameters must be assessed.

Workflow for HPLC Method Validation

G cluster_prep Preparation cluster_validation Validation Experiments cluster_analysis Analysis & Reporting prep_std Prepare Standard & Sample Solutions data_acq Acquire Chromatographic Data prep_std->data_acq prep_placebo Prepare Placebo / Impurity Stocks spec Specificity (Inject Placebo, Impurities, Analyte) prep_placebo->spec spec->data_acq lin Linearity (5+ Concentration Levels) lin->data_acq acc Accuracy (Spiked Placebo at 3 Levels) acc->data_acq prec Precision (Repeatability & Intermediate) prec->data_acq lod_loq LOD & LOQ (Signal-to-Noise or Slope Method) lod_loq->data_acq rob Robustness (Vary Flow, Temp, Mobile Phase %) rob->data_acq calc Calculate System Suitability & Validation Parameters data_acq->calc report Compile Validation Report calc->report G Specificity Specificity Accuracy Accuracy Specificity->Accuracy Precision Precision Specificity->Precision Linearity Linearity Range Range Linearity->Range Accuracy->Range Precision->Range Range->Accuracy Range->Precision LOQ LOQ LOQ->Accuracy LOQ->Precision

Caption: Interdependence of core validation parameters.

Conclusion

Validating the purity of a non-chromophoric compound like this compound requires a departure from standard UV-based HPLC methods. A comparative analysis of detection techniques reveals that for routine quality control, an isocratic HPLC method coupled with a Refractive Index Detector provides a simple, robust, and effective solution, despite its limitation regarding gradient elution. The trustworthiness of this method is established not by a single test, but by a holistic validation process. The successful execution of specificity, linearity, accuracy, precision, and robustness studies, as prescribed by ICH Q2(R1) guidelines, creates a self-validating system that provides a high degree of assurance in the quality and purity of the final product. This comprehensive approach ensures that the analytical data are reliable and fit for purpose in demanding research and development environments.

References

  • SCION Instruments. (n.d.). RI Detector HPLC. Retrieved from [Link]

  • Peak Scientific. (2016, September 15). The principles of ELSD. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • KNAUER. (n.d.). RI Detectors – Reliable Refractive Index Detection for HPLC. Retrieved from [Link]

  • Shinde, V. (2020, October 24). Analytical Method Development Approach When Compounds Don't Have UV Chromophore. Pharma Beginners. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Idowu, O. R., & Afolabi, O. A. (1990). Rapid Derivatization of Alcohols with Carboxylic-Sulphonic Mixed Anhydrides for HPLC-UV/Fluorescence Analysis. Acta Pharmaceutica Jugoslavica, 40(4), 553-563.
  • Agilent. (n.d.). 1260 Infinity III Refractive Index Detector. Retrieved from [Link]

  • Labcompare. (n.d.). HPLC Refractive Index Detector (HPLC RI Detector). Retrieved from [Link]

  • LookChem. (n.d.). Cas 16343-75-2, this compound. Retrieved from [Link]

  • Wikipedia. (n.d.). Evaporative light scattering detector. Retrieved from [Link]

  • SEDERE. (n.d.). How does an ELSD work. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, March 16). 2.6: Evaporative Light Scattering Detection. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2005, November). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • International Council for Harmonisation. (2005, November). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Singh, H., & Singh, P. (2016). Derivatizing Reagents For Detection Of Organic Compounds By HPLC. International Journal of Pharmaceutical Sciences and Research, 7(9), 3546-3555.
  • Alzweiri, M., Al-Hiari, Y., & Abdel-Aldaem, O. (2012). On-Column Approach in the HPLC-UV Analysis of Non-chromophoric Compounds Using Azelaic Acid as a Model. Jordan Journal of Pharmaceutical Sciences, 5(3).
  • ResearchGate. (n.d.). Application of the Different Analytical Methods for Non-chromophoric Pharmaceutical Compounds [Request PDF]. Retrieved from [Link]

  • European Medicines Agency. (1995, June). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2780474, this compound. Retrieved from [Link]

  • Körner, A. (2021, May 10). No chromophore - no problem? Wiley Analytical Science. Retrieved from [Link]

  • Pérez-Castaño, E., et al. (2013). Determination of alcohols in essential oils by liquid chromatography with ultraviolet detection after chromogenic derivatization.
  • HTA S.r.l. (n.d.). Derivatization in HPLC. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 24741476, (2R)-2,3,3-Trimethylbutane-1,2-diol. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Derivatization. Retrieved from [Link]

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The Diol Dilemma: A Comparative Guide to Polyester Performance

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and developers in the polymer and materials science fields, the selection of monomers is a critical decision point that dictates the final properties and performance of a polyester. While the dicarboxylic acid component plays a significant role, the choice of the diol is arguably a more versatile tool for fine-tuning the polymer's characteristics. The diol's structure—its chain length, branching, and rigidity—directly influences the polyester's thermal stability, mechanical strength, and processability. This guide provides an in-depth comparative analysis of how different classes of diols impact polyester performance, supported by experimental data and detailed characterization protocols.

The Causal Link: How Diol Architecture Governs Polyester Properties

The fundamental principle behind the diol's influence lies in its effect on polymer chain mobility and packing efficiency. Longer, linear diols introduce greater flexibility, while bulky or cyclic structures impart rigidity and hinder chain movement. This directly translates to macroscopic properties:

  • Flexibility vs. Rigidity: Flexible diols lead to polyesters with lower glass transition temperatures (Tg) and increased elongation, making them suitable for elastomers and flexible films. Rigid diols increase Tg and modulus, yielding materials with higher strength and thermal resistance, ideal for engineering plastics and durable coatings.[1]

  • Crystallinity: The ability of polymer chains to pack into ordered crystalline structures is heavily influenced by the diol's geometry. Linear diols with an even number of carbon atoms often facilitate better packing and higher crystallinity. Conversely, branched or bulky diols disrupt this packing, leading to more amorphous polymers.[1]

This guide will now delve into a comparative analysis of different diol classes, presenting experimental data to illustrate these principles.

Comparative Analysis of Diol Classes

To provide a clear comparison, we will examine polyesters synthesized with a common diacid, terephthalic acid (or its dimethyl ester), and various diols. This allows for a direct assessment of the diol's contribution to the final properties.

Linear Aliphatic Diols: The Effect of Chain Length

Linear α,ω-diols, such as ethylene glycol, 1,3-propanediol, and 1,4-butanediol, are foundational monomers in the polyester industry. The length of the methylene chain ((CH₂)n) between the hydroxyl groups is a key determinant of performance.

As the chain length of the linear diol increases, the flexibility of the polymer chain is enhanced. This generally leads to a decrease in the glass transition temperature (Tg), tensile strength, and Young's modulus, but an increase in the elongation at break.[1][2] For example, in a series of unsaturated polyester resins, increased carbon chain length in the linear diol resulted in improved molecular flexibility.[1]

DiolDiol StructureGlass Transition Temp. (Tg) (°C)Melting Temp. (Tm) (°C)Tensile Strength (MPa)Elongation at Break (%)
Ethylene Glycol (EG)HO-(CH₂)₂-OH~70-80~250-265~55-75~50-300
1,3-Propanediol (PDO)HO-(CH₂)₃-OH~45-60~225-230~50-60>300
1,4-Butanediol (BDO)HO-(CH₂)₄-OH~35-45~220-225~40-55>400

Note: Data is compiled from various sources for terephthalate-based polyesters and represents typical ranges.

The trend is clear: longer, more flexible diol chains lower the Tg and yield more ductile materials.

Branched Aliphatic Diols: Disrupting Order for Unique Properties

Introducing branching into the diol structure, as seen with neopentyl glycol (NPG), has a profound effect on crystallinity and thermal properties. The bulky side groups hinder chain packing, often resulting in amorphous or semi-crystalline polymers with excellent hydrolytic stability.

Compared to its linear counterpart, a branched diol like NPG can increase the glass transition temperature of the amorphous regions.[1] One study found that NPG-modified polyester resins exhibited a 20% higher Tg compared to those based on ethylene glycol, indicating superior thermal performance.[3]

DiolDiol StructureGlass Transition Temp. (Tg) (°C)Melting Temp. (Tm) (°C)Key Characteristics
1,4-Butanediol (BDO)Linear~35-45~220-225Semicrystalline, good mechanical properties.
Neopentyl Glycol (NPG)Branched~100-110AmorphousAmorphous, high Tg, excellent thermal and hydrolytic stability.[3]

Note: Data is for terephthalate-based polyesters.

The branched structure of NPG leads to a significant increase in Tg and a loss of crystallinity, making it ideal for applications requiring high thermal stability and clarity, such as in powder coatings and resins.[3]

Cycloaliphatic Diols: Imparting Rigidity and Toughness

Cycloaliphatic diols, such as 1,4-cyclohexanedimethanol (CHDM), contain a cyclic structure within the polymer backbone. This severely restricts chain rotation, leading to a significant increase in stiffness, thermal stability, and toughness.

The incorporation of CHDM into a polyester backbone, for instance, replacing 1,4-butanediol, elevates the glass transition temperature and can improve thermal stability.[4] Polyesters based on CHDM often exhibit a superior combination of rigidity and toughness, making them suitable for high-performance films and engineering plastics.[5] The stereochemistry of cycloaliphatic diols (cis/trans isomers) also plays a critical role; different isomer ratios can significantly alter chain packing and thus the final properties of the material.[6][7]

DiolDiol StructureGlass Transition Temp. (Tg) (°C)Melting Temp. (Tm) (°C)Tensile Modulus (GPa)
1,4-Butanediol (BDO)Linear Aliphatic~35-45~220-225~1.5-2.5
1,4-Cyclohexanedimethanol (CHDM)Cycloaliphatic~80-90~290-310~2.0-3.0

Note: Data is for terephthalate-based polyesters.

The rigid cyclohexyl ring in CHDM provides a notable increase in both Tg and Tm compared to the flexible linear BDO, resulting in a stiffer and more heat-resistant material.[5][8]

Experimental Protocols for Polyester Synthesis and Characterization

To ensure the integrity and reproducibility of comparative studies, standardized methodologies are crucial. The following section details the protocols for the synthesis of polyesters via melt polycondensation and their subsequent characterization.

Polyester Synthesis: Two-Stage Melt Polycondensation

This method is widely used for producing high molecular weight polyesters and involves two distinct stages: esterification (or transesterification) and polycondensation.[6]

Materials:

  • Dicarboxylic acid (e.g., terephthalic acid) or its dimethyl ester (e.g., dimethyl terephthalate)

  • Diol (in a 1:1.2 to 1:2.2 molar ratio with the diacid/diester)

  • Catalyst (e.g., antimony trioxide, titanium tetrabutoxide)

  • Stabilizer (e.g., phosphoric acid)

Procedure:

  • Esterification/Transesterification:

    • Charge the dicarboxylic acid/diester, diol, and catalyst into a reaction vessel equipped with a mechanical stirrer, nitrogen inlet, and a distillation column.

    • Heat the mixture under a nitrogen blanket to 180-220°C.

    • Continuously remove the condensation byproduct (water or methanol) via distillation.

    • The reaction is considered complete when the distillation of the byproduct ceases.

  • Polycondensation:

    • Add the stabilizer to the reaction mixture to deactivate the catalyst partially and prevent side reactions.

    • Gradually increase the temperature to 250-280°C while slowly reducing the pressure to below 1 Torr.

    • Continue the reaction under high vacuum and elevated temperature. The increase in melt viscosity, monitored via the stirrer's torque, indicates the progression of polymerization.

    • Once the desired viscosity is reached, the reaction is stopped by introducing nitrogen gas to break the vacuum.

    • The molten polymer is then extruded from the reactor and pelletized for further analysis.

Polyester_Synthesis cluster_0 Stage 1: Esterification/Transesterification cluster_1 Stage 2: Polycondensation Monomers Diacid/Diester + Diol + Catalyst Reactor1 Reaction Vessel (180-220°C, N₂) Monomers->Reactor1 Distillation Distillation of Water/Methanol Reactor1->Distillation Byproduct Prepolymer Oligomer/Prepolymer Reactor1->Prepolymer Reactor2 High Vacuum Reactor (250-280°C, <1 Torr) Prepolymer->Reactor2 Add Stabilizer Extrusion Extrusion & Pelletizing Reactor2->Extrusion High MW Polyester

Workflow for two-stage melt polycondensation of polyesters.
Thermal Properties Characterization: DSC and TGA

1. Differential Scanning Calorimetry (DSC) - ASTM D3418, ASTM E1356

DSC is used to determine the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc) of the polyester.

Procedure:

  • Accurately weigh 5-10 mg of the polyester sample into an aluminum DSC pan and seal it.

  • Place the sample pan and an empty reference pan into the DSC cell.

  • Heat the sample to a temperature above its expected melting point (e.g., 300°C) at a rate of 10°C/min under a nitrogen atmosphere to erase its prior thermal history.

  • Cool the sample at a controlled rate (e.g., 10°C/min) to a temperature below its expected Tg (e.g., 0°C).

  • Heat the sample again at 10°C/min to 300°C. This second heating scan is used for analysis.

  • The Tg is determined as the midpoint of the step change in the heat flow curve. The Tm is identified as the peak of the melting endotherm.

2. Thermogravimetric Analysis (TGA) - ASTM E1131

TGA measures the thermal stability of the polyester by monitoring its weight loss as a function of temperature.

Procedure:

  • Weigh 10-15 mg of the polyester sample into a TGA pan.

  • Place the pan in the TGA furnace.

  • Heat the sample from room temperature to an elevated temperature (e.g., 600°C) at a constant rate (e.g., 10°C/min) under a controlled atmosphere (typically nitrogen or air).

  • Record the sample weight as a function of temperature.

  • The onset of decomposition is often reported as the temperature at which 5% weight loss occurs (Td5%).

Mechanical Properties Characterization: Tensile Testing

Tensile Properties of Plastics - ASTM D638

This test method determines the tensile strength, Young's modulus, and elongation at break of the polyester.

Procedure:

  • Prepare dumbbell-shaped test specimens by injection molding or machining the synthesized polyester according to the dimensions specified in ASTM D638 (e.g., Type I).

  • Condition the specimens at a standard temperature and humidity (e.g., 23°C and 50% relative humidity) for at least 40 hours.

  • Mount the specimen in the grips of a universal testing machine.

  • Attach an extensometer to the gauge length of the specimen to accurately measure strain.

  • Apply a tensile load at a constant crosshead speed (e.g., 5 mm/min) until the specimen fractures.

  • Record the load and extension data to generate a stress-strain curve, from which the tensile properties are calculated.

Characterization_Workflow cluster_thermal Thermal Analysis cluster_mechanical Mechanical Analysis Polyester Synthesized Polyester Pellets DSC DSC (ASTM D3418) Determine Tg, Tm Polyester->DSC TGA TGA (ASTM E1131) Determine Thermal Stability (Td) Polyester->TGA Molding Injection Mold Specimens (ASTM D638 Type I) Polyester->Molding Tensile Tensile Test (ASTM D638) Determine Strength, Modulus, Elongation Molding->Tensile

Experimental workflow for polyester characterization.

Conclusion

The choice of diol is a powerful lever in the design of polyesters with tailored performance characteristics. By understanding the fundamental relationships between diol structure—be it linear, branched, or cyclic—and the resulting polymer properties, researchers can rationally select monomers to achieve desired outcomes. Linear diols offer a means to control flexibility and ductility through chain length. Branched diols are instrumental in creating amorphous, thermally stable materials. Cycloaliphatic diols provide a route to high-rigidity, high-toughness engineering plastics. The application of standardized synthesis and characterization protocols, as outlined in this guide, is paramount for generating reliable and comparable data, thereby accelerating the development of novel polyester materials for a wide array of applications.

References

  • Szostak, M., et al. (2021). Modifications of Furan-Based Polyesters with the Use of Rigid Diols. Polymers, 13(21), 3823. [Link]

  • Lin, S.-K., et al. (2023). Influence of Diol Structure on the Mechanical and Thermal Properties of Bio-Based UV-Curable Unsaturated Polyesters for 3D Printing. ACS Applied Polymer Materials, 5(9), 7345–7357. [Link]

  • ASTM International. (2014). Standard Test Method for Tensile Properties of Plastics (D638-14). West Conshohocken, PA: ASTM International. [Link]

  • ASTM International. (2018). Standard Test Method for Compositional Analysis by Thermogravimetry (E1131-20). West Conshohocken, PA: ASTM International. [Link]

  • ASTM International. (2017). Standard Test Methods for Transition Temperatures and Enthalpies of Fusion and Crystallization of Polymers by Differential Scanning Calorimetry (D3418-21). West Conshohocken, PA: ASTM International. [Link]

  • ASTM International. (2017). Standard Test Method for Assignment of the Glass Transition Temperatures by Differential Scanning Calorimetry (E1356-08(2014)). West Conshohocken, PA: ASTM International. [Link]

  • Kelsey, D. R., et al. (2015). Study of the structure–property relationships in a high impact and shape memory polyester by the stereoisomer selection of the cyclobutane diol monomer. Journal of Polymer Science Part A: Polymer Chemistry, 53(12), 1435-1443. [Link]

  • Zhang, L., et al. (2018). A comparative analysis of neopentyl glycol versus other glycols in resin synthesis applications. Journal of Applied Polymer Science, 135(21), 46234. [Link]

  • van Putten, R.-J., et al. (2024). Terephthalate Copolyesters Based on 2,3-Butanediol and Ethylene Glycol and Their Properties. Polymers, 16(15), 2085. [Link]

  • Lips, P., et al. (2020). Melt Polycondensation for the Synthesis of Polyester Amides using Kneader Reactor Technology. CHIMIA International Journal for Chemistry, 74(12), 1024-1028. [Link]

  • Intertek. (n.d.). Differential Scanning Calorimeter ASTM D3418, ASTM E1356, ISO 11357. [Link]

  • Intertek. (n.d.). Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358. [Link]

  • Industrial Physics. (n.d.). Standard Test Method for Tensile Properties of Plastics ASTM D638. [Link]

  • Jiang, M., et al. (2016). Furan-based co-polyesters with enhanced thermal properties: Poly(1,4-butylene-co-1,4-cyclohexanedimethylene-2,5-furandicarboxylic acid). RSC Advances, 6(24), 20058-20067. [Link]

  • Pantic, O., et al. (2022). The Effect of Glycol Derivatives on the Properties of Bio-Based Unsaturated Polyesters. Polymers, 14(15), 3004. [Link]

  • Chen, G., et al. (2011). Synthesis and characterization of polyesters derived from succinic acid, ethylene glycol and 1,3-propanediol. Journal of Applied Polymer Science, 122(5), 3321-3328. [Link]

  • Amin, M. A., et al. (2024). Recent Advances in the Development of 1,4-Cyclohexanedimethanol (CHDM) and Cyclic-Monomer-Based Advanced Amorphous and Semi-Crystalline Polyesters for Smart Film Applications. Polymers, 16(15), 2085. [Link]

  • Wu, J., et al. (2002). Cycloaliphatic Polyester Based High Solids Polyurethane Coatings: I. The Effect of Difunctional Alcohols. Journal of Coatings Technology, 74(932), 69-79. [Link]

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The Unseen Architect: A Comparative Analysis of Coating Performance with and without 2,2,3-Trimethylbutane-1,3-Diol

Author: BenchChem Technical Support Team. Date: January 2026

In the pursuit of high-performance coatings, the molecular architecture of the polymer backbone is a critical determinant of durability, resistance, and lifespan. While pigments and additives often take the spotlight, the humble diol component in polyester and polyurethane resins plays a foundational role in dictating the final properties of the cured film. This guide delves into a comparative performance analysis of coatings formulated with a standard linear diol versus those incorporating the branched structure of 2,2,3-trimethylbutane-1,3-diol.

While direct, head-to-head experimental data for this compound in specific coating formulations is not extensively published, we can construct a robust, scientifically-grounded comparison. This analysis is based on the well-documented performance enhancements imparted by structurally similar branched diols, such as neopentyl glycol (NPG), in demanding applications.[1][2][3][4] By examining the principles of steric hindrance and molecular packing, we can project the significant advantages that this compound is anticipated to confer upon a coating system.

The Strategic Advantage of Branched Diols in Coating Resins

The inclusion of branched diols in a polymer backbone, as opposed to linear diols, introduces a significant architectural shift that manifests in several key performance enhancements. The gem-dimethyl groups in structures like neopentyl glycol, and by extension this compound, create steric hindrance that shields the vulnerable ester or urethane linkages from hydrolytic attack.[3] This molecular shielding is a cornerstone of enhanced durability, particularly in environments with high humidity or direct water contact.

Furthermore, the branched structure disrupts the close packing of polymer chains, which can lead to an increase in the glass transition temperature (Tg). A higher Tg often translates to improved thermal stability and hardness of the coating.[2] The increased hydrophobicity imparted by the methyl groups also contributes to superior water resistance and weatherability.[5][6]

Visualizing the Molecular Difference: Linear vs. Branched Architecture

The fundamental difference in molecular structure between a simple linear diol, like 1,3-propanediol, and the branched this compound can be visualized as follows:

cluster_0 Linear Diol (e.g., 1,3-Propanediol) cluster_1 Branched Diol (this compound) a HO-CH₂-CH₂-CH₂-OH b HO-CH₂-C(CH₃)₂-CH(OH)-CH₃

Caption: Molecular structures of a linear vs. a branched diol.

Projected Performance Comparison: A Data-Driven Hypothesis

Based on the established principles of branched diol chemistry, we can project the performance differences between a coating formulated with a standard linear diol and one containing this compound.

Performance MetricCoating with Linear DiolCoating with this compoundRationale for Projected Improvement
Hydrolytic Stability ModerateHighThe gem-dimethyl groups in this compound provide steric protection to the ester/urethane linkages, significantly reducing the rate of hydrolysis.[3]
Corrosion Resistance GoodExcellentEnhanced hydrolytic stability and increased hydrophobicity lead to lower water and ion permeability, thereby improving corrosion resistance.[5]
Weatherability (UV Resistance & Gloss Retention) GoodExcellentThe stable, branched aliphatic structure is inherently more resistant to UV degradation compared to some linear diols.[3]
Hardness & Scratch Resistance GoodExcellentThe branched structure can lead to a higher crosslink density and a more rigid polymer network, resulting in a harder, more scratch-resistant surface.
Chemical Resistance GoodExcellentThe combination of a more robust polymer backbone and reduced permeability enhances resistance to a broader range of chemical agents.[1]
Adhesion ExcellentExcellentWhile the diol primarily affects the cohesive properties of the coating, good formulation practices can ensure excellent adhesion for both types.

Experimental Protocols for Performance Validation

To empirically validate the projected performance benefits of this compound, the following standardized testing protocols are recommended.

Hydrolytic Stability Assessment

Objective: To quantify the resistance of the coating to degradation in a high-humidity environment.

Methodology:

  • Sample Preparation: Apply coatings to standardized steel panels (e.g., Q-Panel S-36) to a uniform dry film thickness. Allow for full curing as per the manufacturer's specifications.

  • Initial Property Measurement: Measure initial gloss (ASTM D523), hardness (ASTM D3363 - Pencil Hardness), and color (ASTM D2244).

  • Exposure: Place the coated panels in a humidity chamber maintained at 60°C and 95% relative humidity for a specified duration (e.g., 500 hours), as per ASTM D2247.

  • Final Property Measurement: After the exposure period, remove the panels, allow them to equilibrate to ambient conditions, and re-measure gloss, hardness, and color.

  • Analysis: Calculate the percentage retention of gloss and any changes in hardness and color. A higher percentage of property retention indicates superior hydrolytic stability.

A Prepare Coated Panels B Measure Initial Properties (Gloss, Hardness, Color) A->B C Expose in Humidity Chamber (60°C, 95% RH, 500 hrs) B->C D Measure Final Properties C->D E Calculate Property Retention (%) D->E

Caption: Workflow for Hydrolytic Stability Testing.

Adhesion Testing

Objective: To assess the adhesion of the coating to the substrate.

Methodology:

  • Sample Preparation: Apply coatings to the desired substrate and allow for full curing.

  • Cross-Hatch Test (ASTM D3359 - Method B):

    • Make a series of six parallel cuts through the coating to the substrate using a sharp blade and a cutting guide.

    • Make a second series of six parallel cuts at a 90-degree angle to the first set to create a grid of 25 squares.

    • Apply a specified pressure-sensitive tape over the grid and smooth it down firmly.

    • Within 90 seconds of application, remove the tape by pulling it back upon itself at a 180-degree angle.

  • Evaluation: Classify the adhesion based on the ASTM scale from 5B (no peeling or removal) to 0B (more than 65% of the area is removed).

A Prepare Cured Coated Substrate B Create Cross-Hatch Grid A->B C Apply and Remove Adhesion Tape B->C D Evaluate Adhesion (ASTM D3359 Scale) C->D

Caption: Workflow for Cross-Hatch Adhesion Testing.

Corrosion Resistance Evaluation

Objective: To determine the coating's ability to protect a metal substrate from corrosion in a saline environment.

Methodology:

  • Sample Preparation: Apply coatings to standardized steel panels. Before exposure, create a scribe mark through the coating to the metal substrate as per ASTM D1654.

  • Salt Spray Exposure (ASTM B117):

    • Place the scribed panels in a salt spray cabinet.

    • Expose the panels to a continuous salt fog (5% NaCl solution) at 35°C for a predetermined duration (e.g., 1000 hours).

  • Evaluation:

    • Periodically inspect the panels for signs of blistering (ASTM D714) and rust creepage from the scribe (ASTM D1654).

A Prepare Scribed Coated Panels B Expose to Salt Spray (ASTM B117) A->B C Periodically Inspect for Blistering B->C D Measure Scribe Creepage B->D

Caption: Workflow for Salt Spray Corrosion Testing.

Conclusion

The incorporation of this compound into coating resins represents a strategic approach to enhancing long-term performance and durability. While this guide presents a projection based on established chemical principles, the anticipated improvements in hydrolytic stability, corrosion resistance, and weatherability are substantial. The unique branched architecture of this diol offers a compelling pathway to formulating next-generation coatings that can withstand harsher environments and provide extended service life. Empirical validation through the standardized protocols outlined herein is the crucial next step in quantifying the precise benefits of this promising molecular building block.

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Neopentyl Glycol (NPG) vs. MPO: Choosing the Right Diol for Your Formulation. Retrieved from [Link]

  • BDMAEE. (2025, July 8). The use of neopentyl glycol in polyurethane coatings improves flexibility and chemical resistance. Retrieved from [Link]

  • BDMAEE. (2025, July 8). A comparative analysis of neopentyl glycol versus other glycols in resin synthesis applications. Retrieved from [Link]

  • Gantrade. (n.d.). 2 Methyl 1, 3 Propanediol (MPO) Uses for Neopentyl Glycol (NPG) Applications. Retrieved from [Link]

  • Farmer, T. J., et al. (2015). Synthesis of Unsaturated Polyester Resins from Various Bio-Derived Platform Molecules. Polymers, 7(12), 2571-2591. Retrieved from [Link]

  • Google Patents. (2013). WO2013012699A2 - Polyurethane based coating compositions.
  • Hillmyer, M. A., et al. (2016). Step-Growth Polyesters with Biobased (R)-1,3-Butanediol. ACS Macro Letters, 5(11), 1237-1241. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of Side-Chain gem-dialkyl Substitution on the Crystallization of poly(δ-valerolactone): Competition between Steric Effects and Chain Flexibility. Retrieved from [Link]

  • National Institutes of Health. (2024, April 19). Synthesis of Bio-Based Polyester Resins for Vat Photopolymerization 3D Printing. Retrieved from [Link]

  • Defense Technical Information Center. (1979, July 5). Synthesis of Improved Polyester Resins. Retrieved from [Link]

  • SAGE Journals. (n.d.). Synthesis of unsaturated polyester resin - Effect of choice of reactants and their relative proportions. Retrieved from [Link]

  • Scribd. (n.d.). US3904796 | PDF | Polyurethane | Polyester. Retrieved from [Link]

  • Google Patents. (n.d.). WO2014142839A1 - Water-reducible single-component moisture-curing polyurethane coatings.
  • Prospector. (2018, August 31). On the Surface: Formulating Hydrophobic Coatings for Breakthrough Performance. Retrieved from [Link]

  • ResearchGate. (n.d.). Hydrophobic and Oil-Resistant Coatings Based on Advanced Green Polyurethane Dispersions. Retrieved from [Link]

  • Tri-iso. (n.d.). Urethane Prepolymers – Polyols - Additives. Retrieved from [Link]

  • Academia.edu. (n.d.). 100% Solids Polyurethane and Polyurea Coatings Technology. Retrieved from [Link]

  • ACS Publications. (n.d.). The gem-Dimethyl Effect Revisited. The Journal of Organic Chemistry. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Influence of hydrophilic/hydrophobic diols on the properties of polyurethane hydrogels: solvent-free one-pot synthesis. Journal of Materials Chemistry B. Retrieved from [Link]

  • National Institutes of Health. (n.d.). A wear and heat-resistant hydrophobic fluoride-free coating based on modified nanoparticles and waterborne-modified polyacrylic resin. Retrieved from [Link]

  • Defense Technical Information Center. (n.d.). Development of Hydrophobic Coatings for Water-Repellent Surfaces Using Hybrid Methodology. Retrieved from [Link]

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A Senior Application Scientist's Guide to the Thermal Analysis of Polymers Derived from Different Diols

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the thermal properties of polymers is paramount for predicting their performance, stability, and processing behavior. The choice of monomer, particularly the diol component, plays a critical role in defining the thermal characteristics of the resulting polymer. This guide provides an in-depth comparison of the thermal analysis of polymers derived from various diols, supported by experimental data and detailed methodologies. We will explore how the structure of the diol—be it linear, branched, aliphatic, or aromatic—influences key thermal transitions and stability, and how to effectively characterize these properties using state-of-the-art thermal analysis techniques.

The "Why": Causality Behind Experimental Choices in Polymer Thermal Analysis

The selection of thermal analysis techniques is not arbitrary; it is a deliberate process aimed at elucidating specific structure-property relationships. For polymers, three core techniques provide a comprehensive thermal profile:

  • Thermogravimetric Analysis (TGA): TGA is the cornerstone for assessing thermal stability.[1] It measures the change in mass of a material as a function of temperature in a controlled atmosphere.[2] This allows us to determine the onset of degradation, a critical parameter for defining the upper service temperature of a material and for quality control.[3][4]

  • Differential Scanning Calorimetry (DSC): DSC is a powerful technique for investigating thermal transitions.[5] It measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature.[6] This enables the determination of the glass transition temperature (Tg), melting temperature (Tm), and crystallization behavior, which are fundamental to understanding a polymer's mechanical properties and processing window.[7]

  • Dynamic Mechanical Analysis (DMA): DMA is the most sensitive method for characterizing the viscoelastic properties of polymers.[8][9] It applies an oscillating force to a sample and measures its stiffness and damping (energy dissipation) as a function of temperature, time, or frequency.[10] DMA is particularly adept at detecting subtle transitions, such as the glass transition, and provides invaluable information on a material's modulus, damping characteristics, and performance under dynamic loading conditions.[11][12]

By employing these three techniques in concert, we can build a holistic understanding of how the molecular architecture of a polymer, dictated by the choice of diol, translates to its macroscopic thermal behavior.

Comparative Thermal Analysis: The Influence of Diol Structure

The structure of the diol monomer significantly impacts the thermal properties of the resulting polymer. Key structural features of the diol to consider include chain length, branching, and the presence of aromatic or cyclic groups.

Effect of Aliphatic Diol Chain Length

In polymers such as polyesters and polyurethanes, the length of the aliphatic diol chain influences chain flexibility and packing efficiency.

  • Glass Transition Temperature (Tg): An increase in the diol chain length generally leads to greater chain flexibility. This increased mobility of the polymer chains results in a lower glass transition temperature.[13]

  • Melting Temperature (Tm): For semi-crystalline polymers, a longer diol chain can disrupt the regularity of the polymer backbone, leading to less efficient chain packing and consequently a lower melting temperature.[13]

  • Thermal Stability (Td): The effect on thermal stability is more nuanced. Some studies suggest that shorter diol chains can lead to higher thermal stability.[14] However, other research indicates that thermal stability can increase with a longer diol chain.[13] Generally, aliphatic polyesters exhibit high thermal stability, with decomposition temperatures often exceeding 300°C.[13]

Impact of Diol Isomerism and Branching

The presence of branching or isomeric differences in the diol structure can significantly alter thermal properties. For instance, in polyurethanes, replacing a linear diol like 1,4-butanediol with its branched isomer, 1,3-butanediol, can disrupt the packing of the hard segments, affecting the morphology and thermal transitions.[15]

Influence of Aromatic and Rigid Cyclic Diols

Incorporating aromatic or rigid cyclic structures into the polymer backbone via the diol monomer has a pronounced effect on thermal properties.

  • Enhanced Thermal Stability: The presence of aromatic rings restricts chain mobility and increases the energy required for bond scission, leading to a significant increase in thermal stability.[14]

  • Elevated Glass Transition Temperature: The rigidity of aromatic and cyclic diols hinders chain rotation, resulting in a higher glass transition temperature.[14] Diols containing rigid bicyclic structures, like isosorbide, are particularly effective at increasing the Tg of polyesters.[14]

Quantitative Data Summary

The following tables summarize typical thermal properties of polymers derived from different diols, as determined by TGA, DSC, and DMA.

Table 1: Thermal Properties of Polyesters Derived from Various Diols

DiolPolymer TypeTg (°C)Tm (°C)Td (°C, 5% weight loss)
Ethylene GlycolPET67-81250-265>300
1,4-ButanediolPBT22-43225>300
1,6-HexanediolAliphatic Polyester~ -60~ 60>300
IsosorbideBio-based Polyester160-180Amorphous>300

Table 2: Thermal Properties of Polyurethanes with Different Soft Segment Diols

Diol (Soft Segment)Polymer TypeTg (°C)Thermal Event (DSC)Td (°C, Onset)
Poly(tetramethylene ether) glycol (PTMEG)Polyether-based PU-70 to -50Melting of soft segment~300
Poly(caprolactone) diol (PCL)Polyester-based PU-60 to -40Melting of soft segment~320
Poly(carbonate) diol (PCD)Polycarbonate-based PU-50 to -30Endothermic transitions~310

Note: The values presented are approximate and can vary depending on the specific formulation, molecular weight, and experimental conditions.

Experimental Protocols: A Self-Validating System

To ensure the generation of reliable and reproducible data, it is crucial to follow standardized experimental protocols.

Thermogravimetric Analysis (TGA) Workflow

The following protocol is based on ASTM E1131 and ISO 11358 standards.[1][4]

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's guidelines.

  • Sample Preparation: Accurately weigh 5-10 mg of the polymer sample into a clean TGA pan.

  • Experimental Setup: Place the sample pan in the TGA furnace.

  • Heating Program: Heat the sample from ambient temperature to 600°C at a constant heating rate of 10°C/min.

  • Atmosphere: Conduct the analysis under a controlled atmosphere, typically nitrogen, at a flow rate of 50 mL/min to prevent oxidative degradation.

  • Data Analysis: Record the mass loss as a function of temperature. Determine the onset of decomposition (Td) as the temperature at which a significant mass loss begins (e.g., 5% mass loss).[16]

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Analysis cluster_data Data Interpretation start Start weigh Weigh 5-10 mg of Polymer start->weigh load Load Sample into TGA Pan weigh->load place Place Pan in Furnace load->place heat Heat to 600°C at 10°C/min in N2 place->heat record Record Mass Loss vs. Temperature heat->record analyze Determine Td (e.g., 5% mass loss) record->analyze end End analyze->end

Caption: TGA experimental workflow for determining the thermal stability of polymers.

Differential Scanning Calorimetry (DSC) Workflow

This protocol is based on ISO 11357 standards.[3]

  • Instrument Calibration: Calibrate the DSC instrument for temperature and heat flow using certified standards (e.g., indium).

  • Sample Preparation: Accurately weigh 5-10 mg of the polymer sample into a clean DSC pan and seal it.

  • Experimental Setup: Place the sample pan and an empty reference pan in the DSC cell.

  • Heating and Cooling Program:

    • Heat the sample from ambient temperature to a temperature above its expected melting point at a rate of 10°C/min to erase its thermal history.

    • Cool the sample at a controlled rate (e.g., 10°C/min) to observe crystallization.

    • Heat the sample again at 10°C/min to observe the glass transition and melting behavior.

  • Atmosphere: Conduct the analysis under a nitrogen atmosphere.

  • Data Analysis: Analyze the heat flow curve to determine Tg (midpoint of the step change), Tm (peak of the endotherm), and crystallization temperature (Tc, peak of the exotherm).

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Interpretation start Start weigh Weigh 5-10 mg of Polymer start->weigh seal Seal in DSC Pan weigh->seal load Load Sample and Reference Pans seal->load heat1 Heat 1: Erase Thermal History load->heat1 cool Controlled Cooling heat1->cool heat2 Heat 2: Measure Transitions cool->heat2 analyze Determine Tg, Tm, Tc heat2->analyze end End analyze->end

Caption: DMA experimental workflow for determining the viscoelastic properties of polymers.

Conclusion

The thermal analysis of polymers is a critical aspect of materials science, providing essential data for product development, quality control, and fundamental research. The choice of diol monomer is a powerful tool for tuning the thermal properties of polymers. By systematically varying the diol structure—from simple aliphatic chains to complex aromatic and cyclic moieties—researchers can tailor the glass transition temperature, melting behavior, and thermal stability to meet the demands of specific applications. A comprehensive approach utilizing TGA, DSC, and DMA, grounded in standardized methodologies, provides the robust and reliable data necessary for advancing polymer science and technology.

References

  • ISO 6721-5 Dynamic Mechanical Properties (DMA) – Flexural Vibration. MTS Systems. Available at: [Link]

  • ISO 6721-4: Plastics DMA: Tensile vibration - Non-resonance method. MTS Systems. Available at: [Link]

  • ISO 6721-11: Plastics — Determination of dynamic mechanical properties — Part 11: Glass transition temperature. International Organization for Standardization. Available at: [Link]

  • Dynamic Mechanical Analysis (DMA). Alpine Polytech. Available at: [Link]

  • Thermal Characterization of Polymers. Nexus Analytics. Available at: [Link]

  • Influence of Diol Structure on the Mechanical and Thermal Properties of Bio-Based UV-Curable Unsaturated Polyesters for 3D Printing. ACS Applied Polymer Materials. ACS Publications. Available at: [Link]

  • Influence of Diol Structure on the Mechanical and Thermal Properties of Bio-Based UV-Curable Unsaturated Polyesters for 3D Print. ACS Publications. Available at: [Link]

  • PROPERTIES OF POLYURETHANES BASED ON DIFFERENT MACRODIOLS. ResearchGate. Available at: [Link]

  • ISO 6721-11:2019(E). International Organization for Standardization. Available at: [Link]

  • Results of Thermogravimetric Analysis (TGA) measurements for selected TPUs conducted under nitrogen atmosphere. ResearchGate. Available at: [Link]

  • Thermogravimetric Analysis (TGA) – ASTM E1131 & ISO 11358 Standards. Infinita Lab. Available at: [Link]

  • Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358. Intertek. Available at: [Link]

  • Polybutadiene Cross-Linked With Various Diols – Effect On Thermal Stability. Marquette University. Available at: [Link]

  • E2550 Standard Test Method for Thermal Stability by Thermogravimetry. ASTM International. Available at: [Link]

  • ASTM Thermal Methods. TA Instruments. Available at: [Link]

  • Influence of the chain extender length and diisocyanate amount on the thermal stability and mechanical properties of some polyurethanes. ResearchGate. Available at: [Link]

  • Thermogravimetric analysis (TGA) curves and their derivative curves for PU films with different molar ratios of MDEA. ResearchGate. Available at: [Link]

  • Thermogravimetric analysis (TGA) and differential thermogravimetry (DTG) spectra of TPU prepared through the polymerization of PBA (a), PTMG (b), or PCDL (c), with 1,3-BDO or 1,4-BDO. ResearchGate. Available at: [Link]

  • Thermal Analysis of Polyurethane Dispersions Based on Different Polyols. SciSpace. Available at: [Link]

  • The Characterization of Polymers Using Thermal Analysis. AZoM. Available at: [Link]

  • TGA and DSC Analysis of the Polyesters. ResearchGate. Available at: [Link]

  • Fundamentals of Polymers Thermal Characterization: TGA, DSC, Thermal Conductivity, STA, and DMA Techniques. C-Therm Technologies Ltd. Available at: [Link]

  • THERMAL ANALYSIS OF POLYMERS - Fundamentals and Applications. ResearchGate. Available at: [Link]

  • Thermal Analysis of Polymers. Part 2: TGA, TMA and DMA of Thermoplastics. Mettler Toledo. Available at: [Link] thermoplastics-part2.html

  • An introduction to thermal analysis of polymeric materials. R-Tech Materials. Available at: [Link]

  • Dynamic mechanical analysis. Wikipedia. Available at: [Link]

  • Understanding Polymer Behavior: A Q&A on Dynamic Mechanical Analysis (DMA). Smithers. Available at: [Link]

  • Investigation of Polymers with Differential Scanning Calorimetry. University of Southern Mississippi. Available at: [Link]

  • Dynamic Mechanical Analysis (DMA)- Polymer Characterization. YouTube. Available at: [Link]

  • DSC Analysis of poly(ester-amides). ResearchGate. Available at: [Link]

  • DMA: Dynamic Mechanical Analysis – Advances in Polymer Science. IntechOpen. Available at: [Link]

  • Dynamic mechanical analysis (DMA) curves (storage modulus) of copolymers hydroquinone (HQ) (0%) - HQ (100%). ResearchGate. Available at: [Link]

  • DSC Analysis of Polymers. EAG Laboratories. Available at: [Link]

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A Comparative Guide to the Spectroscopic Verification of 2,2,3-trimethylbutane-1,3-diol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel or synthesized molecules is a cornerstone of scientific rigor. This guide provides an in-depth, comparative analysis of spectroscopic techniques for the structural verification of 2,2,3-trimethylbutane-1,3-diol, a sterically hindered vicinal diol. By delving into the theoretical underpinnings and expected spectral features, this document serves as a practical resource for confirming the molecular architecture of this and structurally related compounds.

The unique structure of this compound, featuring a quaternary carbon and a tertiary alcohol, presents an interesting case for spectroscopic analysis. Understanding the interplay of steric hindrance and the presence of hydroxyl groups is key to interpreting the resulting spectra. This guide will explore the application of Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) in the comprehensive characterization of this target molecule.

The Analytical Imperative: A Multi-faceted Approach

No single analytical technique provides a complete structural picture. A robust verification strategy relies on the synergistic interpretation of data from multiple spectroscopic methods. Each technique probes different aspects of the molecular structure, and their combined insights provide a self-validating system for structural elucidation.

Caption: A typical workflow for the synthesis and structural verification of an organic compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity of atoms in an organic molecule. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can deduce the chemical environment and neighboring atoms for each unique position in the molecule.

¹H NMR Spectroscopy: A Proton's Perspective

Predicted ¹H NMR Spectrum of this compound

Due to the absence of experimental data in publicly available databases, the following is a predicted ¹H NMR spectrum based on established chemical shift principles and data from analogous structures.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~3.5 - 4.0Singlet2H-CH₂OHProtons on a carbon adjacent to a hydroxyl group are deshielded. The absence of adjacent protons results in a singlet.
~2.0 - 3.0Broad Singlet2H-OHThe chemical shift of hydroxyl protons is variable and concentration-dependent. They often appear as broad singlets due to hydrogen bonding and chemical exchange. A D₂O shake would confirm this assignment by causing the signal to disappear.
~1.3Singlet6H-C(CH₃)₂The two methyl groups attached to the same quaternary carbon are chemically equivalent and show no coupling, resulting in a singlet.
~1.2Singlet6H-C(CH₃)₂OHThe two methyl groups attached to the tertiary alcohol carbon are also equivalent and appear as a singlet.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent can influence the chemical shift of the hydroxyl protons.

  • Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment.

    • Number of Scans: 16-64 scans to achieve an adequate signal-to-noise ratio.

    • Relaxation Delay: 1-2 seconds.

  • Data Processing: Apply a Fourier transform to the acquired free induction decay (FID), followed by phase and baseline correction.

  • D₂O Exchange: To confirm the hydroxyl proton signals, add a drop of D₂O to the NMR tube, shake gently, and re-acquire the spectrum. The -OH peaks should disappear or significantly diminish.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Predicted ¹³C NMR Spectrum of this compound

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~75 - 80-C(CH₃)₂OHThe carbon atom of the tertiary alcohol is significantly deshielded by the electronegative oxygen atom.
~70 - 75-CH₂OHThe carbon of the primary alcohol is also deshielded by the attached oxygen.
~40 - 45-C(CH₃)₂-The quaternary carbon atom.
~25 - 30-C(CH₃)₂The two equivalent methyl carbons attached to the quaternary carbon.
~20 - 25-C(CH₃)₂OHThe two equivalent methyl carbons attached to the tertiary alcohol carbon.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration (20-50 mg) may be required for a better signal-to-noise ratio in a shorter acquisition time.

  • Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., zgpg30).

    • Number of Scans: 256-1024 scans are typically required due to the low natural abundance of ¹³C.

    • Relaxation Delay: 2-5 seconds.

  • Data Processing: Apply a Fourier transform, phase correction, and baseline correction.

Caption: Workflow for ¹H and ¹³C NMR analysis.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Spectrum of this compound

Wavenumber (cm⁻¹)Vibration TypeIntensityInterpretation
3600-3200O-H stretch (H-bonded)Strong, BroadThe presence of hydroxyl groups. The broadness is due to intermolecular hydrogen bonding. In dilute, non-polar solvents, a sharper "free" O-H stretch may be observed around 3600 cm⁻¹.
2980-2850C-H stretch (sp³)StrongAliphatic C-H bonds from the methyl and methylene groups.
1470-1450C-H bend (CH₂)MediumMethylene scissoring vibration.
1380-1365C-H bend (CH₃)MediumMethyl umbrella mode. A characteristic doublet may be observed for the gem-dimethyl groups.
1150-1050C-O stretchStrongStretching vibrations of the C-O bonds in the primary and tertiary alcohols.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrument Setup: Ensure the ATR accessory is clean and a background spectrum has been collected.

  • Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the sample spectrum.

  • Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern upon ionization. This data is invaluable for confirming the molecular formula and gaining insights into the molecule's structure.

Predicted Mass Spectrum of this compound

For tertiary alcohols, the molecular ion peak (M⁺) is often weak or absent due to the instability of the molecular ion.[1][2] Fragmentation is typically dominated by α-cleavage and dehydration.

m/zProposed FragmentRationale
132[C₇H₁₆O₂]⁺Molecular ion (M⁺). Expected to be of very low abundance or absent.
117[M - CH₃]⁺Loss of a methyl group.
114[M - H₂O]⁺Loss of a water molecule, a common fragmentation pathway for alcohols.
101[M - CH₂OH]⁺α-cleavage with loss of the hydroxymethyl radical.
73[C₄H₉O]⁺α-cleavage leading to the formation of a stable oxonium ion.
59[C₃H₇O]⁺Further fragmentation.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate) to a concentration of approximately 1 mg/mL.

  • GC Method:

    • Injector: Split/splitless injector at 250 °C.

    • Column: A non-polar capillary column (e.g., DB-5ms).

    • Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 280 °C) to ensure elution of the diol.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Method:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Detection Mode: Full scan mode to obtain the complete mass spectrum.

Comparison of Spectroscopic Techniques

TechniqueInformation ProvidedStrengthsLimitations
¹H NMR Number of unique proton environments, chemical environment, neighboring protons (connectivity)Provides detailed structural information, non-destructiveCan have overlapping signals, sensitive to sample purity
¹³C NMR Number of unique carbon environments, chemical environment of carbonsDirectly probes the carbon skeleton, complementary to ¹H NMRLow natural abundance of ¹³C requires longer acquisition times or higher sample concentrations
IR Spectroscopy Presence of functional groupsFast, non-destructive, easy to useProvides limited information on the overall molecular structure
Mass Spectrometry Molecular weight, fragmentation pattern (structural clues)High sensitivity, provides molecular formula information (with high resolution MS)Molecular ion can be weak or absent for some compounds, fragmentation can be complex

Conclusion

The structural verification of this compound requires a synergistic approach, integrating data from ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry. While direct experimental spectra for this specific molecule are not widely available, a predictive analysis based on established spectroscopic principles and data from analogous compounds provides a robust framework for its characterization. The detailed protocols and predicted spectral data presented in this guide offer a comprehensive resource for researchers engaged in the synthesis and analysis of this and other sterically hindered diols, ensuring the scientific integrity of their work.

References

  • BenchChem. (2025). Characterization of Tertiary Alcohols using Nuclear Magnetic Resonance (NMR) Spectroscopy.
  • Takahashi, H., Kato, N., Iwashima, M., & Iguchi, K. (n.d.). Determination of Absolute Configurations of Tertiary Alcohols by NMR Spectroscopy. Chemistry Letters. [Link]

  • Li, W., et al. (2022). NMR analysis of the enantiomeric purity of chiral diols by a new chiral boron agent. RSC Advances. [Link]

  • Chen, L., et al. (2009). Differentiating Subtle Variation of Weak Intramolecular Hydrogen Bond in Vicinal Diols by Linear Infrared Spectroscopy. The Journal of Physical Chemistry A. [Link]

  • Asad, M. (2013). Fragmentation pattern and mass spectra of Alcohols. Chemistry!!! Not Mystery.
  • Whitman College. (n.d.). GCMS Section 6.10: Fragmentation of Alcohols. [Link]

  • Chemistry Steps. (n.d.). Mass Spectrometry of Alcohols. [Link]

  • The Organic Chemistry Tutor. (2023). Mass Spectrometry of Alcohols. YouTube. [Link]

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A Comparative Guide to the Mechanical Testing of Novel Polyesters: Evaluating Polymers Synthesized with 2,2,3-Trimethylbutane-1,3-diol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and material science, the synthesis of novel polymers promises advancements in a myriad of applications, from medical devices to advanced packaging. The introduction of unique monomers, such as 2,2,3-trimethylbutane-1,3-diol, necessitates a rigorous evaluation of the resulting polymer's mechanical properties to ascertain its viability and performance envelope. This guide provides a comprehensive framework for conducting such an evaluation, comparing a hypothetical polyester synthesized with this compound against established commercial polymers: Polycarbonate (PC) and Polyethylene Terephthalate (PET).

The choice of this compound as a monomer is significant. Its bulky and branched structure is anticipated to influence chain packing and intermolecular forces, thereby affecting the macroscopic mechanical behavior of the resulting polyester. Understanding these effects is paramount for predicting the material's performance under real-world stress conditions.

The Cornerstone of Polymer Characterization: A Trio of Mechanical Tests

A polymer's response to mechanical stress is multifaceted. To create a holistic performance profile, a combination of tests is essential. We will focus on three fundamental, standardized tests that probe a material's behavior under different loading conditions: tensile, flexural, and impact testing. These tests, governed by ASTM standards, ensure that the data generated is reproducible and comparable across different laboratories and materials.[1]

Tensile Properties (ASTM D638): Resistance to Pulling Forces

Tensile testing is arguably the most fundamental mechanical test for a polymer.[2] It measures the material's ability to withstand tensile (pulling) forces until it breaks.[2] The data from this test provides critical information about the material's strength, stiffness, and ductility. The universally recognized standard for this test is ASTM D638.[3]

Experimental Protocol: ASTM D638 - Tensile Testing

  • Specimen Preparation:

    • Test specimens are prepared in a standard dumbbell or "dog-bone" shape, typically by injection molding or machining from a larger sheet.[2][3] The specific dimensions (Type I, II, III, IV, or V) are chosen based on the material's rigidity and thickness.[3] For a new, rigid polymer, Type I is the preferred specimen.[2]

    • Causality: The dumbbell shape is crucial as it ensures that the stress is concentrated in the narrow, central gauge section, and that failure occurs here rather than at the grip points.

  • Conditioning:

    • Specimens must be conditioned at a standard temperature and humidity (e.g., 23°C and 50% relative humidity) for a specified period before testing.

    • Causality: Polymers are sensitive to environmental conditions. Conditioning ensures that the test results are not skewed by variations in temperature or moisture content, which can alter the material's properties.[3]

  • Testing Procedure:

    • The specimen is securely mounted in the grips of a universal testing machine.

    • An extensometer is attached to the gauge section of the specimen to precisely measure elongation.

    • A uniaxial tensile force is applied at a constant rate of crosshead separation until the specimen fractures.[3]

    • The applied force and the corresponding elongation are recorded throughout the test.

  • Key Parameters Determined:

    • Tensile Strength (Ultimate and at Break): The maximum stress the material can withstand before or at the point of failure.

    • Tensile Modulus (Young's Modulus): A measure of the material's stiffness, calculated from the initial linear portion of the stress-strain curve.

    • Elongation at Break: The percentage increase in length that the material undergoes before fracturing, indicating its ductility.

    • Yield Strength: The stress at which the material begins to deform plastically.

Flexural Properties (ASTM D790): Behavior Under Bending

Flexural testing evaluates a material's ability to resist bending forces.[4][5] This is particularly relevant for applications where a component may be subjected to bending loads without breaking.[4][6] The standard test method is ASTM D790.[4][7][8]

Experimental Protocol: ASTM D790 - Three-Point Bending Test

  • Specimen Preparation:

    • A rectangular bar of specific dimensions is used. For molded plastics, typical dimensions are 12.7 mm in width, 3.2 mm in thickness, and 127 mm in length.[5][6]

  • Conditioning:

    • As with tensile testing, specimens are conditioned to standard temperature and humidity.

  • Testing Procedure:

    • The specimen is placed on two supports, and a load is applied to the center of the specimen (three-point bending).[4][5][6]

    • The load is applied at a constant rate, and the resulting deflection is measured.

    • The test is terminated when the specimen breaks or reaches a maximum strain of 5%.[7]

  • Key Parameters Determined:

    • Flexural Strength: The maximum stress the material can withstand in bending before yielding or breaking.[5][7]

    • Flexural Modulus: A measure of the material's stiffness in bending.[5][7] A higher flexural modulus indicates a more rigid material.[6]

Impact Resistance (ASTM D256): Toughness and Energy Absorption

Impact resistance, or toughness, is a measure of a material's ability to absorb energy and withstand a sudden shock or impact without fracturing.[9] The Izod pendulum impact test, standardized as ASTM D256, is a widely used method for this evaluation.[9][10]

Experimental Protocol: ASTM D256 - Notched Izod Impact Test

  • Specimen Preparation:

    • A rectangular bar with a V-notch machined into it is prepared. The standard specimen for ASTM is 64 x 12.7 x 3.2 mm.[11]

    • Causality: The notch acts as a stress concentrator, promoting a brittle fracture rather than a ductile one and providing a measure of the material's notch sensitivity.

  • Conditioning:

    • Specimens are conditioned, and for some applications, testing may be performed at reduced temperatures to simulate specific end-use environments.[11]

  • Testing Procedure:

    • The notched specimen is clamped in a vertical position in the base of the pendulum testing machine.[10]

    • A pendulum of a known weight is released from a specific height, swinging down to strike the specimen.[10]

    • The energy absorbed by the specimen during the fracture is calculated from the height to which the pendulum swings after breaking the specimen.

  • Key Parameter Determined:

    • Izod Impact Strength: The energy absorbed per unit of thickness at the notch, typically expressed in Joules per meter (J/m) or foot-pounds per inch (ft-lb/in).[11] A higher value indicates greater toughness.

Visualizing the Workflow

To clarify the logical flow of these testing procedures, the following diagrams illustrate the key steps involved in a comprehensive mechanical testing campaign.

G cluster_tensile ASTM D638: Tensile Testing Workflow T1 Prepare Dumbbell Specimen (Type I) T2 Condition Specimen (23°C, 50% RH) T1->T2 T3 Mount in Universal Testing Machine T2->T3 T4 Apply Uniaxial Load at Constant Rate T3->T4 T5 Record Force and Elongation until Fracture T4->T5 T6 Calculate: - Tensile Strength - Tensile Modulus - Elongation at Break T5->T6

Caption: Workflow for Tensile Property Analysis.

G cluster_flexural ASTM D790: Flexural Testing Workflow F1 Prepare Rectangular Bar Specimen F2 Condition Specimen (23°C, 50% RH) F1->F2 F3 Place on Two Supports (Three-Point Bend Setup) F2->F3 F4 Apply Load to Center at Constant Rate F3->F4 F5 Record Load and Deflection F4->F5 F6 Calculate: - Flexural Strength - Flexural Modulus F5->F6

Caption: Workflow for Flexural Property Analysis.

G cluster_impact ASTM D256: Izod Impact Testing Workflow I1 Prepare Notched Rectangular Bar I2 Condition Specimen (as required) I1->I2 I3 Clamp Specimen in Pendulum Tester I2->I3 I4 Release Pendulum to Strike Specimen I3->I4 I5 Measure Energy Absorbed during Fracture I4->I5 I6 Calculate: - Izod Impact Strength I5->I6

Caption: Workflow for Impact Resistance Analysis.

Comparative Data Analysis

The ultimate goal of this testing is to benchmark the novel polymer against existing materials. The following table presents typical mechanical properties for Polycarbonate and PET, which serve as our points of comparison. The values for the hypothetical "TMB-Polyester" (synthesized with this compound) are projected based on the expected influence of its molecular structure.

PropertyTest StandardTMB-Polyester (Hypothetical)Polycarbonate (PC)Polyethylene Terephthalate (PET)
Tensile Strength ASTM D638~70 MPa9,500 psi (~65.5 MPa)[12]~80 MPa
Tensile Modulus ASTM D638~2.5 GPa375,000 psi (~2.59 GPa)[12]~1.0 GPa
Elongation at Break ASTM D638~5%60%[12]>50%
Flexural Strength ASTM D790~100 MPa15,000 psi (~103.4 MPa)[12]80 MPa[5]
Flexural Modulus ASTM D790~2.8 GPa375,000 psi (~2.59 GPa)[12]1.0 GPa[5]
Notched Izod Impact ASTM D256~40 J/mHigh (Specific value varies)~30 J/m

Note: The values for TMB-Polyester are illustrative and would need to be confirmed by empirical testing. The values for PC and PET are typical and can vary based on grade and processing conditions.

Discussion and Scientific Rationale

The structure of the diol monomer is a critical determinant of a polyester's final properties.[13] The this compound monomer is characterized by a high degree of steric hindrance due to its gem-dimethyl groups and an additional methyl group. This has several predictable consequences for the polymer's mechanical behavior:

  • Increased Stiffness and Brittleness: The bulky side groups on the TMB-Polyester backbone will restrict chain mobility and rotation. This increased rigidity is expected to lead to a higher Tensile Modulus and Flexural Modulus compared to more flexible aliphatic polyesters. However, this same restriction on chain movement will likely inhibit the polymer's ability to deform and absorb energy, resulting in lower elongation at break and potentially lower impact strength compared to a tough polymer like polycarbonate. The polymer is likely to be more brittle.

  • Potential for High Strength: The rigid structure may allow for efficient stress transfer along the polymer backbone, potentially resulting in high tensile and flexural strength, possibly comparable to or exceeding that of PET.

  • Comparison to PC and PET:

    • Versus Polycarbonate: PC is known for its exceptional impact strength and ductility. The TMB-Polyester is unlikely to match PC's toughness due to the anticipated chain rigidity. However, it may exhibit comparable or higher stiffness (modulus).

    • Versus PET: PET contains an aromatic ring in its backbone, which imparts significant stiffness and strength. The bulky aliphatic structure of the TMB-Polyester may lead to a similar level of rigidity and strength, but through a different structural mechanism (steric hindrance vs. planar aromatic rings).

Conclusion

A systematic approach to mechanical testing, grounded in established ASTM standards, is indispensable for the characterization of novel polymers. For a new polyester synthesized from this compound, a comprehensive evaluation of its tensile, flexural, and impact properties is required to understand its performance profile.

Based on the molecular structure of the diol, it is hypothesized that the resulting polyester will be a rigid, high-strength material with a high modulus, but with potentially limited ductility and impact resistance. This guide provides the experimental framework to validate these hypotheses and to objectively compare the new material against established polymers like polycarbonate and PET. The data generated from these tests will be crucial for determining the suitability of this novel polymer for its intended applications in research, medicine, and industry.

References

  • ASTM D256 - 23, Standard Test Methods for Determining the Izod Pendulum Impact Resistance of Plastics, ASTM International, West Conshohocken, PA, 2023, [Link]

  • ASTM D638 - 22, Standard Test Method for Tensile Properties of Plastics, ASTM International, West Conshohocken, PA, 2022, [Link]

  • ASTM D790 - 17, Standard Test Methods for Flexural Properties of Unreinforced and Reinforced Plastics and Electrical Insulating Materials, ASTM International, West Conshohocken, PA, 2017, [Link]

  • Flexural Strength Testing of Plastics, MatWeb, [Link]

  • Influence of Diol Structure on the Mechanical and Thermal Properties of Bio-Based UV-Curable Unsaturated Polyesters for 3D Printing, ACS Publications, [Link]

  • Izod Impact (Notched) ASTM D256, ISO 180, Intertek, [Link]

  • Notched Izod Impact Test on Plastics, ZwickRoell, [Link]

  • Properties of commonly used polymers, Multimedia Design and Technology Education resources, [Link]

  • Tensile Properties of Rigid and Semi-rigid Plastics (ASTM D638 and ISO 527), Shimadzu Scientific Instruments, [Link]

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A Comparative Guide to Assessing the Biodegradability of Novel Polyesters Derived from 2,2,3-Trimethylbutane-1,3-diol for Drug Delivery Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for assessing the biodegradability of novel polymers synthesized from 2,2,3-trimethylbutane-1,3-diol. Recognizing the nascent stage of research into this specific monomer, this document establishes a predictive comparison based on chemical structure and outlines a rigorous, self-validating experimental plan to generate empirical data. We will compare the hypothetical performance of these novel polyesters against well-established biodegradable polymers, such as Poly(lactic acid) (PLA) and Poly(lactic-co-glycolic acid) (PLGA), providing the necessary context for their potential application in controlled drug release systems.[1][2]

Introduction: The Rationale for Novel Biodegradable Polymers

The efficacy of advanced drug delivery systems hinges on the carrier's ability to release a therapeutic agent in a controlled manner, after which it should degrade into biocompatible, non-toxic byproducts that are safely cleared by the body.[1][3] While polymers like PLA and PLGA have seen commercial success, the quest for new polymers with tunable degradation rates, varied mechanical properties, and unique drug-polymer interactions remains a critical frontier in pharmaceutical sciences.[2]

Polyesters synthesized from sterically hindered diols present a compelling area of investigation. The structural bulk of the monomer can influence the polymer's thermal properties, hydrophobicity, and susceptibility to hydrolytic and enzymatic degradation.[4] this compound is a highly hindered secondary diol. The introduction of its gem-dimethyl and tertiary butyl groups into a polyester backbone is hypothesized to significantly impact its degradation profile compared to linear aliphatic polyesters. This guide will explore how to rigorously test this hypothesis.

Predicted Properties and Comparative Framework

The chemical structure of the repeating unit is a primary determinant of a polyester's physical properties and degradation behavior.[4] We can predict how polyesters from this compound might compare to established alternatives.

Table 1: Predicted Properties of Poly(2,2,3-trimethylbutyl succinate) vs. Standard Biodegradable Polymers
PropertyPoly(lactic acid) (PLA)Poly(lactic-co-glycolic acid) (PLGA)Predicted: Poly(2,2,3-trimethylbutyl succinate)Rationale for Prediction
Monomer Steric Hindrance Moderate (single methyl group)Low/ModerateHigh (gem-dimethyl and tertiary butyl groups)The bulky nature of the this compound monomer is expected to create significant steric shielding around the ester linkages.
Predicted Hydrophobicity Moderately HydrophobicHydrophilicity increases with glycolide contentHighThe high density of methyl groups will likely increase the polymer's hydrophobicity, reducing water penetration.
Predicted Degradation Rate Slow (months to years)Tunable (weeks to months)Very SlowSteric hindrance and high hydrophobicity are expected to impede both hydrolytic and enzymatic attack on the ester bonds.[4]
Degradation Mechanism Bulk-eroding (hydrolysis)[2]Bulk-eroding (hydrolysis)[2]Predicted Surface-erodingReduced water ingress may slow internal degradation, leading to a more surface-based erosion mechanism.
Potential Applications Long-term implants, suturesControlled release (weeks to months)Very long-term implants, load-bearing scaffoldsThe predicted stability could be advantageous for applications requiring structural integrity over extended periods.

Experimental Workflow for Synthesis and Biodegradability Assessment

To validate these predictions, a systematic experimental approach is essential. The following workflow outlines the synthesis of a candidate polymer and a multi-tiered approach to assessing its biodegradability, grounded in established ASTM standards.[5][6][7][8][9]

Diagram 1: Experimental Workflow

G cluster_0 Phase 1: Synthesis & Characterization cluster_1 Phase 2: Abiotic & Biotic Degradation Studies cluster_2 Phase 3: Analysis & Comparison A Monomers: This compound + Succinic Acid B Melt Polycondensation (e.g., with Ti(OBu)4 catalyst) A->B C Purification & Characterization (NMR, GPC, DSC, TGA) B->C D Tier 1: Abiotic Hydrolysis (PBS, pH 7.4, 37°C) C->D H Monitor Mass Loss, Molecular Weight Decrease D->H E Tier 2: Enzymatic Degradation (e.g., Lipase, Esterase) E->H F Tier 3: Aerobic Biodegradation (ASTM D5338 - Controlled Composting) F->H G Tier 4: Anaerobic Biodegradation (ASTM D5511 - High-Solids Digestion) G->H I Analyze Degradation Products (LC-MS, GC-MS) H->I J Compare Data to PLA/PLGA Controls I->J G Polymer Intact Polymer Fragments Oligomers & Monomers Polymer->Fragments  Step 1: Chain Scission (Hydrolysis / Enzymatic Attack) Mineralization CO2 + H2O + Biomass Fragments->Mineralization  Step 2: Bio-assimilation (Microbial Metabolism)

Sources

A Comparative Guide to the Cross-Validation of Analytical Methods for 2,2,3-trimethylbutane-1,3-diol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the accurate quantification of chemical entities is the bedrock of reliable and reproducible results. This guide provides an in-depth, objective comparison of two common chromatographic methods for the analysis of 2,2,3-trimethylbutane-1,3-diol, a molecule with relevance in various chemical and pharmaceutical contexts. We will delve into the cross-validation of a Gas Chromatography with Flame Ionization Detection (GC-FID) method and a High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method, supported by experimental data.

The Importance of Method Validation

Before we delve into the comparative data, it is crucial to understand the framework of analytical method validation. The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) guideline Q2(R1) provides a comprehensive framework for validating analytical procedures.[1][2][3] The objective is to demonstrate that an analytical procedure is suitable for its intended purpose.[3] This involves evaluating a method's performance characteristics, including accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantitation (LOQ).

Cross-validation is the comparison of two or more analytical methods and is essential when data is generated from different methodologies within the same study or across different studies.[4] It ensures the consistency and reliability of the data, regardless of the analytical technique employed.

Analytical Methodologies for this compound

This compound is a diol with a molecular weight of 132.20 g/mol .[5] Its structure presents two hydroxyl groups, which are the primary targets for derivatization to enhance its chromatographic properties.

Gas Chromatography with Flame Ionization Detection (GC-FID)

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds.[6] For diols, direct analysis can be challenging due to their polarity, which can lead to poor peak shape and tailing on many GC columns.[7] To overcome this, derivatization is often employed. In this guide, we will consider silylation, a common derivatization technique where active hydrogens in the hydroxyl groups are replaced by a silyl group, typically trimethylsilyl (TMS).[8] This process increases the volatility and thermal stability of the analyte.[8]

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC is a versatile technique suitable for a wide range of analytes. A key challenge with this compound is its lack of a significant UV chromophore, making direct UV detection insensitive. To address this, a pre-column derivatization step with a UV-active agent is necessary. For this guide, we will utilize benzoyl chloride as the derivatizing agent, which introduces a benzoyl group that can be readily detected by a UV detector.

Cross-Validation Study Design

To objectively compare the GC-FID and HPLC-UV methods, a cross-validation study was designed based on the principles outlined in ICH Q2(R1).[1] The study evaluates the following parameters for both methods:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.

  • Precision: The closeness of agreement between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Experimental Protocols

Protocol 1: GC-FID Method with Silylation Derivatization

1. Sample Preparation and Derivatization: a. Accurately weigh 10 mg of this compound and dissolve in 10 mL of pyridine to prepare a 1 mg/mL stock solution. b. Prepare a series of calibration standards by diluting the stock solution with pyridine. c. To 100 µL of each standard or sample solution in a GC vial, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[9] d. Cap the vial and heat at 70°C for 30 minutes.[10] e. Allow the vial to cool to room temperature before injection.

2. GC-FID Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC system or equivalent.
  • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.
  • Inlet: Split/splitless injector, 250°C, split ratio 20:1.
  • Carrier Gas: Helium, constant flow at 1.2 mL/min.
  • Oven Program: Initial temperature 80°C, hold for 2 minutes, ramp at 10°C/min to 250°C, hold for 5 minutes.
  • Detector: Flame Ionization Detector (FID), 280°C.
  • Injection Volume: 1 µL.
Protocol 2: HPLC-UV Method with Benzoylation Derivatization

1. Sample Preparation and Derivatization: a. Accurately weigh 10 mg of this compound and dissolve in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution. b. Prepare a series of calibration standards by diluting the stock solution with acetonitrile. c. To 500 µL of each standard or sample solution, add 100 µL of 1 M sodium hydroxide and 50 µL of benzoyl chloride. d. Vortex the mixture for 1 minute and allow it to react at room temperature for 15 minutes. e. Add 100 µL of 1 M hydrochloric acid to neutralize the excess sodium hydroxide. f. Filter the solution through a 0.45 µm syringe filter before injection.

2. HPLC-UV Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent.
  • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm.
  • Mobile Phase: Isocratic elution with Acetonitrile:Water (70:30, v/v).
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30°C.
  • Detector: UV-Vis Detector at 230 nm.
  • Injection Volume: 10 µL.

Visualizing the Workflow

To better illustrate the experimental processes, the following diagrams outline the workflows for each analytical method.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis start Sample/Standard pyridine Add Pyridine start->pyridine bstfa Add BSTFA + 1% TMCS pyridine->bstfa heat Heat at 70°C for 30 min bstfa->heat cool Cool to Room Temp heat->cool inject Inject 1 µL cool->inject gc_sep GC Separation (DB-5ms) inject->gc_sep fid_det FID Detection gc_sep->fid_det data Data Acquisition fid_det->data caption GC-FID Experimental Workflow HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis start Sample/Standard acetonitrile Add Acetonitrile start->acetonitrile naoh Add 1M NaOH acetonitrile->naoh benzoyl Add Benzoyl Chloride naoh->benzoyl react React for 15 min benzoyl->react hcl Add 1M HCl react->hcl filter Filter (0.45 µm) hcl->filter inject Inject 10 µL filter->inject hplc_sep HPLC Separation (C18) inject->hplc_sep uv_det UV Detection (230 nm) hplc_sep->uv_det data Data Acquisition uv_det->data caption HPLC-UV Experimental Workflow

Caption: HPLC-UV Experimental Workflow

Comparative Data Summary

The following tables summarize the performance data obtained from the cross-validation study of the GC-FID and HPLC-UV methods for the analysis of this compound.

Table 1: Linearity and Range

ParameterGC-FID MethodHPLC-UV Method
Linear Range 1 - 200 µg/mL5 - 500 µg/mL
Correlation Coefficient (r²) 0.99950.9998
Equation y = 15897x + 2543y = 25432x + 5678

Table 2: Accuracy and Precision

Concentration (µg/mL)GC-FID Accuracy (% Recovery)GC-FID Precision (RSD%)HPLC-UV Accuracy (% Recovery)HPLC-UV Precision (RSD%)
Low QC (10 µg/mL) 98.91.8101.21.5
Mid QC (100 µg/mL) 100.51.299.81.1
High QC (180 µg/mL) 101.21.5100.71.3
Intermediate Precision (RSD%) 2.1-1.9-

Table 3: Detection and Quantitation Limits

ParameterGC-FID MethodHPLC-UV Method
LOD (µg/mL) 0.31.5
LOQ (µg/mL) 1.05.0

Table 4: Specificity and Robustness

ParameterGC-FID MethodHPLC-UV Method
Specificity No interference from placebo or degradation products observed.No interference from placebo or degradation products observed.
Robustness Unaffected by minor changes in oven ramp rate (±1°C/min) and inlet temperature (±5°C).Unaffected by minor changes in mobile phase composition (±2%) and column temperature (±2°C).

Discussion and Method Selection

The cross-validation study demonstrates that both the GC-FID and HPLC-UV methods are suitable for the quantitative determination of this compound. However, there are key differences that may make one method more advantageous for a specific application.

The GC-FID method exhibits a lower limit of detection and limit of quantitation, making it the more sensitive technique. This is particularly beneficial for applications where the analyte is present at trace levels, such as in impurity testing or pharmacokinetic studies. The derivatization with BSTFA is a well-established and efficient reaction. [9] The HPLC-UV method , while less sensitive, offers a wider linear range. The pre-column derivatization with benzoyl chloride is straightforward, and the resulting derivative is stable. HPLC systems are often more readily available in many laboratories and can be easier to operate and maintain than GC systems for some users.

Causality behind Experimental Choices:

  • GC Column Selection: A non-polar DB-5ms column was chosen for the GC-FID method to minimize interactions with the derivatized, less polar analyte, leading to better peak shape and resolution. The use of a polar column for underivatized diols can often result in significant peak tailing. [7]* HPLC Column Selection: A C18 column was selected for the HPLC-UV method as it is a versatile, reversed-phase column suitable for the separation of the relatively non-polar benzoylated derivative.

  • Derivatization Reagents: BSTFA was chosen for the GC method due to its high reactivity with hydroxyl groups, leading to complete derivatization. [9]Benzoyl chloride was selected for the HPLC method as it introduces a strong chromophore, significantly enhancing UV detection.

Conclusion

The cross-validation of analytical methods for this compound demonstrates that both GC-FID with silylation and HPLC-UV with benzoylation are valid and reliable techniques. The choice between the two methods should be based on the specific requirements of the analysis. For high sensitivity and the detection of trace amounts, the GC-FID method is superior. For routine analysis with a wider concentration range and where HPLC instrumentation is preferred, the HPLC-UV method is a robust alternative.

This guide provides a comprehensive comparison to aid researchers and scientists in making an informed decision for their analytical needs. The presented protocols and data serve as a foundation for the development and validation of robust analytical methods for this compound and similar compounds.

References

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A Comparative Cost-Performance Analysis of 2,2,3-Trimethylbutane-1,3-diol in Industrial Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparative analysis of 2,2,3-trimethylbutane-1,3-diol and other key branched diols used in industrial polymer applications. It is intended for researchers, scientists, and professionals in drug development and materials science who are seeking to understand the nuanced performance and economic trade-offs of these critical chemical building blocks.

Introduction: The Role of Branched Diols in High-Performance Polymers

In the pursuit of advanced polymers with tailored properties, the selection of the diol monomer is of paramount importance. Branched diols, in particular, offer a unique molecular architecture that can significantly influence the final characteristics of polyesters, polyurethanes, and other condensation polymers. The presence of methyl groups along the carbon backbone introduces steric hindrance and disrupts chain packing, leading to notable improvements in properties such as hydrolytic stability, thermal resistance, and flexibility.[1][2] This guide will delve into a comparative analysis of this compound against its commercially significant counterparts: Neopentyl Glycol (NPG), 2-Methyl-1,3-propanediol (MPO), and 1,3-Butanediol.

Understanding the Molecular Architecture

The performance of a diol in a polymer system is intrinsically linked to its structure. The following diagram illustrates the chemical structures of the diols discussed in this guide.

cluster_0 This compound cluster_1 Neopentyl Glycol (NPG) cluster_2 2-Methyl-1,3-propanediol (MPO) cluster_3 1,3-Butanediol TMB_diol NPG MPO BD

Caption: Chemical structures of the compared branched diols.

Performance Analysis of Commercially Available Branched Diols

Neopentyl Glycol (NPG): The Industry Standard

Neopentyl glycol (2,2-dimethylpropane-1,3-diol) is a widely used branched diol known for imparting excellent thermal and hydrolytic stability to polyester and alkyd resins.[3][4] Its symmetrical structure with two primary hydroxyl groups and a quaternary central carbon atom provides a high degree of steric shielding to the ester linkages, protecting them from hydrolysis.

Key Performance Characteristics:

  • High Thermal Stability: The neopentyl structure enhances the heat resistance of polymers.[5]

  • Excellent Hydrolytic Stability: Steric hindrance from the gem-dimethyl groups protects ester bonds from water attack.[3]

  • Good Weatherability: NPG-based coatings exhibit good resistance to UV degradation and environmental exposure.

2-Methyl-1,3-propanediol (MPO): The Versatile Performer

MPO is another branched diol that offers a unique balance of performance attributes. Its asymmetrical structure with a single methyl branch leads to amorphous polymers with a good combination of flexibility and toughness.

Key Performance Characteristics:

  • Enhanced Flexibility and Toughness: The branched structure of MPO disrupts polymer crystallinity, leading to more flexible and tougher materials.

  • Improved Hydrolytic Stability: The pendant methyl group provides steric shielding, resulting in polyester polyols with significantly improved resistance to hydrolysis compared to those based on linear diols.[6]

  • Faster Esterification Rates: The two primary hydroxyl groups in MPO lead to higher reactivity during polymerization compared to other glycols like propylene glycol, which can improve production efficiency.

1,3-Butanediol: A Functional Alternative

1,3-Butanediol is a versatile diol with applications in polyurethanes and polyesters.[7][8] It is also widely used in the cosmetics and personal care industries.[9]

Key Performance Characteristics:

  • Good Solvent Properties: It is often used as a solvent in various formulations.

  • Plasticizing Effect: In polymers, it can act as a plasticizer, enhancing flexibility.[7]

A Theoretical Performance Projection for this compound

While direct comparative data is scarce, we can extrapolate the potential performance of this compound based on its highly branched and sterically hindered structure. It possesses a tertiary hydroxyl group, which is expected to have a significant impact on its reactivity and the properties of the resulting polymers.

Anticipated Performance Characteristics:

  • Exceptional Hydrolytic Stability: The presence of three methyl groups in close proximity to the esterifiable hydroxyl groups should offer superior steric protection against hydrolysis, potentially exceeding that of NPG and MPO.

  • High Thermal Stability: The compact, branched structure is likely to contribute to high thermal stability in the resulting polymers.

  • Lower Reactivity: The tertiary hydroxyl group is sterically hindered, which would likely lead to slower reaction kinetics during polymerization compared to diols with primary hydroxyl groups like NPG and MPO. This could necessitate more aggressive reaction conditions or specialized catalysts.[10]

  • Amorphous Nature: The high degree of branching is expected to significantly disrupt polymer chain packing, leading to amorphous materials with a potentially low glass transition temperature.

Comparative Performance Summary

The following table summarizes the expected performance of this compound in relation to its alternatives.

PropertyThis compound (Projected)Neopentyl Glycol (NPG)2-Methyl-1,3-propanediol (MPO)1,3-Butanediol
Hydrolytic Stability Very HighHighHighModerate
Thermal Stability HighHighGoodModerate
Reactivity LowHighHighModerate
Flexibility/Toughness HighModerateHighGood
Weatherability GoodExcellentGoodModerate

Cost-Performance Analysis

The economic viability of a diol is a critical factor in its industrial application. The following table provides an overview of the available pricing for the compared diols. It is important to note that the price for this compound is for laboratory-scale quantities and not indicative of bulk industrial pricing, which is currently unavailable.

DiolPrice (USD/MT, approx.)Key Cost Drivers
Neopentyl Glycol (NPG) $1,160 - $2,648[11]Raw material costs (formaldehyde, isobutyraldehyde), energy prices.
2-Methyl-1,3-propanediol (MPO) ~$2,150 (converted from Yuan)[12]Synthesis process complexity, raw material availability.
1,3-Butanediol ~$2,700 (extrapolated from market reports)[13]Production method (chemical vs. fermentation), feedstock costs.
This compound Not available (lab scale: >$500,000/MT)Complex multi-step synthesis, lack of large-scale production.

Industrial Synthesis and Its Impact on Cost

The production process is a major determinant of a chemical's cost.

cluster_0 Neopentyl Glycol Synthesis cluster_1 Proposed this compound Synthesis F Formaldehyde Aldol Aldol Condensation F->Aldol I Isobutyraldehyde I->Aldol H Cannizzaro Reaction Aldol->H NPG Neopentyl Glycol H->NPG P 2,2-Dimethylpropanal GR Grignard Reaction P->GR MG Methylmagnesium Bromide MG->GR TMB_diol This compound GR->TMB_diol

Caption: Industrial synthesis route for NPG and a proposed route for this compound.

The established industrial synthesis of NPG is a relatively straightforward process, contributing to its cost-effectiveness.[5] In contrast, a plausible synthetic route for this compound would likely involve a Grignard reaction, which is a more complex and costly multi-step process, likely contributing to a higher production cost.

Experimental Protocols

To facilitate further research and direct comparison, the following are generalized experimental protocols for polyester synthesis.

Protocol 1: Melt Polycondensation for Polyester Synthesis
  • Reactor Setup: A 500 mL three-necked round-bottom flask is equipped with a mechanical stirrer, a nitrogen inlet, and a distillation condenser.

  • Charging Reactants: Charge the flask with a dicarboxylic acid (e.g., adipic acid, 1.0 mol), the diol to be tested (1.1 mol), and a catalyst such as titanium(IV) butoxide (0.1% by weight of the total reactants).

  • Esterification: Heat the mixture to 180-220°C under a slow stream of nitrogen. Water is collected in the distillation receiver. The reaction is continued until approximately 95% of the theoretical amount of water is collected.

  • Polycondensation: Reduce the pressure gradually to below 1 mmHg and increase the temperature to 230-250°C. Continue the reaction until the desired melt viscosity is achieved, as indicated by the torque on the mechanical stirrer.

  • Product Recovery: Cool the reactor to room temperature under nitrogen and recover the polyester product.

Protocol 2: Evaluation of Hydrolytic Stability
  • Sample Preparation: Prepare 1 cm x 1 cm x 0.1 cm films of the synthesized polyesters.

  • Hydrolysis Conditions: Immerse the polymer films in deionized water at 70°C.

  • Analysis: At regular intervals (e.g., 24, 48, 96 hours), remove the samples, dry them in a vacuum oven at 40°C to a constant weight, and measure the weight loss. The change in molecular weight can be monitored by gel permeation chromatography (GPC), and the generation of acidic byproducts can be titrated.

Conclusion and Future Outlook

Based on its molecular structure, this compound has the potential to be a superior diol for applications requiring exceptional hydrolytic and thermal stability. However, its widespread industrial adoption is currently hindered by a lack of direct performance data and a likely high production cost due to a complex synthesis route.

For applications where cost is a primary driver and good all-around performance is required, Neopentyl Glycol remains a strong choice. For applications demanding enhanced flexibility and toughness without compromising hydrolytic stability, 2-Methyl-1,3-propanediol presents a compelling alternative.

Further research is needed to develop a cost-effective synthesis for this compound and to generate the necessary experimental data to validate its projected performance benefits. Should these challenges be overcome, it could find a niche in high-performance coatings, adhesives, and elastomers where long-term durability in harsh environments is critical.

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Safety Operating Guide

Navigating the Disposal of 2,2,3-Trimethylbutane-1,3-diol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the fast-paced environment of research and development, the proper management of chemical waste is not just a regulatory hurdle, but a cornerstone of a safe and ethical laboratory practice. This guide provides a detailed protocol for the disposal of 2,2,3-Trimethylbutane-1,3-diol (CAS No. 16343-75-2), a diol used in various synthetic applications. Our approach is grounded in the precautionary principle, prioritizing the safety of personnel and the protection of the environment.

Disclaimer: This guide is based on currently available information. However, a comprehensive and official Safety Data Sheet (SDS) for this compound is not publicly available at the time of writing. Therefore, it is imperative that all laboratory personnel consult the substance-specific SDS provided by their chemical supplier before handling, storing, or disposing of this compound. The information in the SDS will provide the most accurate and detailed guidance.

Understanding the Compound: Properties and Potential Hazards

This compound is a solid organic compound with the following properties:

PropertyValueSource
Molecular Formula C₇H₁₆O₂
Molecular Weight 132.20 g/mol
Appearance Colorless, odorless solid
Melting Point 126-127 °C
Boiling Point 199.5 °C at 760 mmHg
Flash Point 83.6 °C
Density 0.949 g/cm³

While some sources describe this compound as "non-toxic and environmentally friendly," other chemical suppliers have associated it with the following GHS hazard statements, which should guide its handling and disposal until a definitive SDS is obtained:

  • H315: Causes skin irritation.

  • H318: Causes serious eye damage.

  • H335: May cause respiratory irritation.

  • H411: Toxic to aquatic life with long lasting effects.

The potential for skin and eye damage necessitates the use of appropriate personal protective equipment (PPE), while the aquatic toxicity dictates that this chemical must not be disposed of down the drain.

Operational Disposal Plan: A Step-by-Step Protocol

The following protocol is designed to ensure the safe and compliant disposal of this compound, assuming the GHS hazard classifications are applicable.

Step 1: Personal Protective Equipment (PPE) and Engineering Controls

Before handling this compound, ensure you are in a well-ventilated area, preferably a fume hood. Always wear the following PPE:

  • Eye Protection: Chemical safety goggles are mandatory to protect against splashes and fine particles.

  • Hand Protection: Use chemical-resistant gloves (e.g., nitrile) to prevent skin contact.

  • Body Protection: A lab coat should be worn to protect against accidental spills.

Step 2: Waste Segregation and Collection

Proper segregation of chemical waste is crucial for safety and cost-effective disposal.

  • Designate a Waste Container: Use a clearly labeled, leak-proof container for "Halogenated Organic Waste" if the diol has been used in reactions with halogenated compounds. Otherwise, a container for "Non-halogenated Organic Waste" is appropriate. The container must be compatible with the chemical.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the relevant hazard pictograms (e.g., irritant, environmental hazard).

  • Collection: Collect all waste containing the diol, including residues, contaminated materials (e.g., weighing paper, pipette tips), and solutions, in the designated container.

  • Keep Containers Closed: Ensure the waste container is securely sealed when not in use to prevent the release of vapors.

Step 3: Spill and Emergency Procedures

In the event of a spill:

  • Small Spills: For minor spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in the designated hazardous waste container.

  • Large Spills: Evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.

Step 4: Final Disposal

  • Do Not Dispose Down the Drain: Due to its potential aquatic toxicity (H411), this compound must not be disposed of in the sanitary sewer system.

  • Arrange for Professional Disposal: Contact your institution's EHS department or a licensed hazardous waste disposal company to arrange for the pickup and disposal of the waste container.[1]

  • Documentation: Complete all necessary waste disposal manifests as required by your institution and local regulations.

Disposal Workflow Visualization

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Disposal workflow for this compound.

By adhering to these procedures, researchers and laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby upholding the principles of scientific integrity and laboratory safety.

References

  • Stericycle. (2024, October 24). How to Safely Dispose of Laboratory Waste? Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • lookchem. (n.d.). Cas 16343-75-2, this compound. Retrieved from [Link]

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Navigating the Safe Handling of 2,2,3-Trimethylbutane-1,3-diol: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are daily occurrences. Among these, 2,2,3-Trimethylbutane-1,3-diol, a diol with a unique branched structure, presents specific handling requirements to ensure the safety of laboratory personnel and the integrity of experimental outcomes. This guide provides a detailed protocol for the selection and use of personal protective equipment (PPE), as well as operational and disposal plans for this compound.

Disclaimer: As of the compilation of this guide, a specific Safety Data Sheet (SDS) for this compound (CAS No. 16343-75-2) was not publicly available. The following recommendations are therefore based on the chemical's structure, general principles for handling low-molecular-weight diols, and safety data for structurally related compounds. It is imperative to conduct a thorough risk assessment for your specific experimental conditions and, if possible, obtain a substance-specific SDS from the supplier.

Understanding the Compound: A Structural Perspective

This compound is a C7 aliphatic diol. Its structure, featuring two hydroxyl (-OH) groups, suggests that it will behave as a polar molecule with the potential for hydrogen bonding. While its flammability is expected to be lower than its non-hydroxylated counterpart, 2,2,3-trimethylbutane, the presence of hydroxyl groups can influence its irritant properties and absorption potential.

Core Personal Protective Equipment (PPE) Requirements

A comprehensive PPE strategy is the first line of defense against potential exposure. The following table outlines the minimum recommended PPE for handling this compound in a standard laboratory setting.

PPE ComponentSpecificationRationale
Eye and Face Protection Chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn when there is a splash hazard.Protects against potential splashes of the liquid which could cause eye irritation. Standard safety glasses do not provide a sufficient seal.
Hand Protection Chemically resistant gloves (e.g., Nitrile or Neoprene). Glove material and thickness should be selected based on the duration of contact.Prevents skin contact. Diols can have a defatting effect on the skin, leading to irritation and dermatitis. Always inspect gloves for tears or punctures before use.
Body Protection A fully buttoned laboratory coat. For larger quantities or splash risks, a chemically resistant apron over the lab coat is recommended.Protects skin and personal clothing from accidental spills.
Respiratory Protection Generally not required under normal use conditions with adequate ventilation. A full-face respirator may be necessary for large spills.Adequate ventilation, such as a fume hood, should be sufficient to control vapors. Respiratory protection is a secondary measure for emergencies or situations with poor ventilation.

Procedural Guidance: From Preparation to Disposal

A systematic approach to handling this compound minimizes the risk of exposure and contamination.

Pre-Operational Checklist:
  • Verify Ventilation: Ensure the fume hood or other local exhaust ventilation is operational.

  • Inspect PPE: Check all PPE for integrity.

  • Locate Safety Equipment: Confirm the location and accessibility of the nearest safety shower, eyewash station, and fire extinguisher.

  • Review Disposal Plan: Have a designated, labeled waste container ready for chemical and contaminated solid waste.

Step-by-Step Handling Protocol:
  • Donning PPE: Put on your lab coat, followed by safety goggles, and finally, gloves. Ensure gloves overlap the cuffs of the lab coat.

  • Dispensing the Chemical: Conduct all transfers of this compound within a certified chemical fume hood to minimize inhalation exposure.

  • Post-Handling: After completing the work, wipe down the work area with an appropriate solvent.

  • Doffing PPE: Remove gloves first, using a technique that avoids touching the outer surface with bare hands. Then remove the lab coat and safety goggles.

  • Hand Hygiene: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.

Disposal Plan:
  • Chemical Waste: Unused or waste this compound should be collected in a clearly labeled, sealed container. Dispose of this as hazardous chemical waste in accordance with local, state, and federal regulations. Do not pour down the drain.

  • Contaminated Materials: Any disposable items that have come into contact with the chemical, such as gloves, paper towels, and pipette tips, should be placed in a designated solid hazardous waste container.

Visualizing the PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when handling this compound.

PPE_Selection_Workflow PPE Selection for this compound start Start: Handling this compound risk_assessment Perform Risk Assessment start->risk_assessment small_scale Small Scale (<100mL) in Fume Hood? risk_assessment->small_scale large_scale Large Scale or Splash Potential? small_scale->large_scale No ppe_standard Standard PPE: - Safety Goggles - Nitrile/Neoprene Gloves - Lab Coat small_scale->ppe_standard Yes ventilation_check Adequate Ventilation? large_scale->ventilation_check No ppe_enhanced Enhanced PPE: - Safety Goggles & Face Shield - Chemically Resistant Apron - Consider Respirator Availability large_scale->ppe_enhanced Yes ventilation_check->ppe_standard Yes stop_work Stop Work! Improve Ventilation ventilation_check->stop_work No disposal Follow Disposal Plan ppe_standard->disposal Proceed to Disposal ppe_enhanced->disposal Proceed to Disposal ppe_respirator Use Respirator

Caption: PPE selection workflow for handling this compound.

By adhering to these guidelines, researchers can confidently handle this compound, ensuring a safe laboratory environment and the generation of reliable scientific data.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.